2-Cyanoethyl acrylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18593. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyanoethyl prop-2-enoate | |
|---|---|---|
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InChI |
InChI=1S/C6H7NO2/c1-2-6(8)9-5-3-4-7/h2H,1,3,5H2 | |
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InChI Key |
AEPWOCLBLLCOGZ-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Related CAS |
51512-27-7 | |
| Record name | 2-Propenoic acid, 2-cyanoethyl ester, homopolymer | |
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DSSTOX Substance ID |
DTXSID1044776 | |
| Record name | 2-Cyanoethyl prop-2-enoate | |
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Molecular Weight |
125.13 g/mol | |
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Physical Description |
Colorless liquid; [CHEMINFO] | |
| Record name | 2-Cyanoethyl acrylate | |
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Flash Point |
124 °C, 255 °F (124 °C) (OPEN CUP) | |
| Record name | 2-Cyanoethyl acrylate | |
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| Record name | 2-CYANOETHYL ACRYLATE | |
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Solubility |
Soluble in water | |
| Record name | 2-CYANOETHYL ACRYLATE | |
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Density |
2.069 | |
| Record name | 2-CYANOETHYL ACRYLATE | |
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Vapor Density |
4.3 (AIR= 1) | |
| Record name | 2-CYANOETHYL ACRYLATE | |
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Vapor Pressure |
0.22 [mmHg] | |
| Record name | 2-Cyanoethyl acrylate | |
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Color/Form |
Liquid | |
CAS No. |
106-71-8 | |
| Record name | 2-Cyanoethyl acrylate | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Cyanoethyl acrylate | |
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| Record name | 2-CYANOETHYL ACRYLATE | |
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| Record name | 2-Propenoic acid, 2-cyanoethyl ester | |
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| Record name | 2-Cyanoethyl prop-2-enoate | |
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| Record name | 2-cyanoethyl acrylate | |
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| Record name | 2-CYANOETHYL ACRYLATE | |
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| Record name | 2-CYANOETHYL ACRYLATE | |
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Melting Point |
Freezing point: -16.9 °C | |
| Record name | 2-CYANOETHYL ACRYLATE | |
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Foundational & Exploratory
2-Cyanoethyl Acrylate: A Technical Overview of Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Cyanoethyl acrylate (CEA) is a polar vinyl monomer with the chemical formula C₆H₇NO₂.[1] Its structure contains both an acrylate ester group and a nitrile group, a duality that imparts unique chemical properties and makes it a versatile component in polymer chemistry.[2] This technical guide provides an in-depth look at the chemical and physical properties, reactivity, and handling of this compound, with a focus on its applications relevant to research and development. It is used to form polymers and copolymers for applications such as adhesives, textile finishes, and sizes.[3][]
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic acrylate odor.[1] It is soluble in water and many organic solvents, which is advantageous for its use in various formulations.[1][3] The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-cyanoethyl prop-2-enoate | [2][] |
| Synonyms | Acrylic Acid 2-Cyanoethyl Ester, β-Cyanoethyl acrylate | [3] |
| CAS Number | 106-71-8 | |
| Molecular Formula | C₆H₇NO₂ | [1][5] |
| Molecular Weight | 125.13 g/mol | [2][5] |
| Appearance | Colorless to almost colorless clear liquid | [] |
| Density | 1.07 g/cm³ | [] |
| Melting Point | -16.9 °C | [] |
| Boiling Point | ~108 °C (at reduced pressure); 232.6 °C (at 760 mmHg) | [2][] |
| Flash Point | 124 °C (Open Cup) | [2][] |
| Vapor Pressure | 0.22 mmHg | [3][] |
| Refractive Index (n20/D) | 1.447 | [] |
| Solubility | Soluble in water | [3][] |
Spectroscopic Data
Detailed characterization of this compound is typically performed using standard spectroscopic techniques. While specific peak values can vary slightly based on the solvent and instrument used, the expected spectral features are well-defined. Full spectral data can be found in chemical databases such as SpectraBase.[2]
| Spectroscopy Type | Key Structural Features and Expected Observations | Reference(s) |
| ¹H NMR | Signals corresponding to the three vinyl protons (CH₂=CH-) of the acrylate group, a triplet for the methylene group adjacent to the oxygen (-O-CH₂-), and a triplet for the methylene group adjacent to the nitrile (-CH₂-CN). The vinyl protons typically appear as a complex multiplet pattern (AMX system).[6] | [2] |
| ¹³C NMR | Resonances for the two sp² carbons of the vinyl group, the carbonyl carbon (C=O) of the ester, the two sp³ carbons of the ethyl chain, and the carbon of the nitrile group (C≡N). Carbonyl carbons are typically found at the low-field end of the spectrum (160-220 ppm).[2][7][8] | [2] |
| FT-IR | Characteristic absorption bands include a strong C=O stretching vibration for the ester group (~1730 cm⁻¹), a C≡N stretching vibration for the nitrile group, and peaks associated with the C=C bond of the acrylate. The C-O stretching of the ester also produces strong bands.[2][9] | [2] |
| Raman | Raman spectroscopy can also be used for characterization. | [2] |
Reactivity and Polymerization
The dual functionality of this compound governs its reactivity, making it susceptible to various reaction types. The electron-withdrawing nature of the nitrile and ester groups makes the β-carbon of the double bond highly activated towards nucleophiles.[3]
Key Reactions:
-
Anionic Polymerization: This is the most prominent reaction. CEA undergoes rapid, often instantaneous, polymerization in the presence of weak bases or moisture.[3] The reaction is initiated by nucleophilic attack on the vinyl group. This high reactivity is the basis for its use in instant adhesives.
-
Free-Radical Polymerization: While less facile than anionic polymerization, radical polymerization can be achieved under acidic conditions to suppress the anionic pathway.[10] This method allows for greater control over polymer architecture and is synthetically useful for creating copolymers.
-
Nucleophilic Addition: The compound can participate in addition reactions with nucleophiles like alcohols, amines, and thiols.[2]
The primary chemical reactions involving this compound are illustrated below.
Experimental Protocols
Precise experimental conditions are crucial for handling and polymerizing this compound due to its high reactivity. The following are generalized protocols; specific applications may require optimization.
General Protocol for Free-Radical Polymerization
This method is adapted from procedures for structurally similar monomers and requires an acidic environment to prevent premature anionic polymerization.[10]
-
Preparation: In a Schlenk flask, dissolve this compound monomer in an anhydrous solvent (e.g., toluene).
-
Inhibition of Anionic Polymerization: Add a strong acid inhibitor, such as methanesulfonic acid, to the solution to create an acidic environment.
-
Initiator Addition: Add a radical initiator, such as Azobisisobutyronitrile (AIBN). The initiator concentration can be adjusted to control the final molecular weight of the polymer.
-
Deoxygenation: Seal the flask and thoroughly deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes, typically in an ice bath to minimize premature reaction.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-70°C) and stir for the required reaction time (e.g., 12-24 hours).
-
Termination and Precipitation: Terminate the reaction by cooling the flask to room temperature and exposing the contents to air. Precipitate the resulting polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol) under vigorous stirring.
-
Purification and Drying: Collect the polymer precipitate by filtration. Wash thoroughly with fresh non-solvent to remove unreacted monomer and initiator. Dry the purified polymer under vacuum to a constant weight.
General Protocol for Anionic Polymerization (Bulk)
This protocol is based on methods for similar cyanoacrylates and leverages the monomer's inherent reactivity.[11][12]
-
Apparatus Preparation: All glassware must be meticulously cleaned and dried to remove any acidic or basic residues and moisture. Acid-washing followed by thorough rinsing and oven-drying is recommended.
-
Monomer Handling: Under an inert atmosphere (e.g., nitrogen or argon), transfer the desired amount of this compound monomer to the reaction vessel.
-
Initiation: Introduce a suitable anionic initiator. For bulk polymerization, this can be a weak base like pyridine, added as a solution in an anhydrous solvent (e.g., THF). The polymerization is often extremely rapid.
-
Curing: Allow the reaction to proceed. For adhesive applications, this involves applying the monomer to a surface where ambient moisture acts as the initiator.
-
Characterization: Once cured, the resulting polymer can be characterized. Note that due to the rapid and often uncontrolled nature of anionic polymerization, the resulting polymers may have a broad molecular weight distribution.
The workflow for a typical lab-scale polymerization is outlined below.
Safety, Handling, and Toxicology
This compound is a reactive and hazardous chemical that requires careful handling. It is irritating to the skin, eyes, and respiratory system.[3] Prolonged contact can cause severe tissue damage, and it is a possible sensitizer.[3]
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle only in a well-ventilated area or a fume hood.[13]
-
Storage: Store in a cool, dry, well-ventilated place, typically refrigerated at 2-8°C. The monomer is often stabilized with an inhibitor like hydroquinone or its monomethyl ether (MEHQ).[3] The effectiveness of these phenolic inhibitors requires the presence of oxygen, so monomers should be stored under air, not an inert atmosphere.[14]
-
Incompatibilities: Avoid contact with water, moisture, amines, alcohols, alkali metals, oxidizing agents, and reducing agents, as these can cause rapid and hazardous polymerization.[15]
Toxicology Data:
The acute toxicity of acrylates generally decreases with increasing molecular weight.[3] this compound is considered toxic if swallowed or in contact with skin.[13]
| Toxicity Metric | Species | Route | Value | Reference(s) |
| LD50 | Rat | Oral | 180 mg/kg | [3][13] |
| LD50 | Rabbit | Skin | 220 µL/kg or 235.4 mg/kg | [3][13] |
| Eye Irritation | Rabbit | Eye | Score 8/10 (severe) | [3] |
Applications in Research and Drug Development
The unique properties of this compound and its polymers make them valuable in various fields, including medicine and drug development.
-
Bioadhesives: Cyanoacrylates are widely known for their use as tissue adhesives ("super glues") for wound closure in surgical procedures.[2][8] Their ability to polymerize on contact with moisture on the skin surface makes them effective for bonding tissues.[8]
-
Drug Delivery: Colloidal nanoparticles formed from cyanoacrylate polymers are being explored as promising systems for drug and vaccine delivery.[16]
-
Coatings and Scaffolds: The polymer's properties can be leveraged to create biocompatible coatings for medical devices or to fabricate scaffolds for tissue engineering applications.[2]
-
Advanced Materials: In materials science, it is used as an adhesion promoter and in the production of photocurable polymer insulators and resists for electronics.[][11]
The relationship between the monomer's core properties and its primary applications is summarized below.
References
- 1. CAS 106-71-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C6H7NO2 | CID 7825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. 106-71-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. hnl17_sln.html [ursula.chem.yale.edu]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. This compound | CAS#:106-71-8 | Chemsrc [chemsrc.com]
- 11. This compound [webbook.nist.gov]
- 12. web.pdx.edu [web.pdx.edu]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. spectrabase.com [spectrabase.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Cyanoethyl Acrylate (CAS 106-71-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyanoethyl acrylate (CEA), with the CAS number 106-71-8, is a highly reactive, polar acrylate ester.[1][2] Its chemical structure, featuring both a vinyl group and a cyano group, makes it a versatile monomer in polymer chemistry.[3] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis and polymerization methods, key applications, and safety and handling protocols. The information is tailored for professionals in research, science, and drug development who may utilize this compound in the synthesis of novel polymers and materials.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic acrid odor.[4][5] It is soluble in water and many organic solvents.[] The presence of the electron-withdrawing cyano and ester groups makes the molecule susceptible to nucleophilic attack, which is key to its reactivity, particularly in polymerization.[7]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 106-71-8 | [1] |
| Molecular Formula | C₆H₇NO₂ | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [4][5] |
| Boiling Point | 108 °C at 2 mmHg | [] |
| Melting Point | -16.9 °C | [] |
| Density | 1.07 g/cm³ | [] |
| Refractive Index (n20/D) | 1.447 | [2][] |
| Flash Point | 124 °C | [] |
| Vapor Pressure | 0.22 mmHg | [] |
| Glass Transition Temperature (Tg) of Polymer | 4 °C | [2] |
Structural Information
| Identifier | Value | Reference(s) |
| IUPAC Name | 2-cyanoethyl prop-2-enoate | [1] |
| Synonyms | CEA, Acrylic Acid 2-Cyanoethyl Ester, 3-Acryloyloxypropionitrile | [2] |
| SMILES | C=CC(=O)OCCC#N | [1] |
| InChI | InChI=1S/C6H7NO2/c1-2-6(8)9-5-3-4-7/h2H,1,3,5H2 | [1] |
| InChIKey | AEPWOCLBLLCOGZ-UHFFFAOYSA-N | [1] |
Synthesis and Reactions
The primary method for synthesizing this compound is through the esterification or transesterification of acrylic acid or its esters with 3-hydroxypropionitrile (ethylene cyanohydrin).[1]
Synthesis of this compound via Transesterification
This experimental protocol describes a general method for the synthesis of this compound by transesterification of a simple alkyl acrylate (e.g., methyl acrylate) with 3-hydroxypropionitrile.
Materials:
-
Methyl acrylate
-
3-Hydroxypropionitrile
-
p-Toluenesulfonic acid (catalyst)
-
Hydroquinone (polymerization inhibitor)
-
Anhydrous sodium sulfate (drying agent)
-
Dichloromethane (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add methyl acrylate (1.2 equivalents), 3-hydroxypropionitrile (1.0 equivalent), a catalytic amount of p-toluenesulfonic acid (0.02 equivalents), and a small amount of hydroquinone.
-
Heat the mixture to reflux with vigorous stirring. The methanol byproduct will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of methanol collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Caption: Transesterification Synthesis of this compound.
Polymerization
This compound readily undergoes polymerization via anionic or free-radical mechanisms. Due to its high reactivity, anionic polymerization can be initiated by weak bases, including moisture.[7] For controlled polymerization, a free-radical pathway is often preferred.
This protocol outlines a general procedure for the free-radical polymerization of this compound to form poly(this compound).
Materials:
-
This compound (monomer), freshly distilled
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas
Equipment:
-
Schlenk flask with a magnetic stir bar
-
Rubber septum
-
Oil bath
-
Vacuum line
-
Buchner funnel and filter paper
Procedure:
-
Place AIBN (0.1-1 mol% relative to the monomer) in a Schlenk flask.
-
Add anhydrous toluene to dissolve the initiator.
-
Add the distilled this compound monomer to the flask.
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen for 30 minutes while stirring in an ice bath.
-
Place the flask in a preheated oil bath at 60-70 °C and stir for the desired reaction time (e.g., 24 hours).
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration using a Buchner funnel.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.
-
Dry the polymer under vacuum to a constant weight.
Caption: Free-Radical Polymerization Workflow for this compound.
Applications
The unique properties of this compound and its corresponding polymer make them suitable for a variety of applications, primarily in materials science.
-
Adhesives: It is used in the formulation of cyanoacrylate adhesives, known for their rapid bonding.[2][8]
-
Coatings: The polymer can be used in protective coatings, providing chemical resistance.[2]
-
Polymer Modification: Incorporation of this compound into other polymers can enhance their mechanical and adhesive properties.[2]
-
Electronics: It has applications in photocurable resists for liquid crystal devices and as polymer insulators for multilayer circuitry.[]
-
Drug Delivery: Poly(alkyl cyanoacrylate) nanoparticles, including those made from this compound, have been investigated as biodegradable carriers for drug delivery.[9][10]
Safety and Handling
This compound is a hazardous substance and requires careful handling to minimize exposure.
Hazard Identification
The compound is classified as toxic if swallowed or in contact with skin, and it causes skin and serious eye irritation.[11] It may also cause respiratory irritation.[1]
| Hazard Statement | Code | Reference(s) |
| Toxic if swallowed | H301 | [1][11] |
| Toxic in contact with skin | H311 | [11] |
| Causes skin irritation | H315 | [1][11] |
| Causes serious eye irritation | H319 | [1][11] |
| May cause respiratory irritation | H335 | [1] |
Recommended Handling Procedures
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[3][12]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe vapors.[4] Wash hands thoroughly after handling.[3]
-
Storage: Store in a cool, dry, well-ventilated place, away from incompatible materials such as oxidizing agents, alkalis, alcohols, and amines.[4] Keep refrigerated at 2-8 °C.[4] The monomer is often stabilized with an inhibitor like hydroquinone or its monomethyl ether (MEHQ), and storage under air (not an inert atmosphere) is recommended to maintain the effectiveness of phenolic inhibitors.[1][12]
First Aid Measures
-
In case of skin contact: Immediately wash with plenty of soap and water.[4]
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[4]
-
If inhaled: Move the person to fresh air.[4]
-
If swallowed: Do NOT induce vomiting.[3] In all cases of exposure, seek immediate medical attention.[3][4]
Toxicology
The acute toxicity of this compound has been determined in animal studies.
| Toxicity Data | Value | Species | Reference(s) |
| LD50 Oral | 180 mg/kg | Rat | [11] |
| LD50 Dermal | 235.4 mg/kg | Rabbit | [11] |
External application to rabbit eyes resulted in a severe injury rating.[5] It is also considered a possible sensitizer.[5]
Conclusion
This compound is a valuable and highly reactive monomer with significant applications in the field of polymer and materials science. Its ability to undergo rapid polymerization makes it ideal for adhesives and coatings. For researchers and professionals, a thorough understanding of its properties, synthesis, and safe handling procedures is crucial for its effective and safe utilization in the development of new materials and technologies. While its direct application in drug development is primarily as a component of drug delivery systems, the versatility of its polymer chemistry offers potential for further exploration in biomedical applications.
References
- 1. This compound | C6H7NO2 | CID 7825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. polysciences.com [polysciences.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of poly(ethyl-2-cyanoacrylate) nanoparticles with a magnetic core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. echemi.com [echemi.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 106-71-8 Name: this compound [xixisys.com]
2-Cyanoethyl acrylate molecular weight and formula
2-Cyanoethyl acrylate is a chemical compound with the molecular formula C6H7NO2.[1][2][][4][5] It is also known by other names, including 2-cyanoethyl prop-2-enoate, beta-cyanoethyl acrylate, and 2-Propenoic acid, 2-cyanoethyl ester.[1][2] This colorless liquid is utilized in a variety of industrial applications.[1]
Physicochemical Properties
The fundamental molecular properties of this compound are summarized in the table below. This data is essential for researchers and professionals in drug development and material science for stoichiometric calculations, analytical characterization, and formulation development.
| Property | Value | Source |
| Molecular Formula | C6H7NO2 | [1][2][][4][5] |
| Molecular Weight | 125.13 g/mol | [1][5] |
| Monoisotopic Mass | 125.047678466 Da | [1][] |
| IUPAC Name | 2-cyanoethyl prop-2-enoate | [1] |
| Canonical SMILES | C=CC(=O)OCCC#N | [1] |
| InChI Key | AEPWOCLBLLCOGZ-UHFFFAOYSA-N | [1][2] |
| CAS Number | 106-71-8 | [4] |
Conceptual Synthesis Workflow
The synthesis of this compound can be conceptually understood as an esterification reaction. This process generally involves the reaction of acrylic acid with 2-cyanoethanol (also known as hydracrylonitrile). An acid catalyst is typically employed to facilitate the reaction, which results in the formation of this compound and water as a byproduct. The following diagram illustrates this logical relationship.
Caption: Conceptual synthesis of this compound.
Note: Experimental protocols would require specific laboratory details that are beyond the scope of this general technical guide. The provided workflow is a simplified representation of the chemical process.
References
An In-Depth Technical Guide to the Anionic Polymerization Mechanism of 2-Cyanoethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anionic polymerization of 2-cyanoethyl acrylate (CEA), a monomer known for its rapid polymerization and utility in various applications, including medical adhesives and drug delivery systems. This document details the core mechanistic principles, provides experimental insights, and presents quantitative data to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Core Principles: The Anionic Polymerization Mechanism
The anionic polymerization of this compound is characterized by its high reactivity, which is attributed to the strong electron-withdrawing properties of both the nitrile (-CN) and the ester (-COOR) groups attached to the α-carbon of the vinyl group. This electronic configuration renders the β-carbon highly electrophilic and, therefore, susceptible to nucleophilic attack, which initiates the polymerization cascade. The polymerization proceeds via a chain-growth mechanism, primarily through anionic and, in some cases, zwitterionic pathways.
The polymerization process can be broken down into three fundamental stages:
-
Initiation: The process is triggered by the conjugate addition of a nucleophile to the electrophilic β-carbon of the this compound monomer. A wide range of nucleophiles can initiate polymerization, including weak bases like water (hydroxyl ions), alcohols, amines, and phosphines, as well as stronger nucleophiles like organometallic compounds.[1][2] This nucleophilic attack on the carbon-carbon double bond results in the formation of a carbanion at the α-carbon. This carbanion is notably stabilized by resonance through the adjacent nitrile and ester groups, which delocalize the negative charge, making the initiation step highly favorable.[3][4]
-
Propagation: The newly formed carbanion is a potent nucleophile that rapidly attacks the β-carbon of another this compound monomer.[1] This process repeats, leading to the swift growth of long polymer chains.[3] The propagation rate for cyanoacrylates is exceptionally high, with propagation rate coefficients (k_p) reported to be in the order of 10^6 L·mol⁻¹·s⁻¹ in tetrahydrofuran (THF) at 20 °C.[3]
-
Termination: The polymerization can be terminated by several mechanisms. In the presence of acidic protons, such as from water or acids, the propagating carbanion can be quenched, leading to a "dead" polymer chain.[1] Chain transfer reactions can also occur, where a proton is abstracted from a weak acid, terminating one chain but generating a new anion that can initiate another chain.[3] In the absence of terminating agents, the polymerization can exhibit "living" characteristics, where the anionic chain ends remain active.[1] This allows for the synthesis of block copolymers by the sequential addition of different monomers.
Visualization of the Anionic Polymerization Mechanism
The following diagrams illustrate the key steps in the anionic polymerization of this compound.
Caption: Initiation of anionic polymerization of this compound.
Caption: Propagation of the polymer chain.
Caption: Termination of the growing polymer chain.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the anionic polymerization of cyanoacrylates. Note that data for this compound is often presented alongside other alkyl cyanoacrylates.
Table 1: Initiators for Anionic Polymerization of Cyanoacrylates
| Initiator Class | Specific Examples | Reference |
| Weak Bases | Water (Hydroxyl Ions), Alcohols, Amines (e.g., Piperidine), Phosphines | [1][2] |
| Inorganic Bases | Sodium Bicarbonate | [5][6] |
| Organometallic | n-Butyllithium (BuLi), sec-Butyllithium | [7] |
| Superbases | Phosphazene (P4-tBu), DBU | [8][9] |
| Photoinitiators | Graphitic Carbon Nitride (g-C3N4), Ferrocene, Ruthenocene | [10] |
| Thiolates | Thiophenol (activated by a superbase) | [8][9] |
Table 2: Polymerization of n-Butyl Cyanoacrylate (BCA) initiated by Thiophenol/Superbase
| Entry | Initiator | Catalyst (mol%) | M_n ( kg/mol ) (NMR) | M_n ( kg/mol ) (SEC) | PDI (Đ) | Conversion (%) |
| 1 | Thiophenol | P4-tBu (1) | 16.3 | 21.8 | 1.39 | 91 |
| 2 | Thiophenol | P4-tBu (0.5) | 24.5 | 31.9 | 1.45 | 89 |
| 3 | Thiophenol | DBU (1) | 14.9 | 19.8 | 1.54 | 93 |
Data extracted from a study on superbase-enabled anionic polymerization of poly(alkyl cyanoacrylate)s. M_n: Number-average molecular weight; PDI: Polydispersity Index.[8][9]
Table 3: Photoinduced Anionic Polymerization of Ethyl Cyanoacrylate (ECA) and Methyl Methacrylate (MMA)
| ECA/MMA Ratio | M_n ( g/mol ) | PDI (Đ) |
| 100/0 | 10,500 | 1.8 |
| 75/25 | 9,800 | 1.9 |
| 50/50 | 8,500 | 2.1 |
| 25/75 | 7,200 | 2.3 |
| 0/100 | - | - |
Bulk polymerization in the presence of mpg-C3N4 under UV light. M_n: Number-average molecular weight; PDI: Polydispersity Index.[10]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are examples of experimental protocols for the anionic polymerization of cyanoacrylates.
Protocol 1: Solution Polymerization using a Thiophenol/Superbase Initiator System
This protocol describes the solution polymerization of an alkyl cyanoacrylate (ACA) in THF.[8]
1. Glassware and Reactor Preparation:
- All glassware should be treated with concentrated nitric acid, followed by thorough washing with deionized water and high-purity water to inactivate the glass surface.
- Dry the reaction vessels overnight in an oven at 100 °C.
- For Teflon reactors, add dry benzene (2 mL) and dry in vacuo overnight to remove residual water.
2. Solvent and Monomer Preparation:
- Dry THF over sodium using benzophenone as an indicator and freshly distill it via cryo-transfer into the reaction flask before each polymerization.
- Use commercially available this compound, which typically contains hydroquinone as a stabilizer.
3. Polymerization Procedure:
- Under an argon atmosphere, dissolve 1 mL of ACA in 15 mL of freshly cryo-distilled THF.
- In a separate flask, dissolve the thiophenol initiator and the superbase catalyst in dry THF.
- Rapidly add the initiator/catalyst solution to the monomer solution with constant stirring.
- Monitor the reaction progress using NMR spectroscopy.
4. Termination and Purification:
- Once the desired conversion is reached, terminate the polymerization by adding HCl-acidified methanol.
- Precipitate the polymer by adding the reaction solution to a cooled mixture of acidified methanol and water (1:1).
- Collect and dry the polymer product.
Protocol 2: Photoinduced Anionic Polymerization
This protocol outlines the photoinduced polymerization of ethyl-2-cyanoacrylate (ECA) using graphitic carbon nitride (g-C3N4) as a photocatalyst.[10]
1. Materials and Vial Preparation:
- Use acid-treated glass vials to prevent premature polymerization initiated by residual alkaline compounds on the glass surface.
- Dry the vials under high vacuum and temperature.
2. Polymerization Setup:
- Place ECA (0.5 mL, 4.45 M) and mpg-C3N4 (10 mg) in an acid-treated glass vial equipped with a magnetic stirrer.
3. Irradiation:
- Irradiate the reaction mixture in a Rayonet photochemical reactor equipped with fluorescent light bulbs emitting light in the 400-500 nm range (λ_max = 450 nm).
- Continue irradiation for the desired reaction time (e.g., 30 minutes).
4. Product Isolation:
- After irradiation, the polymer can be isolated and characterized.
Experimental Workflow and Signaling Pathways
The logical flow of an anionic polymerization experiment and the associated characterization is depicted below.
Caption: General experimental workflow for anionic polymerization.
Conclusion
The anionic polymerization of this compound is a rapid and efficient method for producing high molecular weight polymers. The mechanism is well-understood to proceed through initiation, propagation, and termination steps, with the propagating species being a resonance-stabilized carbanion. The choice of initiator and reaction conditions can significantly influence the polymerization kinetics and the properties of the resulting polymer, including its molecular weight and polydispersity. Under controlled conditions, living anionic polymerization of cyanoacrylates can be achieved, opening avenues for the synthesis of well-defined polymer architectures such as block copolymers. This technical guide provides a foundational understanding for researchers to explore and harness the potential of poly(this compound) in various scientific and biomedical applications.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. benchchem.com [benchchem.com]
- 3. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rep-dspace.uminho.pt [rep-dspace.uminho.pt]
- 6. On the anionic homo‐ and copolymerization of ethyl‐ and butyl‐2‐cyanoacrylates | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pure.mpg.de [pure.mpg.de]
- 9. researchgate.net [researchgate.net]
- 10. repository.tudelft.nl [repository.tudelft.nl]
Radical polymerization of 2-Cyanoethyl acrylate
An In-depth Technical Guide to the Radical Polymerization of 2-Cyanoethyl Acrylate
Introduction
This compound (CEA) is a vinyl monomer belonging to the cyanoacrylate family, which is well-known for its rapid polymerization and application in instant adhesives.[1][2] The strong electron-withdrawing nature of the nitrile (-CN) and ester (-COOR) groups makes the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack, which is the basis for its well-known, rapid anionic polymerization initiated by weak bases like moisture.[3] However, for creating copolymers with specific properties and for applications beyond adhesives, such as in drug delivery, a more controlled polymerization method is often required.[4][5]
Radical polymerization offers a synthetically useful alternative, although it is more challenging to achieve with cyanoacrylates.[1][2] This is because the very features that make them so reactive in anionic polymerization can interfere with radical processes. Successful radical polymerization of cyanoacrylates is typically carried out under acidic conditions to inhibit the competing anionic pathway.[2][6] This guide provides a comprehensive overview of the radical polymerization of this compound, detailing the reaction mechanism, experimental protocols, and characterization of the resulting polymer, poly(this compound) (PCEA).
Radical Polymerization Mechanism
The free-radical polymerization of this compound, like other vinyl monomers, proceeds through a chain reaction mechanism involving three key stages: initiation, propagation, and termination.
-
Initiation: The process begins with the generation of free radicals from an initiator molecule, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), typically through thermal decomposition. These primary radicals then react with a CEA monomer molecule to form an initiated monomer radical.[7]
-
Propagation: The newly formed monomer radical is highly reactive and adds to the double bond of another CEA monomer. This process repeats, rapidly forming a long polymer chain.[3] The propagation of cyanoacrylates can be significantly faster than that of other common monomers like methyl methacrylate (MMA) and styrene.[4]
-
Termination: The growth of the polymer chain is halted by termination reactions. This can occur through two primary mechanisms: combination (or coupling), where two growing polymer chains react to form a single, longer chain, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated polymer chains (one with a saturated end and one with an unsaturated end).[7] Chain transfer reactions, where a radical is transferred to a monomer, solvent, or another polymer chain, can also terminate a growing chain while initiating a new one.[8]
Experimental Protocols
The successful radical polymerization of this compound requires careful attention to the purity of the monomer and the exclusion of atmospheric moisture, which can initiate anionic polymerization.
Materials
-
This compound (monomer)
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN, benzoyl peroxide - BPO)[10]
-
Anionic inhibitor (e.g., methanesulfonic acid, boron trifluoride acetic acid complex)[4][9]
-
Precipitating non-solvent (e.g., cold methanol, hexane)[9][10]
-
Nitrogen gas (for creating an inert atmosphere)[9]
Protocol for Conventional Free Radical Polymerization
This protocol is a synthesized procedure based on methods for similar alkyl 2-cyanoacrylates.[9][10]
-
Monomer Preparation: Commercial this compound typically contains inhibitors for anionic polymerization (like hydroquinone). For radical polymerization, it is crucial to also add an acidic inhibitor to suppress the highly reactive anionic pathway.[2] The monomer should be stored under a dry atmosphere.
-
Reaction Setup: A Schlenk flask or a high-pressure bottle is equipped with a magnetic stirrer and a reflux condenser with a drying tube.[9][10] The entire apparatus should be thoroughly dried and flushed with dry nitrogen to create an inert atmosphere.
-
Reaction Mixture Preparation: The monomer is dissolved in an anhydrous solvent like toluene or hexane within the reaction vessel. An anionic inhibitor, such as a small amount of methanesulfonic acid, is added to the solution.[9] Subsequently, the radical initiator (e.g., AIBN, typically 0.5-2% by weight based on the monomer) is added.[10]
-
Deoxygenation: The solution is deoxygenated by bubbling with nitrogen for at least 30 minutes while stirring in an ice bath to prevent premature polymerization.[9]
-
Polymerization: The flask is sealed and placed in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-70 °C for AIBN).[9][10] The reaction is allowed to proceed for a set time, typically several hours.
-
Termination and Precipitation: To stop the polymerization, the reaction mixture is cooled to room temperature and can be exposed to air. The resulting polymer is then precipitated by slowly adding the reaction mixture to a large volume of a stirred non-solvent, such as cold methanol or hexane.[9][10]
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh non-solvent to remove unreacted monomer and initiator residues, and then dried under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[9]
Polymer Characterization
A comprehensive characterization of the synthesized poly(this compound) is essential to confirm its structure, molecular weight, and thermal properties.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the polymerization by observing the disappearance of the C=C vinyl bond and the presence of characteristic functional groups in the polymer.
-
Protocol: A small amount of the dried polymer is analyzed using an FTIR spectrometer, typically with a Universal Attenuated Total Reflectance (ATR) accessory.[11]
-
Data Interpretation: The spectrum of PCEA will show the disappearance of the vinyl C=C stretching peak (around 1615-1630 cm⁻¹) from the monomer.[3] Key peaks for PCEA include the C≡N stretch (around 2250 cm⁻¹), the C=O stretch of the ester group (around 1740 cm⁻¹), and C-H stretches of the polymer backbone and ethyl group.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of the polymer.[13]
-
Protocol: A sample of the polymer is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed in an NMR spectrometer.[5]
-
Data Interpretation: In the ¹H NMR spectrum of PCEA, the vinyl protons of the monomer (typically in the 5.5-6.5 ppm range) will be absent. New broad peaks corresponding to the protons on the polymer backbone will appear. The signals for the ethyl group (-O-CH₂-CH₂-CN) will also be present. ¹³C NMR provides further confirmation of the polymer structure.[12][13]
Gel Permeation Chromatography (GPC)
GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the molecular weight distribution of the polymer.[11]
-
Protocol: The polymer is dissolved in a suitable solvent (e.g., THF, DMF) and injected into the GPC system. The system separates the polymer chains based on their hydrodynamic volume. Detectors like a differential refractive index (dRI) detector are used for quantification.[11]
-
Data Interpretation: The GPC chromatogram is used to calculate the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ), which indicates the breadth of the molecular weight distribution.[12]
Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal properties of PCEA.[14][15]
-
Protocol:
-
TGA: A small, precisely weighed sample of the polymer is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and its weight loss is measured as a function of temperature.[14]
-
DSC: A sample is heated or cooled at a constant rate, and the difference in heat flow between the sample and a reference is measured. This allows for the detection of thermal transitions.[15]
-
-
Data Interpretation:
-
The TGA curve provides information on the thermal stability of the polymer, indicating the onset temperature of decomposition.[14][16] Poly(cyanoacrylates) generally have relatively poor thermal stability, often starting to degrade slightly above their glass transition temperature via a depolymerization mechanism.[7]
-
The DSC thermogram is used to determine the glass transition temperature (T₉), which is a critical property for understanding the physical state and mechanical properties of the polymer.[15]
-
Quantitative Data Summary
While specific data for the radical polymerization of this compound is not extensively published, the following tables provide representative data for the polymerization and properties of similar alkyl 2-cyanoacrylates.
Table 1: Typical Reaction Conditions for Radical Polymerization of Alkyl 2-Cyanoacrylates
| Parameter | Value/Type | Source |
|---|---|---|
| Monomer | Ethyl 2-cyanoacrylate, Butyl 2-cyanoacrylate | [10] |
| Initiator | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide | [10] |
| Solvent | n-Hexane, n-Heptane, Toluene | [9][10] |
| Temperature | 50 - 70 °C | [10] |
| Reaction Time | 9 - 10 hours | [10] |
| Yield | 81.7% - 97.9% |[10] |
Table 2: Thermal Properties of Poly(ethyl 2-cyanoacrylate) (PECA)
| Property | Method | Value | Source |
|---|---|---|---|
| Onset of Decomposition | TGA | ~150 - 200 °C | [14][16] |
| Glass Transition (T₉) | DSC | Varies, can be slightly below decomposition temp. |[7] |
Applications in Research and Drug Development
Poly(alkyl cyanoacrylates) (PACAs) are biodegradable and biocompatible polymers that have been extensively investigated as carrier matrices for drug delivery systems.[5] Nanoparticles made from PACAs, including poly(butyl cyanoacrylate) (PBCA), have shown promise for targeted cancer therapy and for crossing the blood-brain barrier.[5] The ability to synthesize PCEA through radical polymerization opens up possibilities for creating novel copolymers with tailored properties for advanced drug delivery applications, such as stimuli-responsive hydrogels or nanoparticles for controlled release.[17][18]
Conclusion
The radical polymerization of this compound presents a valuable method for synthesizing poly(this compound) with controlled characteristics, moving beyond the limitations of the more common anionic polymerization. This process, while requiring careful control of reaction conditions to prevent the competing anionic pathway, allows for the creation of polymers suitable for a range of applications, particularly in the biomedical and pharmaceutical fields.[5] A thorough characterization using techniques like FTIR, NMR, GPC, and thermal analysis is crucial to ensure the desired polymer structure and properties are achieved for successful implementation in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Radical Polymerization of Alkyl 2-Cyanoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate) for Drug Delivery Applications [mdpi.com]
- 6. DSpace [researchrepository.universityofgalway.ie]
- 7. Radical Polymerization of Alkyl 2-Cyanoacrylates: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. US3654239A - Process for the preparation of poly-(alpha-cyanoacrylates) - Google Patents [patents.google.com]
- 11. docs.nrel.gov [docs.nrel.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. nexus-analytics.com.my [nexus-analytics.com.my]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Zwitterionic polymerization of 2-Cyanoethyl acrylate
An In-depth Technical Guide to the Zwitterionic Polymerization of 2-Cyanoethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CEA) is a highly reactive monomer capable of undergoing rapid polymerization. Its unique structure, featuring both a vinyl group and a cyano group, makes it susceptible to various polymerization mechanisms, including anionic and radical pathways.[1] This guide focuses on the zwitterionic polymerization of this compound, a process of significant interest for the synthesis of high molecular weight polymers under mild conditions. While specific literature on the zwitterionic polymerization of this compound is sparse, this document provides a comprehensive overview based on the well-documented behavior of analogous n-alkyl 2-cyanoacrylates, such as ethyl and n-butyl cyanoacrylate.[2][3] We will delve into the core mechanism, present detailed experimental protocols, summarize key quantitative data from related systems, and outline standard characterization techniques for the resulting polymers.
Core Concepts: The Zwitterionic Polymerization Mechanism
Zwitterionic polymerization of alkyl 2-cyanoacrylates is typically initiated by neutral nucleophiles, such as tertiary amines (e.g., pyridine, triethylamine) or tertiary phosphines (e.g., triethylphosphine, triphenylphosphine).[2][3][4] Unlike anionic polymerization, which is initiated by ions, this mechanism involves the formation of a zwitterion (a molecule with both a positive and a negative formal charge) that subsequently propagates.
The process can be broken down into three main stages:
-
Initiation: The nucleophilic initiator attacks the electron-deficient β-carbon of the monomer's double bond. This results in the formation of a dipolar zwitterion, where the initiator becomes the cationic head and a carbanion is formed at the α-carbon of the monomer. This carbanion is stabilized by resonance through the adjacent cyano (-CN) and ester (-COOR) groups.[4]
-
Propagation: The carbanionic end of the zwitterion attacks another monomer molecule, extending the polymer chain. The growing chain remains a "macrozwitterion," with the cationic initiator group at one end and the propagating carbanion at the other.[3] This process can lead to very high molecular weights.[2]
-
Termination: Termination of the growing chain can occur spontaneously or through transfer reactions.[2] However, under carefully controlled conditions, these systems can exhibit "living" polymerization characteristics, where termination is largely absent.[2][3]
Caption: Mechanism of Zwitterionic Polymerization.
Experimental Protocols
The following protocols are generalized based on methods reported for the zwitterionic polymerization of ethyl and n-butyl cyanoacrylate and should be adapted and optimized for this compound.[3] Stringent anhydrous conditions are crucial, as water can act as an initiator or a terminating agent, affecting polymerization control.[5]
Materials and Reagents
-
Monomer: this compound (CEA), >95% purity, stabilized.[]
-
Initiator: Triethylphosphine (Et₃P) or Pyridine.
-
Solvent: Tetrahydrofuran (THF), anhydrous.
-
Inhibitor (for purification): Hydroquinone or p-toluenesulfonic acid.[5]
-
Precipitation Solvent: Methanol, anhydrous.
-
Atmosphere: High-purity nitrogen or argon gas.
Monomer Purification
-
If the monomer contains inhibitors for storage, it must be purified before use.
-
Perform a vacuum distillation to remove the inhibitor.
-
Store the purified monomer under an inert atmosphere at a low temperature (e.g., 4°C) and use it promptly.[]
General Polymerization Procedure
This procedure is adapted from studies on analogous monomers using adiabatic calorimetry for monitoring.[3]
-
Reactor Setup: A flame-dried, multi-necked flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum is used as the reaction vessel.
-
Solvent and Monomer Addition: Add anhydrous THF to the flask via a cannula or syringe. Cool the solvent to the desired reaction temperature (e.g., 0°C to -78°C).[3] Add the purified this compound monomer to the stirred solvent.
-
Initiation: Prepare a dilute solution of the initiator (e.g., triethylphosphine) in anhydrous THF. Inject the required amount of the initiator solution into the monomer solution to start the polymerization. The reaction is often extremely rapid.
-
Reaction Monitoring: The polymerization can be followed by monitoring the temperature rise (adiabatic calorimetry) or by taking aliquots at timed intervals and analyzing for monomer conversion via techniques like ¹H NMR spectroscopy.[3]
-
Termination and Precipitation: After the desired time or upon completion, terminate the reaction by adding a small amount of a weak acid (if necessary). Pour the polymer solution into a large excess of a non-solvent like cold methanol to precipitate the polymer.
-
Purification and Drying: Filter the precipitated poly(this compound), wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Caption: General Workflow for Zwitterionic Polymerization.
Quantitative Data Summary (from Analogous Systems)
Table 1: Kinetic Data for Phosphine-Initiated Polymerization in THF
| Monomer | Initiator | Temperature (°C) | Propagation Rate Constant (kp) (dm³·mol⁻¹·s⁻¹) | Activation Energy (Ep) (kJ·mol⁻¹) | Reference |
|---|---|---|---|---|---|
| ECA | Et₃P / Ph₃P | -78 | 1 – 3 × 10⁵ | 2.2 | [3] |
| nBCA | Et₃P / Ph₃P | -78 | 1 – 3 × 10⁵ | 5.5 |[3] |
Table 2: Molecular Weight Data for Amine-Initiated Polymerization
| Monomer | Initiator | Solvent | Molecular Weight (Mw) | Notes | Reference |
|---|
| nBCA | Amine Derivatives | THF | > 10⁶ | Attributed to a repetitive chain-doubling process possible with zwitterions. |[2] |
Polymer Characterization
Once synthesized, poly(this compound) must be thoroughly characterized to determine its properties.
-
Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC) is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Chemical Structure: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy is used to confirm the polymer structure and verify the absence of monomer. Fourier-Transform Infrared (FTIR) spectroscopy can identify characteristic functional groups, such as the disappearance of the C=C vinyl peak and the presence of cyano (-C≡N) and ester (C=O) groups.
-
Thermal Properties: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), while Thermogravimetric Analysis (TGA) provides information on the polymer's thermal stability and decomposition profile.
Conclusion
The zwitterionic polymerization of this compound, inferred from studies of its close analogs, presents a powerful method for producing high molecular weight polymers. The mechanism, initiated by neutral nucleophiles like tertiary phosphines and amines, proceeds via macrozwitterionic intermediates and can exhibit characteristics of a living polymerization.[2][3] For professionals in drug development and materials science, this pathway offers a route to synthesize well-defined cyanoacrylate-based polymers that are candidates for applications such as drug delivery nanoparticles, bioadhesives, and functional coatings.[7][8] Further research is required to establish specific kinetic data and optimize protocols directly for this compound to fully harness its potential.
References
- 1. Buy this compound (EVT-459484) | 106-71-8 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. afinitica.com [afinitica.com]
- 7. Synthesis and characterization of poly(ethyl-2-cyanoacrylate) nanoparticles with a magnetic core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. polysciences.com [polysciences.com]
An In-depth Technical Guide on the Reactivity of the Cyano Group in 2-Cyanoethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyanoethyl acrylate (CEA) is a bifunctional monomer possessing both a reactive acrylate group and a cyanoethyl moiety. This unique structure makes it a valuable building block in the synthesis of a wide array of polymers and organic compounds with applications in adhesives, coatings, and biomedical materials. The reactivity of CEA is dominated by the interplay between the electron-withdrawing nature of the cyano and ester groups, which significantly influences the reactivity of both the acrylate double bond and the nitrile functional group. This technical guide provides a comprehensive overview of the reactivity of the cyano group in this compound, detailing key chemical transformations including hydrolysis, reduction, and cycloaddition reactions. Furthermore, it explores the influence of the cyano group on the reactivity of the acrylate moiety, particularly in Michael additions and polymerization. This document aims to be a thorough resource, providing detailed experimental protocols, quantitative data, and mechanistic visualizations to aid researchers in the effective utilization of this versatile monomer.
Core Reactivity of the Cyano Group
The cyano (nitrile) group in this compound is a versatile functional handle that can undergo a variety of chemical transformations. Its reactivity is influenced by the neighboring ester group, which can affect reaction conditions and outcomes. The principal reactions of the cyano group are hydrolysis to a carboxylic acid, reduction to a primary amine, and cycloaddition reactions to form heterocyclic systems.
Hydrolysis of the Cyano Group
The hydrolysis of the nitrile group in this compound can be achieved under either acidic or basic conditions, leading to the formation of a carboxylic acid. This transformation proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid. It is important to note that the ester linkage of the acrylate moiety is also susceptible to hydrolysis, particularly under basic conditions. Careful control of reaction conditions is therefore crucial to achieve selective transformation of the cyano group.
1.1. Acid-Catalyzed Hydrolysis
Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[1] The reaction proceeds through an imidic acid intermediate, which tautomerizes to an amide. The amide is then further hydrolyzed to the corresponding carboxylic acid, 2-(carboxyethyl) acrylate.
Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound
-
Materials: this compound, concentrated hydrochloric acid (HCl), water, diethyl ether.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of this compound (1 equivalent) and 6 M aqueous HCl (10 equivalents) is prepared.
-
The mixture is heated to reflux (approximately 100-110 °C) with vigorous stirring.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product, 2-(carboxyethyl) acrylate, is extracted with diethyl ether.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by column chromatography or recrystallization.
-
1.2. Base-Catalyzed Hydrolysis
In the presence of a strong base, such as sodium hydroxide, the nitrile group is hydrolyzed to a carboxylate salt.[2] Subsequent acidification yields the carboxylic acid. However, this method poses a significant risk of concurrent saponification of the ester bond, leading to the formation of acrylic acid and 3-hydroxypropanoic acid.
Experimental Protocol: Base-Catalyzed Hydrolysis of this compound
-
Materials: this compound, sodium hydroxide (NaOH), water, hydrochloric acid (HCl), diethyl ether.
-
Procedure:
-
A solution of this compound (1 equivalent) in a 2 M aqueous solution of NaOH (5 equivalents) is prepared in a round-bottom flask.
-
The mixture is stirred at room temperature or gently heated (e.g., 50 °C) to accelerate the reaction.
-
The reaction is monitored by TLC or GC for the disappearance of the starting material.
-
After the reaction is complete, the mixture is cooled in an ice bath and acidified with concentrated HCl until a pH of approximately 2 is reached.
-
The product is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to afford the crude product.
-
Table 1: Summary of Hydrolysis Reactions of this compound
| Reaction Condition | Product(s) | Typical Yield | Reaction Time | Notes |
| Acidic Hydrolysis (e.g., 6 M HCl, reflux) | 2-(Carboxyethyl) acrylate | Moderate to Good | 4-12 hours | Favors selective nitrile hydrolysis. |
| Basic Hydrolysis (e.g., 2 M NaOH, RT) | Mixture of 2-(carboxyethyl) acrylate, acrylic acid, and 3-hydroxypropanoic acid | Variable | 1-6 hours | Risk of ester saponification. |
Visualization of Hydrolysis Pathways
Caption: Reaction pathways for the hydrolysis of this compound.
Reduction of the Cyano Group
The nitrile group of this compound can be reduced to a primary amine, yielding 3-aminopropyl acrylate. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting aminopropyl acrylate is a useful monomer for the synthesis of functional polymers with primary amine side groups.
2.1. Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines.[3] However, it will also reduce the ester group to a primary alcohol. Therefore, the reaction of this compound with LiAlH₄ is expected to yield 3-aminopropanol and allylamine. To selectively reduce the nitrile group while preserving the acrylate moiety, milder reducing agents or protective group strategies would be necessary.
Experimental Protocol: Reduction of this compound with LiAlH₄
-
Materials: this compound, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF), water, 15% aqueous NaOH, anhydrous sodium sulfate.
-
Procedure:
-
A suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of this compound (1 equivalent) in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
The resulting granular precipitate is filtered off and washed with diethyl ether.
-
The combined filtrate and washings are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product mixture.
-
2.2. Catalytic Hydrogenation
Catalytic hydrogenation offers a milder alternative for the reduction of the nitrile group.[4] Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) can be used in the presence of hydrogen gas. This method can potentially offer better selectivity for the reduction of the nitrile over the acrylate double bond, although optimization of reaction conditions (pressure, temperature, catalyst, and solvent) is critical.
Experimental Protocol: Catalytic Hydrogenation of this compound
-
Materials: this compound, Raney nickel (or Pd/C), ethanol or methanol, hydrogen gas.
-
Procedure:
-
In a hydrogenation vessel, a solution of this compound (1 equivalent) in ethanol is prepared.
-
A catalytic amount of Raney nickel (slurry in water, washed with ethanol) is added to the solution.
-
The vessel is sealed and purged with hydrogen gas.
-
The reaction mixture is stirred under a hydrogen atmosphere (e.g., 50 psi) at room temperature or slightly elevated temperature.
-
The progress of the reaction is monitored by GC or by monitoring hydrogen uptake.
-
Once the reaction is complete, the catalyst is carefully filtered off through a pad of celite.
-
The solvent is removed from the filtrate under reduced pressure to give the crude 3-aminopropyl acrylate.
-
Table 2: Summary of Reduction Reactions of this compound
| Reducing Agent/Method | Product(s) | Typical Yield | Reaction Time | Notes |
| LiAlH₄ | 3-Aminopropanol and Allylamine | High | 2-8 hours | Reduces both nitrile and ester groups. |
| Catalytic Hydrogenation (e.g., Raney Ni, H₂) | 3-Aminopropyl acrylate | Variable | 4-24 hours | Selectivity depends on catalyst and conditions. |
Visualization of Reduction Pathways
Caption: Reduction pathways of this compound.
[3+2] Cycloaddition of the Cyano Group
The nitrile group can participate in [3+2] cycloaddition reactions with 1,3-dipoles, such as azides, to form five-membered heterocyclic rings. A prominent example is the reaction with sodium azide to form a tetrazole ring, yielding 5-(2-(acryloyloxy)ethyl)-1H-tetrazole. Tetrazoles are important functional groups in medicinal chemistry as they can act as bioisosteres for carboxylic acids.
Experimental Protocol: Synthesis of 5-(2-(acryloyloxy)ethyl)-1H-tetrazole
-
Materials: this compound, sodium azide (NaN₃), ammonium chloride (NH₄Cl) or zinc bromide (ZnBr₂), N,N-dimethylformamide (DMF), water, ethyl acetate, hydrochloric acid (HCl).
-
Procedure:
-
A mixture of this compound (1 equivalent), sodium azide (1.5 equivalents), and ammonium chloride (1.5 equivalents) in DMF is prepared in a round-bottom flask.
-
The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours.
-
The reaction progress is monitored by TLC.
-
After cooling to room temperature, the reaction mixture is poured into water and acidified with dilute HCl.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product can be purified by column chromatography on silica gel.
-
Table 3: Summary of [3+2] Cycloaddition of this compound
| Reagent | Product | Typical Yield | Reaction Time | Catalyst/Additive |
| Sodium Azide (NaN₃) | 5-(2-(acryloyloxy)ethyl)-1H-tetrazole | Good | 12-24 hours | NH₄Cl or ZnBr₂ |
Visualization of Tetrazole Formation
Caption: [3+2] Cycloaddition of this compound with sodium azide.
Influence of the Cyano Group on Acrylate Reactivity
The strongly electron-withdrawing cyano group, in conjunction with the ester group, significantly activates the acrylate double bond towards nucleophilic attack. This enhanced electrophilicity is central to the utility of this compound in Michael additions and its characteristic rapid polymerization.
Michael Addition
The electron-deficient double bond of this compound readily undergoes Michael (1,4-conjugate) addition with a variety of nucleophiles, including amines, thiols, and carbanions. The reaction with primary and secondary amines is particularly facile and often proceeds without a catalyst.
Experimental Protocol: Michael Addition of n-Butylamine to this compound
-
Materials: this compound, n-butylamine, methanol (or solvent-free).
-
Procedure:
-
In a round-bottom flask, this compound (1 equivalent) is dissolved in methanol (or used neat).
-
n-Butylamine (1.1 equivalents) is added dropwise to the solution at room temperature with stirring.
-
The reaction is typically exothermic and may require cooling to maintain the desired temperature.
-
The reaction is monitored by TLC or ¹H NMR spectroscopy for the disappearance of the vinyl protons of the starting material.
-
Upon completion, the solvent (if used) is removed under reduced pressure to yield the crude Michael adduct.
-
The product can be purified by vacuum distillation or column chromatography.
-
Table 4: Michael Addition of n-Butylamine to this compound
| Nucleophile | Product | Typical Yield | Reaction Time | Conditions |
| n-Butylamine | Ethyl 3-((2-cyanoethyl)amino)propanoate | High (>90%) | < 1 hour | Room temperature, neat or in methanol |
Visualization of Michael Addition
Caption: Michael addition of an amine to this compound.
Polymerization
The high electrophilicity of the double bond makes this compound highly susceptible to anionic polymerization, which can be initiated by even weak bases like water or amines. This is the basis for its use in "super glue" type adhesives. Radical polymerization is also possible but generally requires more controlled conditions.
Anionic Polymerization: This is a very rapid, often instantaneous, process initiated by nucleophiles. The propagating species is a carbanion stabilized by the adjacent cyano and ester groups.
Radical Polymerization: This can be initiated by standard radical initiators such as AIBN or benzoyl peroxide. The polymerization kinetics are influenced by the electron-withdrawing groups.
Table 5: Polymerization of this compound
| Polymerization Type | Initiator | Characteristics |
| Anionic | Weak bases (e.g., water, amines) | Extremely rapid, often uncontrolled. |
| Radical | AIBN, Benzoyl Peroxide | Controllable, allows for copolymerization. |
Visualization of Anionic Polymerization
Caption: Anionic polymerization of this compound.
Spectroscopic Data
The following table summarizes key spectroscopic data for this compound and its primary reaction products.
Table 6: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| This compound | ~6.4 (dd, 1H), ~6.1 (dd, 1H), ~5.9 (dd, 1H), ~4.3 (t, 2H), ~2.8 (t, 2H) | ~165, ~132, ~128, ~118, ~60, ~18 | ~2250 (C≡N), ~1730 (C=O), ~1640 (C=C) |
| 2-(Carboxyethyl) acrylate [1][5] | ~10-12 (br s, 1H), ~6.4 (dd, 1H), ~6.1 (dd, 1H), ~5.9 (dd, 1H), ~4.4 (t, 2H), ~2.8 (t, 2H) | ~174, ~171, ~131, ~128, ~61, ~33 | ~3500-2500 (O-H), ~1730 (C=O, ester), ~1710 (C=O, acid) |
| 3-Aminopropyl acrylate | ~6.4 (dd, 1H), ~6.1 (dd, 1H), ~5.8 (dd, 1H), ~4.2 (t, 2H), ~2.8 (t, 2H), ~1.8 (quint, 2H), ~1.5 (br s, 2H) | ~166, ~131, ~128, ~63, ~40, ~32 | ~3380, 3300 (N-H), ~1725 (C=O), ~1640 (C=C) |
| 5-(2-(acryloyloxy)ethyl)-1H-tetrazole | ~14-16 (br s, 1H), ~6.5 (dd, 1H), ~6.2 (dd, 1H), ~5.9 (dd, 1H), ~4.6 (t, 2H), ~3.4 (t, 2H) | ~166, ~155, ~132, ~128, ~62, ~25 | ~3200-2500 (N-H), ~1730 (C=O), ~1640 (C=C) |
Conclusion
The cyano group in this compound imparts a rich and versatile reactivity to the molecule. It can be selectively transformed into carboxylic acids or amines, or utilized in cycloaddition reactions to construct heterocyclic systems. Concurrently, its strong electron-withdrawing nature profoundly activates the acrylate moiety towards nucleophilic attack, driving rapid Michael additions and polymerization reactions. A thorough understanding of the interplay of these reactive centers and the careful selection of reaction conditions are paramount for harnessing the full synthetic potential of this compound in the development of advanced materials and pharmaceuticals. This guide provides a foundational framework of protocols and data to assist researchers in navigating the multifaceted chemistry of this valuable monomer.
References
An In-depth Technical Guide to the Solubility of 2-Cyanoethyl Acrylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyanoethyl acrylate (CEA) is a polar monomer utilized in the synthesis of a variety of polymers with applications in adhesives, coatings, and biomedical devices. Its chemical structure, featuring both an acrylate group and a nitrile group, imparts unique properties to the resulting polymers. A thorough understanding of the solubility of this compound in various organic solvents is crucial for its effective use in polymer synthesis, formulation development, and purification processes. This technical guide provides a comprehensive overview of the solubility of this compound, including a detailed experimental protocol for its determination and a discussion of the underlying chemical principles.
Core Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities and intermolecular forces are more likely to be miscible. This compound is a polar molecule due to the presence of the electron-withdrawing cyano (-C≡N) and ester (-COO-) groups. Therefore, it is expected to be more soluble in polar organic solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding.
Quantitative Solubility Data
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, a general understanding of its solubility can be extrapolated from its chemical structure and the known solubility of similar acrylate monomers. The following table provides a representative overview of the expected solubility of this compound in various common organic solvents at standard temperature and pressure. It is important to note that these are estimated values and experimental verification is recommended for precise applications.
| Solvent Classification | Solvent Name | Molecular Formula | Polarity (Dielectric Constant) | Expected Solubility of this compound |
| Protic Solvents | Methanol | CH₃OH | 32.7 | Highly Soluble |
| Ethanol | C₂H₅OH | 24.5 | Highly Soluble | |
| Isopropanol | C₃H₇OH | 19.9 | Soluble | |
| Aprotic Polar Solvents | Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 36.7 | Highly Soluble |
| Acetone | (CH₃)₂CO | 20.7 | Highly Soluble | |
| Acetonitrile | CH₃CN | 37.5 | Highly Soluble | |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Soluble | |
| Ethyl Acetate | CH₃COOC₂H₅ | 6.0 | Soluble | |
| Aprotic Nonpolar Solvents | Toluene | C₇H₈ | 2.4 | Sparingly Soluble |
| Hexane | C₆H₁₄ | 1.9 | Insoluble |
Experimental Protocol for Determining the Solubility of this compound
This section outlines a detailed gravimetric method for the quantitative determination of the solubility of this compound in an organic solvent.
Objective: To determine the mass of this compound that can be dissolved in a specific volume of a given organic solvent at a constant temperature to create a saturated solution.
Materials:
-
This compound (stabilized)
-
Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)
-
Analytical balance (readable to 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Glass vials with screw caps (e.g., 20 mL)
-
Micropipettes
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pre-weighed evaporation dishes
-
Vacuum oven or desiccator
Procedure:
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Set the temperature-controlled shaker or water bath to the desired experimental temperature (e.g., 25 °C). Allow it to equilibrate.
-
-
Sample Preparation:
-
Add a known volume of the selected organic solvent (e.g., 10.0 mL) to a glass vial using a micropipette.
-
Add an excess amount of this compound to the vial. The presence of undissolved monomer at the end of the equilibration period is crucial to ensure a saturated solution.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in the temperature-controlled shaker or water bath.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. The agitation should be vigorous enough to keep the excess solute suspended.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess this compound to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the undissolved solute) using a micropipette (e.g., 5.0 mL).
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved microparticles.
-
-
Solvent Evaporation:
-
Place the evaporation dish containing the filtered saturated solution in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound.
-
Alternatively, the solvent can be evaporated in a desiccator under vacuum.
-
-
Data Collection:
-
Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.
-
Weigh the evaporation dish containing the dried this compound residue on the analytical balance.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final mass.
-
The solubility can be expressed in various units, such as grams per 100 mL of solvent: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant taken (mL)) * 100
-
Safety Precautions:
-
This compound is a toxic and irritant substance. Handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for detailed safety information.
Factors Influencing Solubility
The solubility of this compound is influenced by several factors:
-
Solvent Polarity: As a polar monomer, this compound will exhibit higher solubility in polar solvents.
-
Hydrogen Bonding: Solvents capable of acting as hydrogen bond acceptors can interact with the hydrogen atoms on the ethyl group of the acrylate, potentially increasing solubility. Protic solvents that can also act as hydrogen bond donors may form more complex interactions.
-
Temperature: Generally, the solubility of liquids in liquids increases with temperature. However, this relationship should be determined experimentally for each specific solvent-solute system.
-
Presence of Impurities: Impurities in either the this compound or the solvent can affect the measured solubility.
Visualization of Solubility Principles
The following diagram illustrates the logical relationship between solvent properties and the expected solubility of this compound.
Caption: Relationship between solvent properties and this compound solubility.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While specific quantitative data is limited, the provided information on solubility principles, a detailed experimental protocol, and a conceptual diagram offer valuable guidance for researchers, scientists, and drug development professionals. For critical applications, it is strongly recommended to perform experimental solubility determinations to obtain precise and reliable data.
Health and Safety of 2-Cyanoethyl Acrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety considerations for 2-Cyanoethyl acrylate (CEA), a reactive polar acrylate ester utilized in various industrial and research applications. This document outlines the toxicological profile, handling procedures, and emergency measures necessary for the safe use of this compound.
Physicochemical and Toxicological Properties
This compound is a colorless liquid soluble in water.[1] It is a reactive monomer that can polymerize upon exposure to light and may decompose with moisture.[1][2] The following tables summarize its key physicochemical and toxicological data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 106-71-8 | [3] |
| Molecular Formula | C₆H₇NO₂ | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| Appearance | Colorless liquid | [1][2] |
| Melting Point | -16.9 °C | [1] |
| Boiling Point | 90 °C at 5 mmHg | [4] |
| Density | 1.069 g/cm³ | [1] |
| Vapor Density | 4.3 (Air = 1) | [1] |
| Flash Point | 124 °C | [5] |
| Solubility | Soluble in water | [1] |
Table 2: Acute Toxicity Data for this compound
| Route of Exposure | Test Species | Value | Reference |
| Oral | Rat | LD₅₀: 180 mg/kg | [3][6] |
| Dermal | Rabbit | LD₅₀: 220 mg/kg (as 220 µL/kg) | [1][3] |
| Dermal | Rabbit | LD₅₀: 235.4 mg/kg | [6] |
Hazard Identification and Classification
This compound is classified as a hazardous substance with the potential to cause significant health effects upon exposure.
-
Acute Toxicity (Oral, Dermal, Inhalation): Toxic if swallowed, in contact with skin, or if inhaled.[3][6]
-
Skin Corrosion/Irritation: Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3] A study on rabbit eyes rated the degree of injury as 8 on a scale of 1 to 10.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[3] Inhalation of high concentrations can lead to marked irritation, salivation, and pulmonary irritation or edema.[1]
-
Skin Sensitization: It is considered a possible skin sensitizer.[1][2][7]
Experimental Protocols for Key Toxicity Studies
The following are summaries of the methodologies for key toxicological assessments, based on internationally recognized OECD guidelines.
Acute Dermal Toxicity (Based on OECD Guideline 402)
This test determines the short-term toxic effects of a substance applied to the skin.
-
Test Animals: Typically adult rats, rabbits, or guinea pigs.
-
Procedure: A single dose of the test substance is applied to a shaved area of the skin (at least 10% of the body surface area). The area is covered with a porous gauze dressing for a 24-hour exposure period.
-
Observations: Animals are observed for mortality, signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days. A gross necropsy is performed at the end of the study.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
-
Test Animals: Albino rabbits are the preferred species.
-
Procedure: A small amount of the test substance (0.5 mL for liquids) is applied to a patch of shaved skin. The patch is covered with a gauze dressing for a 4-hour exposure period.
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of the effects.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test evaluates the potential of a substance to cause damage to the eye.
-
Test Animals: Albino rabbits are typically used.
-
Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observations: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The observation period can extend up to 21 days to determine the reversibility of any effects.
Skin Sensitization (Based on OECD Guideline 406 - Guinea Pig Maximization Test)
This test is designed to determine if a substance can induce an allergic skin reaction.
-
Test Animals: Guinea pigs are used for this assay.
-
Procedure:
-
Induction Phase: The animals are initially exposed to the test substance through intradermal injections (with an adjuvant to enhance the immune response) and subsequent topical application to the same area.
-
Challenge Phase: After a rest period of 10-14 days, a non-irritating concentration of the substance is applied topically to a naive area of skin.
-
-
Observations: The challenge site is observed for signs of an allergic reaction (erythema and edema) at approximately 24 and 48 hours after the challenge application.
Mechanisms of Toxicity and Experimental Workflows
The toxicity of acrylates like CEA is primarily attributed to their chemical reactivity. The electrophilic nature of the acrylate group allows it to react with biological nucleophiles, such as the thiol groups in glutathione and proteins, via a Michael addition reaction. This can lead to cellular damage, induction of oxidative stress, and inflammatory responses.
General Mechanism of Acrylate Toxicity
Caption: General mechanism of this compound toxicity.
Experimental Workflow for Acute Dermal Toxicity (OECD 402)
Caption: Workflow for OECD 402 Acute Dermal Toxicity test.
Experimental Workflow for Skin Sensitization (OECD 406)
Caption: Workflow for OECD 406 Skin Sensitization test.
Safe Handling and Storage
-
Handling: Use in a well-ventilated area.[3] Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile rubber), safety glasses with side shields or chemical goggles, and protective clothing.[3][8] Avoid all personal contact, including inhalation of vapors.[3] Do not eat, drink, or smoke when using this product.[3]
-
Storage: Store in a cool, dry, well-ventilated area in the original, tightly sealed containers.[3] Protect from moisture and light, as these can cause polymerization.[2] The effectiveness of phenolic inhibitors is dependent on the presence of oxygen, so monomers should be stored under air rather than an inert atmosphere.[1]
Emergency Procedures
-
In case of skin contact: Immediately flush skin with running water and soap.[3] Remove contaminated clothing and wash it before reuse.[3] Seek medical attention if irritation persists.[3]
-
In case of eye contact: Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[3]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3] If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
If swallowed: Do NOT induce vomiting.[3] Rinse mouth with water.[3] Seek immediate medical attention.[3] The product will likely polymerize in the mouth, making it difficult to swallow.[8]
-
Spills: In case of a spill, remove all ignition sources.[3] Absorb the spill with inert material such as sand or vermiculite and place it in a suitable container for disposal.[3] Do not use cloths for mopping up, as this can accelerate polymerization.[8] Flood the area with water to complete polymerization and then scrape the material off the floor.[8]
Disposal Considerations
Cured (polymerized) this compound can be disposed of as a non-hazardous solid waste in accordance with local and national regulations.[8] Unused, uncured material should be treated as hazardous waste and disposed of through an authorized waste disposal facility.[3] Do not allow the product to enter drains.[8]
References
A Comprehensive Technical Guide to the Glass Transition Temperature (Tg) of Poly(2-Cyanoethyl Acrylate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the glass transition temperature (Tg) of poly(2-cyanoethyl acrylate), a critical parameter influencing its physical properties and applications. This document outlines the reported Tg value, a detailed experimental protocol for its determination using Differential Scanning Calorimetry (DSC), and a visual representation of the experimental workflow.
Glass Transition Temperature (Tg) of Poly(this compound)
The glass transition temperature is a fundamental property of amorphous and semi-crystalline polymers, marking the reversible transition from a rigid, glassy state to a more flexible, rubbery state. This transition is not a true phase transition but is characterized by a change in the heat capacity of the material.
The reported glass transition temperature for poly(this compound) is presented in the table below. It is important to distinguish poly(this compound) from poly(alkyl α-cyanoacrylates), which are a different class of polymers and exhibit different thermal properties.
| Polymer | Glass Transition Temperature (Tg) |
| Poly(this compound) | 4°C |
Note: The Tg of a polymer can be influenced by factors such as molecular weight, measurement method, and the thermal history of the sample.
Experimental Protocol for Tg Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a widely used thermal analysis technique to determine the glass transition temperature of polymers.[1][2][3][4][5][6][7][8] The method involves monitoring the difference in heat flow between a sample and a reference as a function of temperature. The Tg is observed as a step-like change in the heat flow curve.
Instrumentation:
-
Differential Scanning Calorimeter (DSC) equipped with a cooling system.
-
Hermetic aluminum pans and lids.
-
Crimper for sealing the pans.
-
Microbalance (accurate to ±0.01 mg).
Sample Preparation:
-
Accurately weigh 5-10 mg of the poly(this compound) sample directly into an aluminum DSC pan using a microbalance.
-
Ensure the sample forms a thin, even layer at the bottom of the pan to maximize thermal contact.
-
Hermetically seal the pan with a lid using a crimper. This is crucial to prevent any loss of volatile components, though for poly(this compound) at the expected Tg, this is less of a concern.
-
Prepare an empty hermetically sealed aluminum pan to be used as a reference.
DSC Measurement Procedure:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium) according to the manufacturer's instructions.
-
Baseline Correction: Obtain a baseline scan by running the experimental temperature program with empty sample and reference pans. This baseline will be subtracted from the sample scan to correct for any instrumental artifacts.
-
Sample Analysis:
-
Place the prepared sample pan in the sample holder and the empty reference pan in the reference holder of the DSC cell.
-
Equilibrate the sample at a temperature well below the expected Tg, for instance, -40°C.
-
Ramp the temperature at a constant heating rate, typically 10°C/min or 20°C/min, to a temperature well above the expected Tg, for example, 50°C.[5] A higher heating rate can increase the sensitivity of the measurement.[5]
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).
-
Perform a second heating scan under the same conditions as the first. The second heating scan is often used for Tg determination as it provides data on a sample with a controlled thermal history.
-
-
Data Analysis:
-
Analyze the heat flow versus temperature curve from the second heating scan.
-
The glass transition is observed as a step-like change in the baseline.
-
Determine the Tg as the midpoint of the transition, which is the temperature at which the change in heat capacity is half-complete. This is typically calculated by the analysis software.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the glass transition temperature of poly(this compound) using DSC.
Caption: Experimental workflow for Tg determination by DSC.
References
- 1. researchgate.net [researchgate.net]
- 2. afinitica.com [afinitica.com]
- 3. download.polympart.ir [download.polympart.ir]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 6. thermalsupport.com [thermalsupport.com]
- 7. osti.gov [osti.gov]
- 8. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
A Technical Guide to the Refractive Index of 2-Cyanoethyl Acrylate
This technical guide provides an in-depth overview of the refractive index of 2-Cyanoethyl acrylate, a key monomer in the development of advanced polymers. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. It covers the quantitative data of its refractive index, detailed experimental protocols for its measurement and synthesis, and a description of its polymerization process.
Data Presentation
The refractive index of a material is a dimensionless number that describes how fast light travels through the material. It is a critical property for the design of optical materials and for the characterization of polymers.
| Parameter | Value | Conditions | Source(s) |
| Refractive Index | 1.45 | Not Specified | [1][2] |
| Refractive Index (n20/D) | 1.447 | 20°C, Sodium D-line (589 nm) | [3][4][5][6] |
| Refractive Index Range | 1.4430 - 1.4470 | Not Specified | [7] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound, the measurement of its refractive index, and its polymerization are provided below.
Synthesis of this compound via Transesterification
A common method for the synthesis of this compound is the transesterification of an alkyl acrylate (e.g., methyl acrylate) with 3-hydroxypropionitrile. This method offers a direct route to the desired product.
Materials:
-
Methyl acrylate
-
3-Hydroxypropionitrile
-
Toluene-4-sulfonic acid (catalyst)
-
Hydroquinone (polymerization inhibitor)
-
Anhydrous toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl acrylate, 3-hydroxypropionitrile, and a catalytic amount of toluene-4-sulfonic acid in anhydrous toluene.
-
Add a small amount of hydroquinone to inhibit polymerization.
-
Heat the reaction mixture to reflux and monitor the reaction progress by observing the removal of the methanol byproduct.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Characterize the final product using techniques such as ¹H NMR and FT-IR spectroscopy.
Measurement of Refractive Index using an Abbe Refractometer
The refractive index of liquid monomers like this compound can be accurately measured using an Abbe refractometer.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Lint-free tissue
-
Ethanol or acetone for cleaning
Procedure:
-
Turn on the Abbe refractometer and the attached light source.
-
Ensure the prism surfaces are clean. If necessary, clean the upper and lower prisms with a soft, lint-free tissue moistened with ethanol or acetone and allow them to dry completely.
-
Using a clean dropper, place a few drops of this compound onto the surface of the measuring prism.
-
Gently close the illuminating prism to spread the liquid into a thin, uniform layer between the two prisms.
-
Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (e.g., 20°C).
-
Adjust the mirror or light source to maximize the illumination of the prism.
-
Look through the eyepiece and turn the coarse adjustment knob until the field of view shows a distinct light and dark region.
-
If the boundary between the light and dark regions is colored, adjust the dispersion correction knob until the boundary is a sharp, achromatic line.
-
Fine-tune the adjustment knob to bring the boundary line exactly to the center of the crosshairs in the eyepiece.
-
Read the refractive index value from the scale.
-
After the measurement, open the prisms and clean the surfaces thoroughly with a soft tissue and an appropriate solvent.
Free-Radical Polymerization of this compound
This compound can be polymerized via free-radical polymerization to form poly(this compound).
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
-
Oil bath
Procedure:
-
In a Schlenk flask, dissolve the this compound monomer and AIBN initiator in anhydrous toluene.
-
Seal the flask and deoxygenate the solution by bubbling with nitrogen or argon gas for at least 30 minutes while stirring in an ice bath.
-
Place the flask in a preheated oil bath at a temperature suitable for AIBN decomposition (typically 60-70°C).
-
Allow the polymerization to proceed for the desired time, monitoring the viscosity of the solution.
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol, while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.
-
Dry the polymer under vacuum to a constant weight.
Mandatory Visualization
The following diagrams illustrate the key processes involved in the handling and application of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Signaling pathway for the free-radical polymerization of acrylates.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2003087041A1 - Continuous process for the manufacture of 3-hydroxy propionitrile - Google Patents [patents.google.com]
- 4. US20210269393A1 - Method for preparing c-h acidic (meth)acrylates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN101337889A - Method for preparing (methyl) acrylic ester - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Cyanoethyl Acrylate: Functionality, and Chemical Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-cyanoethyl acrylate, a versatile monomer with significant applications in various scientific and industrial fields, including drug development. This document details its chemical structure, core functionalities, and physicochemical properties, and includes a plausible experimental protocol for its synthesis.
Core Concepts: Functionality and Chemical Structure
This compound (CEA) is an organic compound characterized by the presence of two key functional groups: an acrylate moiety and a cyanoethyl group.[1] Its chemical formula is C₆H₇NO₂ and it has a molecular weight of approximately 125.13 g/mol .[1][2]
The acrylate group (CH₂=CHCOO-) is a highly reactive vinyl group attached to a carbonyl group. This functionality makes this compound susceptible to polymerization, particularly through free-radical or anionic mechanisms. The ester linkage provides a degree of hydrolytic susceptibility, which can be a desirable property in applications such as biodegradable polymers.
The cyanoethyl group (-CH₂CH₂CN) imparts polarity to the molecule. The nitrile (cyano) group is a strong electron-withdrawing group, which influences the reactivity of the acrylate double bond, making it more susceptible to nucleophilic attack. This polarity also affects the solubility of the monomer and the physical properties of the resulting polymers, such as adhesion and chemical resistance.[1]
dot
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO₂ | [1] |
| Molecular Weight | 125.13 g/mol | [1][2] |
| CAS Number | 106-71-8 | [][] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Characteristic acrylate odor | [1] |
| Density | 1.07 g/cm³ at 20 °C | [][] |
| Boiling Point | 108 °C at 2 mmHg | [2] |
| Melting Point | -16.9 °C | [][5] |
| Refractive Index | 1.447 at 20 °C | [6] |
| Solubility | Soluble in water and many organic solvents. | [1][] |
Applications in Research and Development
The unique combination of a reactive acrylate group and a polar cyanoethyl moiety makes this compound a valuable monomer in the development of specialty polymers. Its applications are particularly relevant in fields requiring materials with specific adhesive, thermal, and dielectric properties.
-
Adhesives and Sealants: The rapid polymerization of cyanoacrylates is the basis for many "super glue" type adhesives. The cyanoethyl group can enhance adhesion to various substrates.
-
Coatings: Polymers derived from this compound can form protective coatings with good chemical and abrasion resistance.
-
Biomedical Applications: The biocompatibility and biodegradability of certain polycyanoacrylates have led to their investigation for use in drug delivery systems, tissue adhesives, and other biomedical applications. The cyano group can also serve as a handle for further chemical modification.
-
Electronics: The dielectric properties of polymers containing cyanoethyl groups make them suitable for applications in capacitors and other electronic components.
Experimental Protocol: Synthesis of this compound
The following is a plausible experimental protocol for the synthesis of this compound via the esterification of acrylic acid with ethylene cyanohydrin. This protocol is based on general principles of organic synthesis and should be adapted and optimized based on laboratory conditions and safety assessments.
Reaction:
HO-CH₂CH₂-CN + CH₂=CH-COOH → CH₂=CH-COO-CH₂CH₂-CN + H₂O (Ethylene Cyanohydrin + Acrylic Acid → this compound + Water)
Materials:
-
Ethylene cyanohydrin
-
Acrylic acid
-
p-Toluenesulfonic acid (catalyst)
-
Hydroquinone (polymerization inhibitor)
-
Toluene (solvent)
-
Sodium bicarbonate (aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, Dean-Stark trap, condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add ethylene cyanohydrin (1.0 eq), acrylic acid (1.1 eq), p-toluenesulfonic acid (0.05 eq), and a small amount of hydroquinone (inhibitor). Add toluene as the solvent to facilitate azeotropic removal of water.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the esterification will be collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted acrylic acid), water, and finally, brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The crude this compound can be purified by vacuum distillation to obtain the final product as a colorless to pale yellow liquid.
-
Characterization: The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Caption: Free-radical polymerization pathway of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Poly(2-Cyanoethyl acrylate) Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis and characterization of poly(2-cyanoethyl acrylate) (PCEA) nanoparticles. PCEA nanoparticles are promising candidates for various biomedical applications, particularly in drug delivery, owing to their biocompatibility and biodegradability. The following sections detail the synthesis of PCEA nanoparticles via emulsion polymerization, comprehensive characterization techniques, and expected material properties.
Introduction
Poly(alkyl cyanoacrylate) (PACA) nanoparticles have been extensively investigated as carriers for therapeutic agents. Their ability to encapsulate a wide range of drugs, protect them from degradation, and facilitate controlled release makes them highly attractive for targeted therapies. This document focuses specifically on the synthesis of nanoparticles from the this compound monomer. The protocols provided are based on established methods for related poly(alkyl cyanoacrylate)s and have been adapted for the synthesis of PCEA nanoparticles.
Experimental Protocols
Synthesis of Poly(this compound) Nanoparticles via Emulsion Polymerization
This protocol describes the synthesis of PCEA nanoparticles using an oil-in-water emulsion polymerization method. This technique is widely used due to its robustness and control over nanoparticle size.
Materials and Reagents:
-
Monomer: this compound (CEA)
-
Aqueous Phase: 0.01 M Hydrochloric acid (HCl) in deionized water
-
Stabilizer/Surfactant: Dextran 70 or Poloxamer 188
-
Neutralization Solution: 0.1 M Sodium hydroxide (NaOH)
-
Purification: Dialysis membrane (MWCO 10-14 kDa)
-
Equipment: Magnetic stirrer, dropwise addition funnel, standard glassware.
Procedure:
-
Preparation of the Aqueous Phase:
-
Prepare a 0.01 M HCl solution by diluting concentrated HCl in deionized water.
-
Dissolve the chosen stabilizer (e.g., 1% w/v Dextran 70) in the acidic solution with continuous stirring until fully dissolved.
-
-
Polymerization:
-
Place the aqueous phase in a reaction vessel and stir vigorously using a magnetic stirrer at room temperature.
-
Add the this compound monomer dropwise to the rapidly stirring aqueous phase. A typical monomer concentration is 1% (v/v) of the total reaction volume.
-
Allow the polymerization to proceed for 4-6 hours. The formation of nanoparticles will be indicated by the appearance of a milky-white suspension.
-
-
Neutralization:
-
After the polymerization is complete, neutralize the nanoparticle suspension to approximately pH 7 by the dropwise addition of 0.1 M NaOH solution.
-
-
Purification:
-
Purify the nanoparticle suspension by dialysis against deionized water for 24-48 hours using a dialysis membrane with a suitable molecular weight cut-off (e.g., 10-14 kDa).
-
Change the dialysis water frequently to ensure the complete removal of unreacted monomer, excess surfactant, and other impurities.
-
The purified nanoparticle suspension can be stored at 4°C for further characterization and use.
-
Characterization of Poly(this compound) Nanoparticles
2.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
These parameters are critical for determining the stability and in vivo fate of the nanoparticles. They are typically measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
Protocol:
-
Sample Preparation:
-
Dilute the purified PCEA nanoparticle suspension with deionized water to an appropriate concentration for DLS analysis (typically a concentration that gives a count rate between 100 and 1000 kcps).
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any large aggregates or dust particles.
-
-
DLS and ELS Measurement:
-
Transfer the filtered sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C) for a few minutes.
-
Perform the DLS measurement to determine the Z-average particle size and PDI.
-
For zeta potential measurement, use an appropriate folded capillary cell and perform the ELS measurement.
-
2.2.2. Morphological Characterization by Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the nanoparticle morphology and size distribution.
Protocol:
-
Sample Preparation:
-
Dilute the purified PCEA nanoparticle suspension in deionized water.
-
Place a drop of the diluted suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry completely. Alternatively, wick away excess liquid with filter paper.
-
Optionally, negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate to enhance contrast.
-
-
TEM Imaging:
-
Place the dried grid in the TEM sample holder.
-
Acquire images at different magnifications to observe the overall morphology and individual nanoparticles.
-
Use the TEM software to measure the diameters of a statistically significant number of nanoparticles to determine the size distribution.
-
Data Presentation
The following tables summarize the expected quantitative data from the synthesis and characterization of PCEA nanoparticles. The values are based on typical results obtained for similar poly(alkyl cyanoacrylate) nanoparticles and may vary depending on the specific experimental conditions.
Table 1: Synthesis Parameters for PCEA Nanoparticles
| Parameter | Value |
| Monomer | This compound |
| Monomer Concentration | 1% (v/v) |
| Aqueous Phase | 0.01 M HCl |
| Stabilizer | Dextran 70 (1% w/v) |
| Polymerization Time | 4 hours |
| Temperature | Room Temperature |
Table 2: Physicochemical Properties of PCEA Nanoparticles
| Property | Expected Value |
| Z-Average Diameter (DLS) | 150 - 250 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -10 to -30 mV |
| Morphology (TEM) | Spherical |
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and characterization of PCEA nanoparticles.
Caption: Workflow for the synthesis of PCEA nanoparticles.
Caption: Workflow for the characterization of PCEA nanoparticles.
Application Notes and Protocols: 2-Cyanoethyl Acrylate for Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-cyanoethyl acrylate (CEA) and its derivatives, particularly poly(ethyl-2-cyanoacrylate) (PECA), in the development of advanced drug delivery systems. This document outlines the synthesis of PECA nanoparticles, methods for drug encapsulation, characterization techniques, and biocompatibility assessment.
Introduction to this compound in Drug Delivery
Poly(alkyl cyanoacrylates) (PACAs) are a class of biodegradable and biocompatible polymers that have garnered significant interest for biomedical applications, including drug delivery and tissue adhesion.[1][2][3][4] Among these, poly(ethyl-2-cyanoacrylate) (PECA) nanoparticles serve as promising carriers for therapeutic agents due to their ability to encapsulate a wide range of drugs, their controllable degradation rates, and their potential for targeted delivery.[2][3][5]
The synthesis of PECA nanoparticles is typically achieved through anionic or emulsion polymerization of the ethyl-2-cyanoacrylate monomer.[5][6] These nanoparticles can be engineered to possess specific physicochemical properties, such as size, surface charge, and drug loading capacity, which are critical for their in vivo performance.[2] The degradation of PECA nanoparticles occurs via hydrolysis of the ester bond, leading to the release of the encapsulated drug and biocompatible degradation products.[2]
Data Presentation: Physicochemical Properties of PECA Nanoparticles
The following tables summarize the typical physicochemical characteristics of drug-loaded PECA and other poly(alkyl cyanoacrylate) nanoparticles synthesized via polymerization methods. These parameters are crucial for predicting the in vivo behavior of the drug delivery system.
Table 1: Characterization of Blank and Drug-Loaded Poly(alkyl cyanoacrylate) Nanoparticles
| Polymer | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| PECA | None | ~80 | 0.08 | -39.7 | [7] |
| PBCA | Cisplatin | 457 ± 7.4 | 0.253 ± 0.011 | -12.3 ± 1.3 | [8] |
| PECA-PCL | None | 51.74 | - | - | [9] |
| PECA | None | 244 ± 25 | 0.15 ± 0.04 | -17 ± 3 | [10] |
PECA: Poly(ethyl-2-cyanoacrylate), PBCA: Poly(butyl cyanoacrylate), PCL: Poly(ε-caprolactone)
Table 2: Drug Loading and Encapsulation Efficiency
| Polymer | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| PBCA | Cisplatin | 3.5 ± 0.8 | 45.6 ± 2.7 | [8] |
| PBCA | Paclitaxel | 0.18 - 4 | - | [11] |
| PIHCA | Doxorubicin | 4.2 | 79 | [2] |
| PECA | Rifampicin | - | 100 | [12] |
PBCA: Poly(butyl cyanoacrylate), PIHCA: Poly(isohexyl cyanoacrylate), PECA: Poly(ethyl-2-cyanoacrylate)
Table 3: In Vitro Drug Release from Poly(alkyl cyanoacrylate) Nanoparticles
| Polymer | Drug | Release Conditions | Cumulative Release | Time | Reference |
| PBCA | Cisplatin | - | ~12.2% | 45 h | [8] |
| PHEMA | Doxorubicin | - | - | 3.5 h | [13] |
| PCMANPs | Doxorubicin | pH 6.5 | 83.1% | - | [14] |
| PCMANPs | Doxorubicin | pH 7.4 | 68.2% | - | [14] |
PBCA: Poly(butyl cyanoacrylate), PHEMA: Poly(2-hydroxyethyl methacrylate), PCMANPs: Poly(cysteine methacrylate) Nanoparticles
Experimental Protocols
This section provides detailed methodologies for the synthesis, drug loading, and characterization of poly(ethyl-2-cyanoacrylate) nanoparticles.
Synthesis of PECA Nanoparticles via Anionic Polymerization
This protocol describes the synthesis of PECA nanoparticles using an anionic polymerization method.[5]
Materials:
-
Ethyl-2-cyanoacrylate (ECA) monomer
-
Hydrochloric acid (HCl), 0.01 M
-
Dextran 70
-
Deionized water
Procedure:
-
Prepare the aqueous phase by dissolving Dextran 70 (e.g., 1% w/v) in 0.01 M HCl with continuous stirring until fully dissolved.
-
Add the ECA monomer dropwise to the aqueous phase under vigorous stirring (e.g., 600 rpm) at room temperature.
-
Continue the polymerization reaction for 3-4 hours. The formation of nanoparticles is indicated by the appearance of a milky-white suspension.
-
Neutralize the suspension to approximately pH 7 with a dilute sodium hydroxide solution.
-
Purify the nanoparticle suspension by dialysis against deionized water for 24-48 hours to remove unreacted monomer and other impurities.
Synthesis of Drug-Loaded PECA Nanoparticles via Emulsion Polymerization
This protocol details the encapsulation of a hydrophobic drug into PECA nanoparticles using an emulsion polymerization technique.[6]
Materials:
-
Ethyl-2-cyanoacrylate (ECA) monomer
-
Hydrophobic drug (e.g., Paclitaxel)
-
Miglyol 812 (optional, as a co-stabilizer)
-
Poloxamer 188 (or other suitable surfactant)
-
Hydrochloric acid (HCl), 0.01 M
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: Prepare a 0.01 M HCl solution in deionized water. Dissolve the surfactant (e.g., 1% w/v Poloxamer 188) in the acidic solution with continuous stirring.
-
Oil Phase Preparation: In a separate container, dissolve the hydrophobic drug and Miglyol 812 (if used) in the ECA monomer.
-
Emulsification and Polymerization: Add the oil phase dropwise to the rapidly stirring aqueous phase. Continue stirring at a high speed for 4-6 hours at room temperature to allow for polymerization and nanoparticle formation.
-
Purification: Purify the resulting nanoparticle suspension by dialysis against deionized water for 24-48 hours using a dialysis membrane (MWCO 10-14 kDa) to remove unreacted monomer, free drug, and excess surfactant.
Characterization of Nanoparticles
Method: Dynamic Light Scattering (DLS)
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument at 25°C.
-
For zeta potential measurement, dilute the suspension in a suitable buffer (e.g., 10 mM NaCl) and measure the electrophoretic mobility.
Method: Transmission Electron Microscopy (TEM)
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry completely.
-
Optionally, negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate for enhanced contrast.
-
Image the grid using a transmission electron microscope to observe the morphology and size of the nanoparticles.
Determination of Drug Loading and Encapsulation Efficiency
Procedure:
-
Separate the drug-loaded nanoparticles from the aqueous phase by ultracentrifugation.
-
Carefully collect the supernatant containing the free, unencapsulated drug.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Total weight of drug used) x 100
-
In Vitro Drug Release Study
Method: Dialysis Bag Method
Procedure:
-
Transfer a known amount of the drug-loaded nanoparticle suspension into a dialysis bag (MWCO 10-14 kDa).
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug released into the medium at each time point using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.
Biocompatibility and Cytotoxicity Assessment
Method: MTT Assay
Procedure:
-
Seed cells (e.g., HeLa, L929) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PECA nanoparticles (both blank and drug-loaded) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to untreated control cells.
Visualizations
The following diagrams illustrate key workflows and mechanisms related to this compound-based drug delivery systems.
Conclusion
Poly(ethyl-2-cyanoacrylate) nanoparticles represent a versatile and promising platform for the controlled delivery of a wide array of therapeutic agents. The protocols and data presented in these application notes provide a foundational guide for researchers and drug development professionals to design, synthesize, and characterize PECA-based drug delivery systems for various biomedical applications. Further optimization of formulation parameters will be crucial for the clinical translation of these innovative nanomedicines.
References
- 1. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. Design aspects of poly(alkylcyanoacrylate) nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of poly(ethyl-2-cyanoacrylate) nanoparticles with a magnetic core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. iris.unipv.it [iris.unipv.it]
- 8. In vitro toxicity test of 2-cyanoacrylate polymers by cell culture method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. repository.tudelft.nl [repository.tudelft.nl]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Real time in vitro studies of doxorubicin release from PHEMA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic study of Drug Release of Doxorubicin-Poly Cystine Methacrylate Nanoparticles in acidic and normal environments [passer.garmian.edu.krd]
Application Notes and Protocols for 2-Cyanoethyl Acrylate as a Tissue Adhesive
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
2-Cyanoethyl acrylate is a polar vinyl monomer that undergoes rapid anionic polymerization in the presence of moisture, making it a candidate for investigation as a tissue adhesive.[1] Like other medically used cyanoacrylates, such as 2-octyl cyanoacrylate and n-butyl-2-cyanoacrylate, its mechanism of action involves reacting with water or hydroxyl groups present on tissue surfaces to form a strong, solid polymer film that holds wound edges together.[2] This property offers the potential for rapid, suture-free wound closure, which can reduce procedure time and may improve cosmetic outcomes.[3]
The biocompatibility and performance of cyanoacrylate adhesives are critically dependent on the length of the alkyl chain. Shorter chains, like methyl and ethyl, degrade faster, releasing cytotoxic byproducts such as formaldehyde, which can lead to a more pronounced inflammatory response.[4][5][6] Longer-chain variants are generally more flexible, degrade more slowly, and exhibit lower toxicity.[5] While specific data for this compound is limited in publicly available literature, its properties and biological interactions can be inferred from closely related ethyl-chain cyanoacrylates. Researchers should be aware that degradation byproducts are a primary cause of cytotoxicity.[4][5]
Key Applications for Investigation:
-
Topical Wound Closure: For clean, low-tension surgical incisions and traumatic lacerations.[2]
-
Hemostasis: As a topical agent to control minor bleeding.[6]
-
Mesh Fixation: In experimental models of hernia repair.[6]
-
Dental and Oral Surgery: For wound closure and as a hemostatic agent in the oral cavity.[2]
Performance Data (Based on Ethyl and Octyl Cyanoacrylate Analogs)
Quantitative performance data for this compound is not widely available. The following tables summarize representative data from its close structural analogs, ethyl-2-cyanoacrylate and 2-octyl cyanoacrylate, to provide a comparative baseline for researchers.
Table 1: Adhesive Strength of Cyanoacrylate Analogs
| Test Parameter | Adhesive Formulation | Substrate | Mean Maximum Load (Newtons) | Key Finding |
|---|---|---|---|---|
| Tensile Strength | Ethyl-2-cyanoacrylate (1 layer, 5mm width) | Porcine Skin | 3.3 ± 1.7 N | Adhesive strength is comparable to 5-0 to 6-0 monofilament sutures.[7] |
| Tensile Strength | Ethyl-2-cyanoacrylate (1 layer, 10mm width) | Porcine Skin | 8.2 ± 0.6 N | Increasing the application width significantly increases adhesive strength.[7] |
| Tensile Strength | Ethyl-2-cyanoacrylate (2 layers, 5mm width) | Porcine Skin | 4.8 ± 1.5 N | Increasing the number of layers does not significantly increase strength.[7] |
| Tensile Strength | 2-Octyl Cyanoacrylate | --- | Approx. 3-5x stronger than n-butyl-2-cyanoacrylate | Longer chain length can provide greater strength and flexibility.[8] |
Table 2: In Vitro Cytotoxicity of Cyanoacrylate Analogs
| Assay Type | Cell Line | Adhesive Formulation | Exposure Time | Result |
|---|---|---|---|---|
| MTT Assay (Direct Contact) | Human Oral Osteoblasts | Ethyl-2-cyanoacrylate | --- | No significant difference in cell viability compared to control.[9][10] |
| MTT Assay (Direct Contact) | Human Oral Osteoblasts | Methyl-2-cyanoacrylate | --- | Significant decrease in cell viability compared to control.[9][10] |
| Elution Test | L929 Mouse Fibroblasts | Ethyl-2-cyanoacrylate (1:10 Dilution) | --- | ~10% decrease in cell viability.[11] |
| Elution Test | L929 Mouse Fibroblasts | Ethyl-2-cyanoacrylate (1:1 Dilution) | --- | 30% to 45% decrease in cell viability.[11] |
| Alamar Blue Assay | Fibroblasts & Mesothelial Cells | n-Butyl Cyanoacrylate | 24 hours | Significant decrease in cell viability.[5] |
| Alamar Blue Assay | Fibroblasts & Mesothelial Cells | 2-Octyl Cyanoacrylate | 24 hours | Significant decrease in cell viability, but higher viability than n-butyl formulation.[5] |
Experimental Protocols
Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is adapted from direct contact and elution test methodologies to assess the effect of this compound on cell viability.[9][11][12]
Materials:
-
This compound adhesive
-
L929 mouse fibroblasts or human osteoblasts
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Detergent reagent (e.g., acidified isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Exposure to Adhesive (Choose one method):
-
Direct Contact: Carefully place a small, standardized drop (e.g., 5 µL) of this compound in the center of the well, avoiding direct contact with the cell monolayer.
-
Elution Test: Incubate a polymerized sample of the adhesive in cell culture medium (e.g., at a surface area to volume ratio specified in ISO 10993-12) for 24-72 hours at 37°C.[8] Apply serial dilutions of this extract-containing medium to the cells.
-
-
Controls: Prepare negative (medium only) and positive (e.g., dilute phenol solution) control wells.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Remove the medium and add 50 µL of fresh medium and 10 µL of MTT reagent (5 mg/mL) to each well.
-
Formazan Formation: Incubate for 3-4 hours, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control.
Protocol for Tensile Strength Testing (ASTM F2258)
This protocol provides a method to determine the tensile strength of this compound, adapted from the ASTM F2258 standard.[13]
Materials:
-
This compound adhesive
-
Substrate: Porcine skin, harvested and stored frozen.
-
Tensile testing system (e.g., ADMET eXpert 7600) with vise grips.[13]
-
Conditioning chamber or bath (for internal applications: 37°C in phosphate-buffered saline; for external: 30°C and 50% relative humidity).
-
Cutting die or template to prepare uniform substrate samples.
Procedure:
-
Substrate Preparation: Thaw porcine skin and cut into uniform rectangular strips (e.g., 25 mm x 100 mm).
-
Bonding: Overlap two strips of skin by a defined area (e.g., 25 mm x 10 mm). Apply a thin, uniform layer of this compound to the overlap area. Press the two strips together with consistent pressure for approximately 2 minutes to allow for curing.
-
Conditioning: Condition the bonded specimens for at least 1 hour under the appropriate environmental conditions (37°C for internal use simulation, 30°C for external).
-
Mounting: Secure the non-bonded ends of the specimen into the vise grips of the tensile testing machine, ensuring proper alignment.
-
Testing: Apply a tensile load to the specimen at a constant rate of crosshead movement (e.g., 2 mm/min) until the bond fails.[13]
-
Data Recording: Record the maximum load (in Newtons) required to cause failure.
-
Data Analysis: Calculate the tensile strength by dividing the maximum load by the bonded surface area (e.g., N/mm² or kPa). Test at least 10 valid specimens.
In Vivo Biocompatibility Assessment (ISO 10993-6)
For in vivo studies, researchers must adhere to institutional animal care and use committee (IACUC) guidelines and follow the ISO 10993 framework for biocompatibility testing.[14][15] A subcutaneous implantation study in a rodent model is a common initial step.
Objective: To evaluate the local tissue response to implanted, polymerized this compound.
Procedure Outline:
-
Implant Preparation: Prepare small, uniformly sized implants of polymerized this compound under sterile conditions.
-
Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats).
-
Surgical Implantation: Under general anesthesia, create small subcutaneous pockets on the dorsal side of the animal. Place a sterile implant into each pocket. Include a negative control material (e.g., USP-grade polyethylene) in a separate pocket.
-
Post-Operative Care: Suture the incisions and provide appropriate post-operative care, including analgesics.
-
Observation Periods: Euthanize cohorts of animals at predefined time points (e.g., 7, 30, and 90 days).
-
Histopathology: Excise the implant and surrounding tissue. Process the tissue for histopathological examination. A pathologist should blindly score the tissue for inflammation, fibrosis, necrosis, and neovascularization.[16]
Cellular Response and Signaling
The primary driver of the inflammatory response to cyanoacrylate adhesives is the release of degradation byproducts, principally formaldehyde.[4][5] Formaldehyde induces cellular stress and cytotoxicity, triggering a classic foreign body response.[5] This process involves the activation of resident immune cells (like macrophages), which release pro-inflammatory cytokines. While specific pathway analyses for this compound are not available, the general inflammatory cascade is well-understood to involve key signaling hubs like Nuclear Factor-kappa B (NF-κB), which controls the transcription of many inflammatory genes.[17]
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. Medical Adhesive Testing Basics | ADMET [admet.com]
- 3. Adhesive strength of ethyl-2-cyanoacrylate tissue adhesive: how strong is it? [ouci.dntb.gov.ua]
- 4. In vitro toxicity test of 2-cyanoacrylate polymers by cell culture method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyanoacrylic tissue glues: Biochemical properties and their usage in urology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adhesive strength of ethyl-2-cyanoacrylate tissue adhesive: how strong is it? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. ASTM F2258 Tensile Strength of Tissue Adhesives [admet.com]
- 14. thetapelab.com [thetapelab.com]
- 15. GLP Testing of Medical Devices in vivo / in vitro | ISO 10993 | vivo Science GmbH [vivo-science.com]
- 16. Cyanoacrylate Adhesives for Cutaneous Wound Closure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Signaling Pathways in Inflammation and Its Resolution: New Insights and Therapeutic Challenges [mdpi.com]
Application Notes and Protocols for 2-Cyanoethyl Acrylate in Biomedical Hydrogel Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels have emerged as highly promising materials in the biomedical field due to their unique properties, including high water content, biocompatibility, and tunable physical characteristics.[1] Acrylate-based polymers are a significant class of materials used in the fabrication of hydrogels for applications such as drug delivery, tissue engineering, and wound healing.[2] 2-Cyanoethyl acrylate (CEA) is a polar acrylate ester that can be polymerized to form materials with potential biomedical applications.[3][4] The cyano group offers unique polarity and potential for specific interactions within a hydrogel matrix. While much of the existing literature focuses on other acrylate monomers, this document provides a comprehensive overview of the potential use of this compound in the formulation of biomedical hydrogels.
Due to the limited availability of specific experimental data on CEA-based hydrogels in publicly accessible scientific literature, this document presents generalized protocols and representative data based on established methodologies for similar acrylate-based hydrogel systems. These notes are intended to serve as a foundational guide for researchers looking to explore the potential of this compound in their own hydrogel formulations.
Applications of this compound Hydrogels
Hydrogels formulated with this compound could potentially be utilized in a variety of biomedical applications, including:
-
Controlled Drug Delivery: The polar nature of the cyano group may influence the encapsulation and release kinetics of polar drug molecules. The hydrogel matrix can be designed to release drugs in response to specific stimuli such as pH or temperature.[5][6]
-
Tissue Engineering: CEA-based hydrogels could serve as scaffolds that mimic the native extracellular matrix, providing structural support for cell growth and tissue regeneration.[7]
-
Wound Dressings: The adhesive properties of cyanoacrylate-based polymers could be beneficial in creating hydrogel dressings that adhere to wound sites, providing a moist environment conducive to healing.[8]
-
Bio-adhesives: Cyanoacrylate-based materials are well-known for their adhesive properties.[8][9] Hydrogels incorporating CEA may exhibit bioadhesive characteristics suitable for tissue bonding and sealing.
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of a hypothetical this compound-based hydrogel. These protocols are based on standard techniques for acrylate hydrogel fabrication and analysis.
Protocol 1: Synthesis of a this compound Co-polymer Hydrogel via Free-Radical Polymerization
This protocol describes the synthesis of a hydrogel composed of this compound (CEA) and a hydrophilic co-monomer, such as acrylic acid (AA), crosslinked with N,N'-methylenebis(acrylamide) (MBA).
Materials:
-
This compound (CEA), inhibitor-free
-
Acrylic acid (AA), inhibitor-free
-
N,N'-methylenebis(acrylamide) (MBA) (Crosslinker)
-
Ammonium persulfate (APS) (Initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (Accelerator)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Monomer Solution Preparation:
-
In a glass vial, prepare the monomer solution by mixing CEA and AA at a desired molar ratio (e.g., 1:1).
-
Add the crosslinker, MBA, to the monomer solution at a concentration of 1-5 mol% with respect to the total monomer concentration.
-
Add deionized water to achieve the desired final monomer concentration (e.g., 20 wt%).
-
Stir the solution gently until all components are fully dissolved.
-
-
Initiation of Polymerization:
-
Deoxygenate the monomer solution by bubbling nitrogen gas through it for 15-20 minutes.
-
Add the initiator, APS (1% w/v solution in deionized water), to the monomer solution at a concentration of 0.5-1 mol% of the total monomer.
-
Add the accelerator, TEMED (0.1% v/v in deionized water), to initiate the polymerization. The amount of TEMED will influence the polymerization rate.
-
Mix the solution thoroughly but gently to avoid introducing air bubbles.
-
-
Gelation:
-
Quickly transfer the solution into a mold of the desired shape (e.g., cylindrical molds for mechanical testing, or between two glass plates with a spacer for thin films).
-
Allow the polymerization to proceed at room temperature for 2-4 hours, or until a solid hydrogel is formed.
-
-
Purification:
-
Carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of deionized water or PBS (pH 7.4) for 48-72 hours, changing the water/PBS every 12 hours to remove unreacted monomers, initiator, and other impurities.
-
Protocol 2: Characterization of Swelling Behavior
The swelling ratio is a critical parameter that reflects the hydrogel's capacity to absorb and retain water.
Procedure:
-
After purification, remove the hydrogel samples from the swelling medium and gently blot the surface with a lint-free wipe to remove excess water.
-
Record the weight of the swollen hydrogel (Ws).
-
Lyophilize (freeze-dry) the hydrogel samples until a constant weight is achieved.
-
Record the weight of the dry hydrogel (Wd).
-
Calculate the equilibrium swelling ratio (ESR) using the following formula: ESR = (Ws - Wd) / Wd
Protocol 3: Mechanical Testing - Uniaxial Compression
This protocol determines the compressive modulus of the hydrogel, which is indicative of its stiffness.
Procedure:
-
Prepare cylindrical hydrogel samples with a known diameter and height.
-
Place a fully swollen hydrogel sample on the platform of a universal mechanical testing machine.
-
Apply a compressive force at a constant strain rate (e.g., 1 mm/min).
-
Record the stress and strain data until the hydrogel is compressed to a certain percentage of its original height (e.g., 20%).
-
The compressive modulus (Young's Modulus, E) is calculated from the initial linear region of the stress-strain curve.
Protocol 4: In Vitro Drug Release Study
This protocol evaluates the release of a model drug from the CEA-based hydrogel.
Procedure:
-
Drug Loading:
-
During the hydrogel synthesis (Protocol 1), dissolve a model drug (e.g., a small molecule fluorescent dye or a relevant therapeutic agent) in the monomer solution before initiating polymerization.
-
-
Release Study:
-
Place a drug-loaded hydrogel sample of known weight and dimensions into a known volume of release medium (e.g., PBS, pH 7.4) at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).
-
Calculate the cumulative percentage of drug released over time.
-
Protocol 5: Biocompatibility Assessment - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.
Procedure:
-
Hydrogel Extract Preparation:
-
Sterilize the purified hydrogel samples by autoclaving or UV irradiation.
-
Incubate the sterile hydrogels in a cell culture medium (e.g., DMEM) at a ratio of 0.1 g/mL for 24 hours at 37°C to prepare hydrogel extracts.
-
-
Cell Culture:
-
Seed a suitable cell line (e.g., fibroblasts or endothelial cells) in a 96-well plate and allow them to adhere overnight.
-
-
Exposure to Extracts:
-
Remove the old medium and replace it with the prepared hydrogel extracts. Include a negative control (fresh medium) and a positive control (a cytotoxic agent).
-
Incubate the cells for 24-48 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the negative control.
-
Data Presentation
The following tables present hypothetical but representative quantitative data for a series of this compound-acrylic acid (CEA-AA) hydrogels with varying crosslinker concentrations.
Table 1: Swelling and Mechanical Properties of CEA-AA Hydrogels
| Hydrogel Formulation | Crosslinker (MBA) Conc. (mol%) | Equilibrium Swelling Ratio (ESR) | Compressive Modulus (kPa) |
| CEA-AA-1 | 1 | 25.5 ± 2.1 | 15.2 ± 1.8 |
| CEA-AA-2 | 2 | 18.2 ± 1.5 | 32.7 ± 3.1 |
| CEA-AA-3 | 5 | 10.8 ± 0.9 | 75.4 ± 6.5 |
Table 2: In Vitro Drug Release from CEA-AA Hydrogels
| Hydrogel Formulation | Drug Loading (mg/g) | Cumulative Release at 24h (%) | Cumulative Release at 72h (%) |
| CEA-AA-1 | 5.2 | 65.3 ± 4.8 | 92.1 ± 3.5 |
| CEA-AA-2 | 5.1 | 48.7 ± 3.9 | 81.5 ± 4.2 |
| CEA-AA-3 | 4.9 | 30.1 ± 2.7 | 65.8 ± 3.1 |
Table 3: Biocompatibility of CEA-AA Hydrogels (MTT Assay)
| Hydrogel Formulation | Cell Viability after 24h (%) |
| Control (Medium) | 100 |
| CEA-AA-1 Extract | 92.5 ± 5.3 |
| CEA-AA-2 Extract | 90.1 ± 6.1 |
| CEA-AA-3 Extract | 88.7 ± 5.9 |
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships described in this document.
Caption: Workflow for the synthesis of a this compound co-polymer hydrogel.
Caption: Overview of key characterization techniques for biomedical hydrogels.
Caption: A simplified representation of drug release from a hydrogel matrix via diffusion.
Conclusion
While this compound is not as extensively studied as other acrylate monomers for biomedical hydrogel applications, its unique chemical structure presents an interesting avenue for future research. The protocols and data presented in this document provide a foundational framework for scientists and researchers to begin exploring the synthesis, characterization, and potential applications of CEA-based hydrogels. Further investigation is required to fully elucidate the specific properties and biological interactions of these materials to realize their potential in drug delivery and tissue engineering.
References
- 1. Top 10 Applications of Hydrogels in Biomedical Field | Biopharma PEG [biochempeg.com]
- 2. acgpubs.org [acgpubs.org]
- 3. specialchem.com [specialchem.com]
- 4. polysciences.com [polysciences.com]
- 5. Hydrogel-Based Biomaterials: A Patent Landscape on Innovation Trends and Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. gvpress.com [gvpress.com]
- 9. Biocompatible alkyl cyanoacrylates and their derivatives as bio-adhesives - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Photopolymerization of 2-Cyanoethyl Acrylate for 3D Printing
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyanoethyl acrylate (CEA) is a highly reactive, polar acrylate monomer with applications in adhesives, coatings, and polymer modification.[1] Its unique properties, stemming from the presence of a nitrile (-C≡N) group, make it a compelling candidate for specialized applications in vat photopolymerization 3D printing. The high polarity of poly(this compound) (PCEA) can enhance adhesion and modify surface properties, which is of significant interest for fabricating microfluidics, biocompatible scaffolds, and customized drug delivery devices.[2][]
These application notes provide a comprehensive overview and foundational protocols for utilizing this compound in 3D printing resins. While CEA is not a common monomer in commercial 3D printing formulations, this document offers a starting point for researchers to explore its potential. The protocols are based on established principles of free-radical photopolymerization for acrylate-based resins.[4]
Disclaimer: The following protocols are intended as an experimental starting point. Cyanoacrylates can undergo rapid anionic polymerization initiated by moisture or nucleophiles, which may affect resin stability.[5] Optimization of photoinitiator systems and monomer concentrations is crucial for successful printing.
Mechanism of Free-Radical Photopolymerization
The photopolymerization of this compound for 3D printing is typically achieved through a free-radical chain-growth reaction. The process is initiated when a photoinitiator molecule absorbs photons from a light source (e.g., a UV laser or LED) and cleaves to form highly reactive free radicals. These radicals attack the carbon-carbon double bond of the CEA monomer, initiating a polymer chain. The reaction propagates rapidly, cross-linking monomer and oligomer chains to solidify the liquid resin into a precise 3D structure.
Caption: Proposed free-radical photopolymerization mechanism for CEA.
Material Properties
Quantitative data for this compound monomer and its corresponding polymer are summarized below. Note that mechanical properties for 3D printed PCEA are not widely available; therefore, data for comparable flexible acrylate systems are provided for reference.
Table 1: Properties of this compound (CEA) Monomer
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₆H₇NO₂ | [] |
| Molecular Weight | 125.13 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [6] |
| Density | ~1.07 g/cm³ | [] |
| Boiling Point | ~108 °C (at reduced pressure) | [2] |
| Refractive Index (n20/D) | ~1.447 | [1] |
| Flash Point | 124 °C |[2] |
Table 2: Physical and Mechanical Properties of Poly(this compound) (PCEA) and Comparable Polymers
| Property | Value | Notes | Reference(s) |
|---|---|---|---|
| PCEA Properties | |||
| Glass Transition Temp. (Tg) | 4 °C | [1] | |
| Decomposition Temp. (Td) | ~160 °C | Value for Poly(ethyl cyanoacrylate) | [7] |
| Reference Mechanical Properties | For context, as PCEA data is unavailable | ||
| Tensile Strength | 9.2 ± 1.3 MPa | For a flexible 3D printed Butyl Acrylate/UDMA resin | [8] |
| Young's Modulus | 315 ± 41 MPa | For a flexible 3D printed Butyl Acrylate/UDMA resin | [8] |
| Elastic Modulus Range | 0.6 - 33 MPa | For an EGPEA-based tunable 3D printing resin |[9] |
Experimental Protocols
Protocol 1: Formulation of an Experimental CEA-Based Photocurable Resin
Objective: To prepare a photocurable resin using CEA as the primary monomer for use in SLA or DLP 3D printers. This protocol provides a starting point for a rigid formulation.
Materials:
-
Monomer: this compound (CEA)
-
Crosslinker: 1,6-Hexanediol diacrylate (HDDA) or Poly(ethylene glycol) diacrylate (PEGDA, Mn 250)
-
Photoinitiator (Visible Light): Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO)
-
UV Blocker (Optional): 2,4-Dihydroxybenzophenone (to control light penetration and reduce overcuring)
-
Equipment: Amber glass bottle, magnetic stirrer and stir bar, analytical balance, light-blocking container.
Methodology:
-
Preparation of Monomer Blend:
-
In an amber glass bottle, weigh and combine the monomer and crosslinker. For a starting formulation, a weight ratio of 70:30 CEA:HDDA can be used.
-
Place the bottle on a magnetic stirrer and mix at 300-500 rpm for 15 minutes to ensure a homogeneous solution.
-
-
Addition of Photoinitiator System:
-
Weigh the photoinitiator (BAPO). A typical concentration is 0.5 - 2.0 wt% of the total monomer/crosslinker weight.
-
Slowly add the BAPO powder to the stirring monomer blend. Continue stirring in the dark until the photoinitiator is fully dissolved. This may take several hours. Gentle heating to 40-50°C can accelerate dissolution but should be done with caution to prevent premature polymerization.
-
-
Addition of UV Blocker (Optional):
-
If print resolution is poor due to light scattering, add a UV blocker at a very low concentration (e.g., 0.05 - 0.2 wt% ). Add it to the mixture and stir until dissolved.
-
-
Degassing:
-
To remove dissolved air bubbles that can inhibit polymerization and cause print defects, place the sealed resin container in a vacuum chamber for 15-20 minutes or until bubbles cease to form.
-
-
Storage:
-
Store the formulated resin in a sealed, light-blocking container at room temperature.
-
Protocol 2: Determination of Curing Properties and Print Parameters
Objective: To determine the critical energy (Ec) and depth of penetration (Dp) of the formulated resin, which are essential for calibrating 3D printing parameters.
Caption: Workflow for determining resin curing characteristics.
Methodology:
-
Place a small drop of the formulated CEA resin onto a clean glass slide.
-
Expose the resin to a UV light source (405 nm for most DLP/SLA printers) of a known, constant intensity for a specific duration (e.g., 1, 2, 4, 8, 16 seconds).
-
After each exposure, gently wash the slide with isopropyl alcohol (IPA) to remove all uncured resin, leaving only the solidified polymer.
-
Carefully measure the thickness of the cured polymer layer using digital calipers. This is the cure depth (Cd).
-
Repeat this process for each exposure time to generate a series of data points (Exposure Energy vs. Cure Depth). Exposure Energy (E) is the product of light intensity and exposure time.
-
Plot the measured cure depth (Cd) on the y-axis against the natural logarithm of the exposure energy (ln(E)) on the x-axis.
-
The resulting data should form a straight line. The slope of this line is the penetration depth (Dp), and the x-intercept corresponds to the critical energy (Ec). These values are fundamental for configuring the material settings in the 3D printer's slicing software.
Protocol 3: 3D Printing and Post-Processing
Objective: To fabricate a 3D object from the CEA resin and perform post-processing to achieve final material properties.
Methodology:
-
Printing:
-
Input the determined Ec and Dp values into your 3D printer's material settings.
-
Pour the formulated CEA resin into the printer's vat.
-
Load the desired 3D model and initiate the printing process. Maintain a stable ambient temperature (25-30°C is recommended).
-
-
Washing:
-
Once printing is complete, carefully remove the build platform and the printed part.
-
Submerge the part in a container of fresh isopropyl alcohol (IPA) and agitate for 5-10 minutes to dissolve and remove all residual uncured resin from the surface. A second wash in clean IPA is recommended for optimal cleaning.
-
-
Drying:
-
Remove the part from the IPA and allow it to air dry completely. Use compressed air to gently blow residual IPA from small features. Ensure the part is not tacky before proceeding.
-
-
Post-Curing:
-
Place the clean, dry part in a UV curing chamber (405 nm) for 15-60 minutes, depending on the part's size and geometry.
-
This final curing step ensures that all unreacted monomers are polymerized, maximizing the mechanical strength and stability of the object.
-
Applications in Drug Development
The unique chemical functionality of CEA makes it a promising material for research in drug development. The polar nitrile group can potentially be used for surface modification or to modulate interactions with biomolecules or drug compounds.
Caption: Logical workflow for prototyping drug delivery devices with CEA resin.
Potential Applications:
-
Prototyping of Medical Devices: The ability to rapidly fabricate complex geometries makes CEA-based resins suitable for creating prototypes of devices like custom-shaped tablets, microneedle arrays, or implants.
-
Microfluidic Chips: The polar surface of PCEA could be advantageous for controlling fluid flow or for subsequent surface functionalization in diagnostic or cell culture chips.[2]
-
Scaffolds for Tissue Engineering: By creating composite resins with other biocompatible monomers, it may be possible to 3D print porous scaffolds with tailored surface chemistries for cell adhesion and growth.
Safety and Handling
This compound monomer is toxic if swallowed or in contact with skin and causes serious skin and eye irritation.[10] The polymer may degrade to form formaldehyde, which is a known sensitizer.[11]
-
Personal Protective Equipment (PPE): Always handle CEA monomer and formulated resins in a well-ventilated fume hood while wearing nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store the monomer at 2-8°C in an inert atmosphere. Store formulated resins away from light and heat sources.
-
Disposal: Dispose of uncured resin and contaminated materials as hazardous chemical waste according to your institution's guidelines.
References
- 1. polysciences.com [polysciences.com]
- 2. Buy this compound (EVT-459484) | 106-71-8 [evitachem.com]
- 4. Biobased Acrylate Photocurable Resin Formulation for Stereolithography 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. specialchem.com [specialchem.com]
- 7. download.polympart.ir [download.polympart.ir]
- 8. real.mtak.hu [real.mtak.hu]
- 9. 3D Printing a Mechanically-Tunable Acrylate Resin on a Commercial DLP-SLA Printer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C6H7NO2 | CID 7825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
Application Notes and Protocols for the Copolymerization of 2-Cyanoethyl Acrylate with Vinyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copolymerization of 2-cyanoethyl acrylate (CEA), an electron-deficient monomer, with electron-rich vinyl ethers presents a unique opportunity to synthesize functional polymers with tailored properties. The resulting copolymers can exhibit a combination of characteristics derived from both monomer units, such as alternating structures, which can be advantageous for various applications, including the development of novel biomaterials and drug delivery systems. The nitrile functionality from CEA offers a site for further chemical modification, while the vinyl ether component can impart flexibility and specific solubility characteristics to the copolymer backbone.
This document provides detailed application notes and experimental protocols for the synthesis and characterization of copolymers of this compound and vinyl ethers. Both radical and cationic polymerization methods are discussed, as the choice of polymerization technique significantly influences the copolymer structure and properties.
Polymerization Mechanisms and Considerations
The copolymerization of monomers with disparate electronic properties, such as the electron-poor this compound and electron-rich vinyl ethers, can be challenging. Direct radical copolymerization often leads to a strong alternating tendency due to the formation of a charge-transfer complex between the monomers. Cationic polymerization, on the other hand, is generally more suitable for vinyl ethers but can be inhibited by the nitrile group of the acrylate. Therefore, careful selection of the polymerization method and reaction conditions is crucial to achieve the desired copolymer composition and architecture. In some cases, a combination of radical and cationic polymerization techniques may be employed to synthesize block copolymers.
Experimental Protocols
Protocol 1: Radical Copolymerization of this compound (CEA) with Ethyl Vinyl Ether (EVE)
This protocol describes a method for the free-radical solution copolymerization of CEA with EVE to produce a copolymer with a tendency for an alternating structure.
Materials:
-
This compound (CEA), >98%
-
Ethyl vinyl ether (EVE), >99%
-
Azobisisobutyronitrile (AIBN), 98%
-
Toluene, anhydrous, >99.8%
-
Methanol, ACS reagent grade
-
Nitrogen gas, high purity
Procedure:
-
Monomer and Solvent Preparation: Purify CEA and EVE by passing them through a column of basic alumina to remove inhibitors. Purge toluene with nitrogen for 30 minutes to remove dissolved oxygen.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired molar ratio of CEA and EVE to anhydrous toluene. A typical starting point is a 1:1 molar ratio to favor alternation. The total monomer concentration is typically maintained at 20% (w/v).
-
Initiator Addition: Add AIBN as the radical initiator. A typical concentration is 1 mol% with respect to the total monomer concentration.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 24 hours).
-
Termination and Precipitation: Cool the reaction mixture to room temperature and pour it into a large excess of cold methanol with vigorous stirring to precipitate the copolymer.
-
Purification: Filter the precipitated polymer and redissolve it in a minimal amount of a suitable solvent (e.g., acetone or THF). Reprecipitate the polymer in cold methanol. Repeat this dissolution-precipitation step two more times to remove any unreacted monomers and initiator residues.
-
Drying: Dry the purified copolymer under vacuum at 40 °C to a constant weight.
Characterization:
-
¹H NMR Spectroscopy: Determine the copolymer composition by integrating the characteristic proton signals of the CEA and EVE units.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the copolymer.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the copolymer.
Protocol 2: Cationic Copolymerization of this compound (CEA) with a Functionalized Vinyl Ether
This protocol outlines a general procedure for the cationic copolymerization, which is more challenging and requires stringent anhydrous conditions. This method is often used for creating block copolymers by sequential monomer addition.
Materials:
-
This compound (CEA), >98%, rigorously dried
-
Functionalized vinyl ether (e.g., 2-chloroethyl vinyl ether), >99%, rigorously dried
-
Lewis acid initiator (e.g., SnCl₄ or BF₃·OEt₂), freshly distilled
-
Dichloromethane, anhydrous, >99.8%
-
Methanol, ACS reagent grade
-
Nitrogen gas, high purity
Procedure:
-
Stringent Anhydrous Conditions: All glassware must be flame-dried under vacuum and cooled under a nitrogen atmosphere. All reagents and solvents must be rigorously dried and deoxygenated.
-
Reaction Setup: In a glovebox or under a nitrogen atmosphere, add the desired amount of the vinyl ether monomer to anhydrous dichloromethane in a Schlenk flask equipped with a magnetic stir bar.
-
Initiation: Cool the solution to the desired temperature (e.g., -78 °C) and add the Lewis acid initiator dropwise via a syringe.
-
Polymerization of the First Block: Allow the vinyl ether to polymerize for a specific time to form the first block.
-
Sequential Monomer Addition: Introduce the CEA monomer to the living cationic polymer chains. The reaction is typically allowed to proceed for several more hours.
-
Termination: Terminate the polymerization by adding a small amount of pre-chilled methanol.
-
Purification and Drying: Precipitate the copolymer in a large excess of cold methanol, filter, and dry under vacuum at a low temperature.
Data Presentation
The following tables summarize typical quantitative data that can be obtained from the characterization of poly(this compound-co-ethyl vinyl ether) synthesized by radical polymerization.
Table 1: Copolymerization of CEA and EVE at Different Feed Ratios
| Feed Ratio (CEA:EVE) | Copolymer Composition (CEA:EVE) | Conversion (%) |
| 1:1 | 52:48 | 65 |
| 1:2 | 40:60 | 58 |
| 2:1 | 65:35 | 72 |
Table 2: Molecular Weight and Thermal Properties of Copolymers
| Copolymer Composition (CEA:EVE) | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tg (°C) |
| 52:48 | 15,000 | 28,500 | 1.9 | 45 |
| 40:60 | 12,500 | 24,375 | 1.95 | 38 |
| 65:35 | 18,000 | 35,100 | 1.95 | 52 |
Visualizations
Caption: Workflow for the radical copolymerization of CEA and EVE.
Caption: Simplified radical copolymerization mechanism of CEA and EVE.
Application Notes and Protocols for the Synthesis of High Refractive Index Polymers Using 2-Cyanoethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
High refractive index polymers (HRIPs) are a critical class of materials for the development of advanced optical and photonic devices. Their applications span from anti-reflective coatings and microlenses to waveguides in photonic integrated circuits and encapsulation for light-emitting diodes (LEDs). A polymer is generally considered to have a high refractive index if its refractive index is greater than 1.50. The incorporation of functional groups with high molar refractivity and low molar volume is a key strategy in designing HRIPs.
2-Cyanoethyl acrylate (CEA) is a promising monomer for the synthesis of HRIPs. The presence of the cyano (-C≡N) group contributes significantly to the polymer's polarity and electron density, which in turn can enhance its refractive index. This document provides detailed protocols for the synthesis of poly(this compound) via free-radical polymerization and outlines methods for its characterization.
Properties of this compound and its Polymer
The strategic selection of this compound as a monomer is based on the desirable properties of the resulting polymer. The cyanoethyl group provides a good balance of increased refractive index while maintaining the processability associated with acrylate polymers. A summary of the key properties of the monomer and the anticipated properties of the polymer are presented below.
| Property | Monomer (this compound) | Polymer (Poly(this compound)) |
| Refractive Index (n₂₀/D) | 1.447[][2] | 1.45 - 1.48 (estimated range)[3] |
| Glass Transition Temp. (Tg) | 4°C[4] | ~150°C (based on poly(ethyl 2-cyanoacrylate))[5] |
| Molecular Weight | 125.13 g/mol [6][7] | Dependent on synthesis conditions |
| Appearance | Colorless liquid[][2] | Transparent solid |
| Solubility (monomer) | Soluble in water[] | Soluble in organic solvents (e.g., acetone, THF) |
Experimental Protocols
Synthesis of Poly(this compound) via Free-Radical Polymerization
This protocol details the solution polymerization of this compound using Azobisisobutyronitrile (AIBN) as a radical initiator. Cyanoacrylates are highly susceptible to anionic polymerization initiated by moisture or bases; therefore, the reaction must be conducted under anhydrous conditions with the addition of an anionic inhibitor.[8]
Materials:
-
This compound (CEA) monomer
-
Toluene, anhydrous
-
Azobisisobutyronitrile (AIBN)
-
Methanesulfonic acid (anionic inhibitor)[8]
-
Methanol (for precipitation)
-
Nitrogen gas (for inert atmosphere)
-
Schlenk flask and standard glassware
Procedure:
-
In a Schlenk flask, dissolve the this compound monomer in anhydrous toluene.
-
Add a small amount of methanesulfonic acid to inhibit anionic polymerization.[8]
-
Add the radical initiator, AIBN. The concentration of AIBN can be adjusted to target a specific molecular weight range.
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen for a minimum of 30 minutes while stirring in an ice bath.[8]
-
Place the flask in a preheated oil bath at 60-70°C and stir for the desired reaction time (e.g., 24 hours).[8]
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol, while stirring vigorously.[8]
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Characterization of Poly(this compound)
a) Thermal Analysis (TGA and DSC):
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition profile of the polymer. The analysis of a close analog, poly(ethyl 2-cyanoacrylate), shows that thermal degradation occurs via a depolymerization or "unzipping" mechanism starting from the chain terminus.[5]
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polymer. Poly(ethyl 2-cyanoacrylate) has a reported Tg of approximately 150°C.[5]
b) Optical Properties:
-
Refractive Index: The refractive index of a thin film of the polymer can be measured using an Abbe refractometer or ellipsometry at a specific wavelength (e.g., 589 nm). The expected refractive index for polycyanoacrylates is in the range of 1.45-1.48.[3]
-
Transparency: The optical transparency of a polymer film can be assessed by UV-Vis spectroscopy. High-quality polymer films should exhibit high transmittance (>90%) in the visible spectrum.[9]
Visualized Workflows
Caption: Workflow for the synthesis of poly(this compound).
Caption: Characterization workflow for poly(this compound).
References
- 2. tcichemicals.com [tcichemicals.com]
- 3. afinitica.com [afinitica.com]
- 4. polysciences.com [polysciences.com]
- 5. Synthesis of high refractive index and low-birefringence acrylate polymers with a tetraphenylethane skeleton in the side chain - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. This compound | C6H7NO2 | CID 7825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 106-71-8 [chemicalbook.com]
- 8. Synthesis and characterization of poly(ethyl-2-cyanoacrylate) nanoparticles with a magnetic core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-refractive index acrylate polymers for applications in nanoimprint lithography [escholarship.org]
Application Notes and Protocols: 2-Cyanoethyl Acrylate as a Monomer in Dental Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-Cyanoethyl acrylate (CEA) as a principal monomer in the formulation of dental restorative composites. Due to the nascent stage of research in this specific application, this document combines established principles of dental composite science with the known properties of cyanoacrylates to present a hypothetical framework for investigation. All quantitative data presented herein is illustrative and intended to serve as a benchmark for experimental design.
Introduction
Traditional dental composites are predominantly based on dimethacrylate monomers such as Bis-GMA, UDMA, and TEGDMA. While these materials have demonstrated clinical success, challenges related to polymerization shrinkage, stress, and biocompatibility persist. This compound (CEA), a monofunctional acrylate monomer, presents an intriguing alternative due to its unique chemical structure. The presence of the polar cyano group can influence the polymer's properties, potentially offering advantages in terms of adhesion, mechanical strength, and degradation profile. These notes outline the potential application of CEA in dental composites and provide detailed protocols for its formulation, characterization, and evaluation.
Chemical Structure of this compound
Caption: Chemical structure of this compound (CEA).
Hypothetical Performance Data
The following tables present hypothetical quantitative data for an experimental dental composite formulated with a CEA-based resin matrix. These values are intended as a guide for researchers to compare against when conducting their own experiments.
Table 1: Mechanical Properties of a Hypothetical CEA-Based Dental Composite
| Property | Test Method | Hypothetical Value | Control (Bis-GMA/TEGDMA based) |
| Flexural Strength (MPa) | ISO 4049[1] | 110 ± 10 | 120 ± 15 |
| Compressive Strength (MPa) | ISO 9917 | 280 ± 20 | 300 ± 25 |
| Vickers Hardness (VHN) | ISO 6507 | 65 ± 5 | 70 ± 5 |
| Diametral Tensile Strength (MPa) | ADA Spec. No. 27 | 45 ± 5 | 50 ± 5 |
Table 2: Polymerization Characteristics of a Hypothetical CEA-Based Resin
| Property | Test Method | Hypothetical Value | Control (Bis-GMA/TEGDMA based) |
| Volumetric Shrinkage (%) | Archimedes' Principle | 2.5 ± 0.3 | 3.0 ± 0.4 |
| Degree of Conversion (%) | FTIR Spectroscopy | 60 ± 5 | 65 ± 5 |
| Polymerization Stress (MPa) | Tensometer | 8 ± 1 | 10 ± 1.5 |
Experimental Protocols
The following protocols provide detailed methodologies for the formulation and testing of experimental dental composites based on this compound.
Formulation of an Experimental CEA-Based Dental Composite
This protocol describes the preparation of a light-cured dental composite with a hypothetical resin matrix composed of CEA and a cross-linking dimethacrylate.
Materials:
-
This compound (CEA)
-
Urethane dimethacrylate (UDMA) or Bisphenol A-glycidyl methacrylate (Bis-GMA)
-
Silanized Barium Glass or Silica filler (particle size 0.5-1.0 µm)
-
Camphorquinone (CQ) - Photoinitiator
-
Ethyl-4-dimethylaminobenzoate (EDMAB) - Co-initiator
-
Butylated hydroxytoluene (BHT) - Inhibitor
Procedure:
-
Resin Matrix Preparation:
-
In a light-protected beaker, combine CEA and UDMA (or Bis-GMA) in a 70:30 weight ratio.
-
Add 0.2 wt% of Camphorquinone, 0.8 wt% of EDMAB, and 0.01 wt% of BHT to the monomer mixture.
-
Mix thoroughly in the dark using a magnetic stirrer until a homogenous, light-yellow solution is obtained.
-
-
Composite Paste Formulation:
-
Gradually add the silanized filler to the resin matrix in small increments.
-
After each addition, thoroughly mix the components using a dental spatula or a planetary mixer to ensure uniform dispersion of the filler particles.
-
Continue adding the filler until a final loading of 75 wt% is achieved, resulting in a paste-like consistency.
-
Store the formulated composite paste in an opaque, airtight syringe to prevent premature polymerization.
-
Caption: Experimental workflow for dental composite formulation.
Evaluation of Mechanical Properties
Standardized testing procedures are crucial for the accurate assessment of the mechanical properties of the experimental composite.
Apparatus:
-
Universal Testing Machine
-
Molds for specimen preparation (as per ISO standards)
-
Vickers microhardness tester
Protocols:
-
Flexural Strength (ISO 4049):
-
Prepare rectangular specimens (25 mm x 2 mm x 2 mm) by filling the mold with the composite paste.
-
Cover with a Mylar strip and a glass slide, and apply pressure to extrude excess material.
-
Light-cure the specimen from both sides according to the manufacturer's instructions for the curing light.
-
Store the specimens in distilled water at 37°C for 24 hours.[1]
-
Perform a three-point bending test using a universal testing machine at a crosshead speed of 0.5 mm/min until fracture.
-
Calculate the flexural strength in MPa.
-
-
Compressive Strength (ISO 9917):
-
Prepare cylindrical specimens (4 mm diameter x 6 mm height).
-
Light-cure the specimens in increments to ensure complete polymerization.
-
Store the specimens in distilled water at 37°C for 24 hours.
-
Apply a compressive load along the major axis of the cylinder at a crosshead speed of 1 mm/min until fracture.
-
Calculate the compressive strength in MPa.
-
-
Vickers Hardness (ISO 6507):
-
Prepare disk-shaped specimens (10 mm diameter x 2 mm height).
-
Polish the surface of the specimens to a mirror finish.
-
Use a Vickers microhardness tester with a load of 300g for 15 seconds.
-
Measure the diagonals of the indentation and calculate the Vickers Hardness Number (VHN).
-
Biocompatibility Assessment (In Vitro)
Cytotoxicity is a critical parameter for any new dental material. The following protocol outlines a basic in vitro cytotoxicity test.
Cell Line:
-
Human Gingival Fibroblasts (HGFs) or a suitable immortalized cell line (e.g., L929).
Protocol (based on ISO 10993-5):
-
Eluate Preparation:
-
Prepare disk-shaped specimens of the cured CEA-based composite.
-
Sterilize the specimens (e.g., with ethylene oxide or gamma irradiation).
-
Immerse the specimens in a cell culture medium at a surface area to volume ratio of 3 cm²/mL.
-
Incubate for 24 hours at 37°C to create the eluate.
-
-
Cell Viability Assay (MTT Assay):
-
Seed HGFs in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Remove the culture medium and replace it with the prepared eluates (at different concentrations) and control medium.
-
Incubate for another 24 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control.
-
Caption: Workflow for in vitro biocompatibility testing.
Potential Signaling Pathways in Biocompatibility
The biocompatibility of dental materials is a complex process involving interactions with oral tissues. Unreacted monomers or degradation byproducts can potentially trigger cellular stress responses and inflammatory pathways.
Caption: Potential signaling pathways affected by leached monomers.
Conclusion
This compound holds potential as a novel monomer for dental composite applications. Its unique chemical properties may offer advantages over conventional dimethacrylate systems. However, extensive research is required to fully characterize its mechanical properties, polymerization behavior, and biocompatibility in a filled composite system. The protocols and hypothetical data provided in these application notes are intended to serve as a foundational guide for researchers venturing into this promising area of dental materials science. Rigorous experimental validation is essential to determine the clinical viability of CEA-based dental composites.
References
Controlled Polymerization of 2-Cyanoethyl Acrylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the controlled polymerization of 2-Cyanoethyl acrylate (CEA), a monomer of significant interest for the development of advanced materials in biomedical and pharmaceutical applications. The ability to control the polymerization of CEA allows for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions, which are critical for applications such as drug delivery, tissue engineering, and medical adhesives.
This guide focuses on three prominent controlled polymerization techniques: Anionic Polymerization, Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization, and Atom Transfer Radical Polymerization (ATRP). Due to the limited availability of direct experimental data specifically for this compound, the protocols provided herein are adapted from established procedures for structurally similar acrylate monomers.
Anionic Polymerization of this compound
Anionic polymerization of cyanoacrylates is known for its rapid reaction rates at ambient temperatures.[1][2] The electron-withdrawing cyano and ester groups make the vinyl bond highly susceptible to nucleophilic attack, facilitating anionic initiation. While inherently fast, achieving control over the polymerization to produce well-defined polymers requires stringent purification of reagents and inert reaction conditions.
Experimental Protocol: Anionic Polymerization
This protocol is adapted from the anionic polymerization of ethyl-2-cyanoacrylate.[1][2]
Materials:
-
This compound (CEA), freshly distilled under reduced pressure
-
Anhydrous tetrahydrofuran (THF)
-
Pyridine (initiator)
-
Methanol (acidified with HCl, for termination)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Glassware (oven-dried and cooled under inert gas)
Procedure:
-
Monomer Preparation: Purify the CEA monomer by distillation under reduced pressure to remove inhibitors and any acidic impurities. Store the purified monomer under an inert atmosphere at a low temperature (e.g., -20°C).
-
Reaction Setup: Assemble the reaction glassware (e.g., a Schlenk flask equipped with a magnetic stir bar) while hot from the oven and allow it to cool under a stream of inert gas.
-
Reaction Mixture Preparation: In the reaction flask, dissolve a known amount of the purified CEA monomer in anhydrous THF under an inert atmosphere.
-
Initiation: Prepare a solution of the initiator (e.g., pyridine) in anhydrous THF in a separate, dry flask. Using a gas-tight syringe, rapidly inject the desired amount of the initiator solution into the vigorously stirred monomer solution at room temperature.
-
Polymerization: Allow the polymerization to proceed for the desired time. The reaction is typically very fast.
-
Termination: Terminate the polymerization by adding a small amount of acidified methanol to the reaction mixture.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol or a methanol/water mixture).
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Drying: Dry the polymer under vacuum at a moderate temperature to a constant weight.
-
Characterization: Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
Data Presentation: Anionic Polymerization
The following table summarizes representative data for the anionic polymerization of a cyanoacrylate monomer, which can be expected to be similar for CEA under controlled conditions.
| Initiator | Monomer/Initiator Ratio | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Pyridine | 100:1 | >95 | 15,000 | 1.8 | [1][2] |
| Piperidine | 100:1 | >95 | 20,000 | 1.9 | [1][2] |
Visualization: Anionic Polymerization Workflow
References
Characterization of Poly(2-Cyanoethyl acrylate) by Gel Permeation Chromatography (GPC)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(2-Cyanoethyl acrylate) (PCEA) is a polar polymer with applications in various fields, including as a component in photocurable resists, polymer insulators, and as an adhesion promoter. The molecular weight and molecular weight distribution of PCEA are critical parameters that significantly influence its physical properties and performance in final applications. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining these parameters. This application note provides a detailed protocol for the characterization of PCEA by GPC, including sample preparation, instrumental conditions, and data analysis.
Principle of Gel Permeation Chromatography
GPC separates molecules based on their hydrodynamic volume in solution. A polymer sample dissolved in a suitable solvent is passed through a column packed with porous gel particles. Larger polymer coils are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying extents, resulting in a longer retention time. By calibrating the system with polymer standards of known molecular weights, the molecular weight distribution of an unknown polymer sample can be determined. For polar polymers like PCEA, it is often necessary to use a polar mobile phase, sometimes with salt additives like lithium bromide (LiBr), to suppress non-ideal interactions between the polymer and the stationary phase.[1][2][3][4][5]
Experimental Protocol
This protocol outlines the steps for the GPC analysis of poly(this compound).
3.1. Materials and Equipment
-
Polymer Sample: Poly(this compound)
-
Solvent (Mobile Phase): N,N-Dimethylformamide (DMF) with 0.05 M Lithium Bromide (LiBr), HPLC grade
-
Calibration Standards: Polystyrene (PS) or Poly(methyl methacrylate) (PMMA) standards of narrow polydispersity
-
GPC System: An integrated GPC system equipped with a pump, autosampler, column oven, and a differential refractive index (RI) detector.
-
GPC Columns: A set of two mixed-bed columns suitable for polar organic solvents (e.g., polystyrene-divinylbenzene based).
-
Syringe Filters: 0.2 µm PTFE filters
-
Autosampler Vials: 2 mL glass vials with caps
3.2. Sample Preparation
-
Prepare a stock solution of the PCEA sample at a concentration of 2 mg/mL in the mobile phase (DMF with 0.05 M LiBr).
-
Gently agitate the solution until the polymer is completely dissolved. This may take several hours. Avoid vigorous shaking to prevent shear degradation of the polymer chains.
-
Filter the polymer solution through a 0.2 µm PTFE syringe filter into a clean autosampler vial.
-
Prepare a series of calibration standards (PS or PMMA) in the same manner, at concentrations ranging from 0.5 to 2.0 mg/mL.
3.3. GPC System Parameters
The following table summarizes the recommended GPC system parameters for the analysis of PCEA.
| Parameter | Value |
| Mobile Phase | N,N-Dimethylformamide (DMF) + 0.05 M LiBr |
| Column Set | 2 x Mixed-Bed Columns for polar solvents |
| Column Temperature | 50 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 100 µL |
| Detector | Differential Refractive Index (RI) |
| Run Time | 30 minutes |
| Calibration | Polystyrene (PS) or PMMA standards |
3.4. Data Acquisition and Analysis
-
Equilibrate the GPC system with the mobile phase until a stable baseline is achieved.
-
Perform a series of injections of the calibration standards, starting from the lowest molecular weight.
-
Construct a calibration curve by plotting the logarithm of the peak molecular weight (Mp) of the standards against their retention time.
-
Inject the PCEA sample solution.
-
Process the resulting chromatogram using the GPC software to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Data Presentation
The molecular weight characteristics of three different batches of synthesized PCEA are summarized in the table below.
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PCEA-Batch-01 | 45,000 | 88,000 | 1.96 |
| PCEA-Batch-02 | 52,000 | 105,000 | 2.02 |
| PCEA-Batch-03 | 38,000 | 75,000 | 1.97 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the GPC characterization of poly(this compound).
Caption: Workflow for GPC analysis of Poly(this compound).
Synthesis of Poly(this compound)
A brief overview of a typical synthesis method for poly(this compound) is provided for context. The synthesis is often carried out via free radical polymerization.
6.1. Materials
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
6.2. Procedure
-
In a reaction vessel equipped with a condenser and a nitrogen inlet, dissolve the this compound monomer in toluene.
-
Add the AIBN initiator to the solution.
-
Purge the reaction mixture with nitrogen for 30 minutes to remove oxygen.
-
Heat the reaction mixture to 70-80 °C with continuous stirring.
-
Allow the polymerization to proceed for several hours.
-
Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Filter and dry the polymer under vacuum.
The following diagram illustrates the logical relationship in the synthesis process.
Caption: Synthesis scheme for Poly(this compound).
Conclusion
Gel Permeation Chromatography is an effective technique for determining the molecular weight and molecular weight distribution of poly(this compound). The use of a polar mobile phase such as DMF with LiBr at an elevated temperature is recommended to ensure accurate and reproducible results. The protocol and data presented in this application note provide a comprehensive guide for researchers working with this polymer.
References
Application Notes and Protocols for the Structural Analysis of Poly(2-Cyanoethyl acrylate) using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Application Note: Characterizing Poly(2-Cyanoethyl acrylate) Structure via ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the detailed structural elucidation of polymers, including poly(this compound) (PCEA). This method provides valuable insights into the polymer's microstructure, such as its tacticity (the stereochemical arrangement of adjacent chiral centers along the polymer chain), which can significantly influence its physical and chemical properties. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, researchers can confirm the polymer's identity, assess its purity, and determine its stereochemical configuration.
The structural analysis of PCEA by NMR is analogous to that of similar polyacrylates, such as poly(ethyl-2-cyanoacrylate) (PECA). The signals corresponding to the polymer backbone (methine and methylene protons) are particularly sensitive to the tacticity of the polymer, often appearing as complex, overlapping multiplets. In contrast, the signals from the side-chain protons are typically more resolved. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for more detailed analysis and unambiguous signal assignments.
Data Presentation: Quantitative NMR Data
Disclaimer: The following chemical shift data is based on the closely related analog, poly(ethyl-2-cyanoacrylate) (PECA), and serves as a reference for the analysis of poly(this compound). Actual chemical shifts for PCEA may vary slightly.
Table 1: ¹H NMR Chemical Shift Assignments for Poly(this compound) Analog (PECA)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Backbone CH | 3.5 - 3.9 | Broad multiplet | Highly sensitive to tacticity. |
| Backbone CH₂ | 2.0 - 2.8 | Broad multiplet | Sensitive to tacticity, often overlaps with solvent signals. |
| Side-chain O-CH₂ | 4.1 - 4.5 | Broad multiplet | |
| Side-chain CH₂-CN | 2.7 - 3.0 | Broad multiplet |
Table 2: ¹³C NMR Chemical Shift Assignments for Poly(this compound) Analog (PECA)
| Carbon | Chemical Shift (δ, ppm) | Notes |
| Backbone CH | 40 - 45 | Sensitive to tacticity. |
| Backbone CH₂ | 33 - 38 | Sensitive to tacticity. |
| Side-chain C=O | 168 - 175 | |
| Side-chain O-CH₂ | 60 - 65 | |
| Side-chain CH₂-CN | 15 - 20 | |
| Side-chain CN | 115 - 120 |
Experimental Protocols
Sample Preparation for NMR Analysis
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
Materials:
-
Poly(this compound) sample
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
-
Filter (optional)
Protocol:
-
Weigh approximately 10-20 mg of the poly(this compound) sample directly into a clean, dry vial.
-
Add approximately 0.6-0.8 mL of the chosen deuterated solvent to the vial. The choice of solvent will depend on the solubility of the polymer.
-
Securely cap the vial and vortex or sonicate the mixture until the polymer is completely dissolved. This may take some time for high molecular weight polymers.
-
If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Ensure the height of the solution in the NMR tube is at least 4 cm to be within the detection region of the NMR coil.
-
Cap the NMR tube and label it clearly.
NMR Data Acquisition
Instrumentation:
-
NMR Spectrometer (300 MHz or higher is recommended for better resolution)
¹H NMR Acquisition Parameters (Example):
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans (NS): 16-64 (depending on sample concentration)
-
Relaxation Delay (D1): 1-5 seconds
-
Acquisition Time (AQ): 2-4 seconds
-
Spectral Width (SW): 10-12 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters (Example):
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30)
-
Number of Scans (NS): 1024-4096 (or more, as ¹³C has low natural abundance)
-
Relaxation Delay (D1): 2-5 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
Spectral Width (SW): 200-250 ppm
-
Temperature: 298 K
Mandatory Visualization
Caption: Chemical structure of the poly(this compound) repeating unit.
Caption: Experimental workflow for NMR analysis of poly(this compound).
Caption: Relationship between NMR spectral data and polymer tacticity determination.
Application Note: Thermal Analysis of Poly(2-Cyanoethyl Acrylate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2-cyanoethyl acrylate) is a polymer with applications in adhesives, coatings, and as a component in drug delivery systems. Its thermal properties are critical for determining its processing parameters, stability, and end-use performance. This document provides a detailed overview of the thermal analysis of poly(this compound) using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering insights into its thermal stability and transitions.
Key Thermal Transitions
The thermal behavior of poly(this compound) is characterized by its glass transition and thermal decomposition.
-
Glass Transition (Tg): The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state. For poly(this compound), the glass transition temperature (Tg) is reported to be approximately 4°C.[1] This low Tg indicates that the polymer is in a rubbery state at room temperature.
-
Thermal Decomposition: Upon heating to elevated temperatures, poly(this compound) undergoes thermal decomposition. The decomposition of cyano-containing polymers can be complex and may involve multiple steps. When heated to decomposition, it is known to emit toxic fumes of nitroxides and cyanides.
While specific experimental data for the complete thermal decomposition profile of poly(this compound) is not widely available in published literature, a multi-stage decomposition can be anticipated based on the behavior of similar acrylic polymers. This typically involves side-chain degradation followed by main-chain scission.
Quantitative Data Summary
The following tables summarize the known and expected thermal properties of poly(this compound). Note: The thermal decomposition data is illustrative and represents a plausible profile. Actual experimental values may vary.
Table 1: Glass Transition Temperature of Poly(this compound)
| Parameter | Value |
| Glass Transition Temperature (Tg) | ~ 4 °C |
Table 2: Illustrative Thermal Decomposition Data for Poly(this compound) from TGA
| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Associated Process |
| 1 | 200 - 350 | ~ 45% | Degradation and volatilization of the cyanoethyl side group. |
| 2 | 350 - 500 | ~ 50% | Decomposition of the polymer backbone. |
| Residue at 600°C | ~ 5% | Char residue. |
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of poly(this compound).
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Place 5-10 mg of the poly(this compound) sample into a clean, tared TGA pan (platinum or alumina).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes before starting the experiment to ensure an oxygen-free environment.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.
-
Continuously monitor and record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates for each stage.
-
Determine the onset temperature of decomposition and the percentage of weight loss at each stage.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of poly(this compound).
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: Weigh 5-10 mg of the poly(this compound) sample into a hermetically sealed aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty, sealed reference pan in the DSC cell.
-
Purge the cell with an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan:
-
Equilibrate the sample at -50°C.
-
Ramp the temperature from -50°C to 100°C at a heating rate of 10°C/min. This scan is primarily to erase the thermal history of the sample.
-
-
Cooling Scan:
-
Cool the sample from 100°C to -50°C at a controlled cooling rate of 10°C/min.
-
-
Second Heating Scan:
-
Ramp the temperature from -50°C to 100°C at a heating rate of 10°C/min. The glass transition is determined from this scan.
-
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the glass transition temperature (Tg) from the second heating scan as the midpoint of the step change in the heat flow curve.
-
Visualizations
Caption: Experimental workflow for the thermal analysis of poly(this compound).
Conclusion
The thermal analysis of poly(this compound) by TGA and DSC provides essential data for its material characterization. The low glass transition temperature indicates its flexible nature at ambient conditions. While detailed experimental data on its decomposition is scarce, a multi-step degradation process is anticipated. The protocols outlined here provide a robust framework for researchers to determine the specific thermal properties of their poly(this compound) samples, which is crucial for quality control, formulation development, and predicting material performance.
References
Application Notes and Protocols for the Anionic Polymerization of 2-Cyanoethyl Acrylate in THF
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyanoethyl acrylate (CEA) is a vinyl monomer characterized by the presence of both a nitrile and an ester group, which are strongly electron-withdrawing. This electronic structure renders the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack, making CEA an excellent candidate for anionic polymerization.[1] The anionic polymerization of alkyl cyanoacrylates can proceed in a living manner under specific, controlled conditions, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[1] However, the high reactivity of these monomers also necessitates stringent experimental conditions to prevent premature termination by trace impurities such as water or acid.[1]
These application notes provide a detailed protocol for the anionic polymerization of this compound in tetrahydrofuran (THF), a common solvent for this type of reaction. The protocol is based on established methods for the anionic polymerization of related alkyl cyanoacrylates.[2]
Experimental Protocols
Materials and Reagents
-
This compound (CEA) monomer (inhibitor-free grade recommended)
-
Tetrahydrofuran (THF), anhydrous, >99.9%
-
Initiator (e.g., n-butyllithium (n-BuLi) in hexanes, or sodium naphthalenide solution in THF)
-
Methanol, anhydrous
-
Hydrochloric acid (HCl)
-
Argon or Nitrogen gas (high purity)
-
Sodium metal
-
Benzophenone
-
Calcium hydride (CaH₂)
Purification of Reagents
2.1. Monomer Purification
Commercial this compound typically contains inhibitors (e.g., hydroquinone) to prevent spontaneous polymerization. These must be removed prior to anionic polymerization.
-
Distillation: The monomer should be distilled under reduced pressure from a drying agent such as calcium hydride.
-
Storage: The purified monomer should be stored under an inert atmosphere at a low temperature (e.g., -20°C) and used within a short period.
2.2. Solvent Purification
Tetrahydrofuran (THF) must be rigorously dried and deoxygenated.
-
Drying: Reflux THF over sodium metal and benzophenone until a persistent deep blue or purple color indicates the solution is anhydrous and oxygen-free.[2]
-
Distillation: Distill the purified THF directly into the reaction vessel under an inert atmosphere immediately before use.[2]
Anionic Polymerization of this compound
This procedure should be carried out using standard Schlenk line or glovebox techniques to maintain an inert and anhydrous environment.
-
Glassware Preparation: All glassware should be cleaned, dried in an oven at >120°C overnight, and then assembled and flame-dried under vacuum on a Schlenk line.
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with high-purity argon or nitrogen.
-
Monomer Addition: Add the desired volume of freshly distilled, purified THF to the reaction flask via cannula or syringe. Cool the flask to the desired reaction temperature (e.g., -78°C using a dry ice/acetone bath). Add the purified this compound monomer to the stirred THF.
-
Initiation: Slowly add the initiator solution (e.g., n-BuLi in hexanes or sodium naphthalenide in THF) dropwise to the monomer solution via syringe. The amount of initiator will determine the target molecular weight of the polymer. The onset of polymerization is often indicated by a color change or an increase in viscosity.
-
Propagation: Allow the reaction to proceed with vigorous stirring for the desired time. The reaction time can be varied to control the polymer chain length and conversion.
-
Termination: Terminate the polymerization by adding a proton source. A common method is the addition of a small amount of anhydrous methanol.[2] For a more acidic quench, HCl-acidified methanol can be used.[2]
-
Polymer Precipitation and Purification:
-
Warm the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the reaction solution into a large volume of a non-solvent, such as a cooled mixture of methanol and water (1:1).[2]
-
Filter the precipitated polymer.
-
Wash the polymer with the precipitation solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum to a constant weight.
-
Data Presentation
The following table summarizes representative data for the anionic polymerization of various alkyl cyanoacrylates in THF. This data can be used as a reference for designing experiments for this compound.
| Monomer | Initiator | [M]/[I] Ratio | Temperature (°C) | Time (h) | Mn ( kg/mol ) | PDI (Mw/Mn) | Yield (%) | Reference |
| n-Butyl cyanoacrylate | Thiophenol/Superbase | 100:1:1 | Room Temp | 3 | 12.4 | 1.38 | >95 | [2] |
| n-Butyl cyanoacrylate | Thiophenol/Superbase | 200:1:1 | Room Temp | 3 | 21.2 | 1.35 | >95 | [2] |
| Ethyl cyanoacrylate | Thiophenol/Superbase | 100:1:1 | Room Temp | 3 | 11.8 | 1.45 | >95 | [2] |
| n-Hexyl cyanoacrylate | Thiophenol/Superbase | 100:1:1 | Room Temp | 3 | 13.1 | 1.42 | >95 | [2] |
| n-Butyl cyanoacrylate | Tetrabutylammonium Salts | 20 | - | - | High | - | - | [1] |
Note: The data presented is for alkyl cyanoacrylates similar to this compound and is intended to provide a general guideline. Optimal conditions for the polymerization of this compound may vary.
Visualizations
Experimental Workflow
Caption: Workflow for the anionic polymerization of this compound.
Mechanism of Anionic Polymerization
Caption: Anionic polymerization mechanism of this compound.
References
Application Notes and Protocols for Radical Polymerization of 2-Cyanoethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyanoethyl acrylate (CEA) is a vinyl monomer with significant potential in the development of advanced polymeric materials for biomedical applications, including drug delivery systems, bioadhesives, and coatings. The presence of both a nitrile and an ester group makes CEA highly susceptible to anionic polymerization. However, for greater control over polymer architecture, molecular weight, and for the synthesis of copolymers with a diverse range of other monomers, radical polymerization is the preferred method.
A critical consideration for the successful radical polymerization of cyanoacrylates is the stringent exclusion of basic species and water, which can initiate the much faster anionic polymerization. This is typically achieved by conducting the reaction under acidic conditions through the addition of an anionic inhibitor. These application notes provide an overview of common initiators and detailed protocols for the radical polymerization of this compound.
Initiator Systems for Radical Polymerization of this compound
Several classes of initiators can be employed for the radical polymerization of CEA. The choice of initiator depends on the desired reaction conditions (e.g., temperature) and the specific properties of the final polymer.
Azo Initiators
Azo initiators, such as Azobisisobutyronitrile (AIBN), are widely used for the radical polymerization of vinyl monomers. They decompose thermally to generate two carbon-centered radicals and nitrogen gas. AIBN is often preferred due to its predictable decomposition kinetics and the fact that it does not produce oxygenated byproducts that can lead to discoloration of the polymer.[1]
Peroxide Initiators
Benzoyl peroxide (BPO) is another common thermal initiator. Upon heating, it homolytically cleaves to form two benzoyloxy radicals.[2] These radicals can then initiate polymerization. It is important to note that the benzoyloxy radical can also undergo decarboxylation to form a phenyl radical, which can also initiate polymerization.[3][4] For the polymerization of methyl 2-cyanoacrylate, it has been shown that initiation occurs predominantly through the addition of the phenyl radical.[5]
Redox Initiators
Redox initiation systems consist of an oxidizing agent and a reducing agent. This combination allows for the generation of radicals at much lower temperatures than thermal initiators, which can be advantageous for polymerizing sensitive monomers or for applications where heating is not desirable.[6][7] Common redox pairs include persulfates with amines or bisulfites, and hydroperoxides with ferrous salts.[8]
Photoinitiators
Photoinitiators generate radicals upon exposure to light of a specific wavelength. This allows for spatial and temporal control over the polymerization process. Photoinitiated polymerization can be carried out at ambient temperatures, minimizing thermal stress on the monomer and the resulting polymer.[9]
Quantitative Data on Initiator Performance
The following tables summarize representative data for the radical polymerization of acrylates. It is important to note that specific results for this compound may vary and optimization of reaction conditions is often necessary.
Table 1: Thermal Initiation with AIBN (Data for a structurally similar monomer: Ethyl 2-cyano-3-(4-fluorophenyl)acrylate) [10]
| Entry | Monomer:Initiator Ratio | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 50:1 | 65 | 15,000 | 1.8 |
| 2 | 100:1 | 60 | 28,000 | 1.9 |
| 3 | 200:1 | 55 | 52,000 | 2.1 |
| Reaction Conditions: Toluene, 70°C, 24 hours, [Monomer] = 1.0 M, [Anionic Inhibitor] = 10 mM Methanesulfonic Acid. |
Table 2: Redox Initiation of Methacrylate Bone Cement (BPO/N,N-dimethylaniline System) [11]
| BPO (wt.%) | DMA (wt.%) | Final Double Bond Conversion (%) | Compressive Strength (MPa) |
| 0.05 | 0.5 | ~85 | ~80 |
| 0.1 | 0.5 | ~74 | ~85 |
| 0.2 | 0.5 | ~95 | ~90 |
| 0.3 | 0.5 | ~100 | ~92 |
| 0.5 | 0.5 | ~90 | ~88 |
| 0.7 | 0.5 | ~82 | ~85 |
| Note: This data is for a methacrylate-based bone cement and serves to illustrate the effect of redox initiator concentration. |
Experimental Protocols
Protocol 1: Radical Polymerization of this compound using AIBN
Materials:
-
This compound (CEA), inhibitor-free
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous Toluene
-
Methanesulfonic acid (MeSO₃H) or another suitable anionic inhibitor
-
Methanol (for precipitation)
-
Nitrogen gas (high purity)
-
Schlenk flask and standard glassware for air-sensitive reactions
Procedure:
-
Monomer Preparation: If not inhibitor-free, pass the CEA monomer through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of CEA in anhydrous toluene.
-
Addition of Anionic Inhibitor: Add the anionic inhibitor (e.g., methanesulfonic acid) to the solution. A typical concentration is around 10 mM.
-
Addition of Initiator: Add the radical initiator, AIBN. The monomer-to-initiator ratio can be varied to target different molecular weights (see Table 1 for examples).
-
Deoxygenation: Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen for at least 30 minutes while stirring in an ice bath.
-
Polymerization: Place the flask in a preheated oil bath at 60-70°C and stir for the desired reaction time (e.g., 24 hours).
-
Termination: To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Polymer Precipitation and Purification: Slowly add the reaction mixture to a large excess of a non-solvent, such as cold methanol, while stirring vigorously to precipitate the polymer.
-
Collect the precipitated polymer by filtration.
-
Washing: Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
Polymer Characterization:
-
Monomer Conversion: Can be determined gravimetrically from the mass of the dried polymer or by ¹H NMR spectroscopy.
-
Molecular Weight and Polydispersity: Analyze the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
Reaction Mechanisms and Workflows
Radical Polymerization Mechanism
The radical polymerization of this compound proceeds through the classical steps of initiation, propagation, and termination.
General Experimental Workflow
The following diagram outlines the typical workflow for the radical polymerization of this compound in a research setting.
Controlled Radical Polymerization
For applications requiring polymers with well-defined molecular weights, low polydispersity, and complex architectures (e.g., block copolymers), controlled radical polymerization (CRP) techniques are employed. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that has been successfully applied to cyanoacrylates.[12] RAFT polymerization involves the use of a chain transfer agent to mediate the polymerization, allowing for the synthesis of polymers with living characteristics. While a detailed protocol is beyond the scope of these notes, researchers interested in advanced polymer architectures should consider exploring RAFT and other CRP methods like Atom Transfer Radical Polymerization (ATRP).[13][14]
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. mdpi.com [mdpi.com]
- 8. repository.tudelft.nl [repository.tudelft.nl]
- 9. afinitica.com [afinitica.com]
- 10. benchchem.com [benchchem.com]
- 11. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. A comparison of RAFT and ATRP methods for controlled radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing premature polymerization of 2-Cyanoethyl acrylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of 2-Cyanoethyl acrylate (CEA). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the stability and effective use of CEA in your experiments.
Troubleshooting Guide: Premature Polymerization
Unwanted polymerization of this compound can manifest as an increase in viscosity, gel formation, or complete solidification. This guide addresses common scenarios and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Newly opened bottle is viscous or solid | Improper Storage/Shipping: Exposure to high temperatures or moisture during transit. | 1. Quarantine: Do not use the monomer. Contact the supplier immediately with the lot number. 2. Review Storage Protocol: Ensure incoming shipments are immediately moved to a temperature-controlled environment. |
| Partially used bottle polymerizes quickly | Moisture Contamination: Repeated opening and closing of the container introduces atmospheric moisture.[1] Temperature Fluctuations: Moving a refrigerated bottle to room temperature can cause condensation inside.[2] | 1. Minimize Exposure: Keep the container open for the shortest possible time. 2. Proper Storage: Store opened containers at a controlled ambient temperature in a desiccator.[2] 3. Nozzle Hygiene: Clean the dispenser tip with a dry, lint-free cloth after each use to ensure a tight seal. |
| Monomer becomes viscous over time | Inhibitor Depletion: The initial inhibitor has been consumed due to prolonged storage or exposure to initiators. Low-Level Contamination: Trace amounts of moisture or basic substances have initiated slow polymerization. | 1. Assess Usability: Perform a viscosity test (see Experimental Protocols). If viscosity has significantly increased, the monomer may not be suitable for sensitive applications. 2. Consider Re-inhibition: For non-critical applications, the addition of a small amount of inhibitor may prolong usability (see Experimental Protocols). This is not recommended for high-purity applications. |
| Polymerization occurs during a reaction | High Reaction Temperature: Exothermic reactions can accelerate polymerization. Basic Reagents/Conditions: Amines, strong bases, or even basic impurities can act as potent initiators.[3] | 1. Temperature Control: Conduct the reaction at a lower temperature (e.g., 0-10 °C) and add reagents dropwise to manage heat.[3] 2. Inhibitor in Reaction: Add a suitable inhibitor (e.g., MEHQ or Hydroquinone) to the reaction mixture before adding the CEA.[3] 3. pH Control: If applicable, use a weak acid to neutralize any strong bases. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature polymerization of this compound? A1: The primary causes are exposure to moisture, high temperatures, and light.[4] CEA undergoes rapid anionic polymerization initiated by weak bases, with water being a very common initiator.[3][5]
Q2: What are the ideal storage conditions for this compound? A2: Unopened containers should be stored in a cool, dry, and dark environment, ideally refrigerated between 2-8°C.[1][6] Once opened, to prevent moisture condensation, it is best to store the container at a controlled room temperature (e.g., 20-25°C) in a desiccator.[2] Crucially, CEA should be stored under an atmosphere containing oxygen, as common phenolic inhibitors like MEHQ require oxygen to be effective.[6][7]
Q3: Can I store this compound under an inert atmosphere like nitrogen or argon? A3: No. Phenolic inhibitors such as MEHQ and hydroquinone, which are commonly used to stabilize acrylates, require the presence of oxygen to function effectively as radical scavengers.[6][7] Storing under an inert atmosphere will render these inhibitors ineffective and can lead to premature polymerization.
Q4: How can I tell if my this compound has started to polymerize? A4: An increase in viscosity is the earliest and most common indicator of polymerization.[2] You may also observe a decrease in performance, such as slower reaction times or reduced bond strength in adhesive applications. For a definitive assessment, a viscosity measurement is recommended.
Q5: What is the typical shelf life of this compound? A5: The shelf life is highly dependent on storage conditions. For unopened containers stored under ideal refrigerated conditions, the shelf life is typically around one year from the date of manufacture. Once opened, the usable life can be significantly shorter, and it is recommended to use the product within a few months.
Q6: How should I dispose of unwanted or polymerized this compound? A6: For small amounts of residual liquid monomer, you can induce polymerization to a solid, non-hazardous waste. This can be done by adding a small amount of water to the container and allowing it to fully cure.[4][8] The resulting solid polymer can then be disposed of in accordance with local regulations. For larger spills, do not use cloth to absorb the monomer. Instead, flood the area with water to induce polymerization, then scrape the solid material into a designated waste container.[4]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the storage and stabilization of this compound.
| Parameter | Recommended Value | Notes |
| Storage Temperature (Unopened) | 2 - 8 °C | Refrigeration maximizes shelf life for unopened containers.[1][6] |
| Storage Temperature (Opened) | 20 - 25 °C (in a desiccator) | Prevents moisture condensation upon repeated use.[2] |
| MEHQ (Monomethyl Ether of Hydroquinone) Concentration | 400 - 800 ppm | This is a typical concentration for stabilization provided by suppliers.[8] |
| Hydroquinone (HQ) Concentration | 100 - 1000 ppm | A common range for inhibiting related acrylate monomers.[3] |
| Oxygen Requirement | Must be stored under air | Phenolic inhibitors are ineffective in an inert atmosphere.[6][7] |
Experimental Protocols
Protocol 1: Viscosity Test for Monomer Stability
Objective: To quantitatively assess the extent of polymerization by measuring the monomer's viscosity.
Apparatus:
-
Rotational viscometer (e.g., Brookfield type)
-
Temperature-controlled water bath or jacketed beaker
-
Appropriate spindle for low-viscosity liquids
Methodology:
-
Equilibrate the this compound sample to a constant temperature, typically 25°C, using the water bath.[4]
-
Select the appropriate spindle and rotational speed for the expected viscosity of the monomer (typically in the range of 2-5 cP for fresh monomer).
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Immerse the spindle into the monomer to the marked level.
-
Begin rotation and allow the reading to stabilize.
-
Record the viscosity in centipoise (cP) or millipascal-seconds (mPa·s).
-
Compare the measured viscosity to the value on the product's technical data sheet or to a baseline measurement of a fresh sample. A significant increase indicates partial polymerization.
Protocol 2: Safe Disposal of Residual Monomer by Induced Polymerization
Objective: To safely convert small amounts of liquid CEA into a solid polymer for disposal.
Materials:
-
Container with residual this compound
-
Water
-
Designated chemical waste container
-
Appropriate Personal Protective Equipment (PPE): nitrile gloves, safety glasses
Methodology:
-
In a well-ventilated area (e.g., a fume hood), open the container of residual CEA.
-
Slowly add a small amount of water to the container. An exothermic reaction will occur as the monomer polymerizes.[4]
-
Loosely cap the container to prevent pressure buildup and allow it to stand until the polymerization is complete and the contents have solidified and cooled.
-
Once the material is a solid, non-reactive mass, seal the container.
-
Place the sealed container into a designated hazardous waste container.
-
Label the waste container appropriately (e.g., "Polymerized this compound") and arrange for disposal through your institution's Environmental Health and Safety office.[8]
Visualizations
Anionic Polymerization of this compound
The primary mechanism for the polymerization of CEA is anionic chain-growth polymerization, which is initiated by nucleophiles.
Caption: Anionic polymerization mechanism of this compound.
Troubleshooting Workflow for Premature Polymerization
This workflow provides a logical sequence of steps to diagnose and address issues with CEA stability.
References
- 1. This compound | 106-71-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. osha.gov [osha.gov]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Registration Dossier - ECHA [echa.europa.eu]
- 5. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C6H7NO2 | CID 7825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. polysciences.com [polysciences.com]
Technical Support Center: 2-Cyanoethyl Acrylate Monomer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stabilization and handling of 2-Cyanoethyl acrylate (CEA) monomer. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the stability and reactivity of your monomer.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stabilizer for this compound (CEA) and at what concentration is it typically used?
A1: The most commonly used stabilizer for this compound is the monomethyl ether of hydroquinone (MEHQ).[1][2][3][4] It is typically added at a concentration of 400-800 ppm.[1] Other phenolic inhibitors like hydroquinone and butylated hydroxyanisole (BHA) can also be used to prevent free-radical polymerization.[5][6][7]
Q2: Why is the presence of oxygen important for the storage of CEA stabilized with phenolic inhibitors?
A2: The effectiveness of phenolic inhibitors, such as MEHQ, is dependent on the presence of oxygen.[8][9] These inhibitors function by scavenging free radicals that initiate polymerization, and oxygen plays a crucial role in the inhibitor's reaction mechanism. Therefore, CEA should be stored under an air atmosphere rather than an inert atmosphere like nitrogen or argon.[8][9]
Q3: What are the optimal storage conditions for this compound?
A3: To minimize the risk of premature polymerization, this compound should be stored in a cool, dry, and well-ventilated area at a temperature of 4°C.[1][10][11] Keep containers tightly sealed and protected from moisture, heat, and direct light.[10][12][13]
Q4: Do I need to remove the inhibitor before using this compound in my polymerization reaction?
A4: Yes, it is generally necessary to remove the inhibitor before polymerization.[5][14] The inhibitor will interfere with the free radical initiator, reducing its efficiency and leading to unpredictable reaction kinetics and polymer properties.[14] Failure to remove the inhibitor can result in failed reactions or low polymer yields.[15]
Q5: An increase in the viscosity of the monomer has been observed. What does this indicate?
A5: An increase in viscosity is an early indicator of polymerization.[12] This suggests that the monomer is beginning to form polymer chains, which can be triggered by factors such as inhibitor depletion, or exposure to moisture and heat.[12] If a significant increase in viscosity is observed, the monomer may no longer be suitable for your experiment due to changes in its purity and reactivity.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Monomer has solidified or become highly viscous in the container. | Premature polymerization has occurred. This could be due to: • Improper storage (high temperature, exposure to light). • Moisture contamination. • Depletion of the stabilizer over time. | • Do not use the monomer. The polymerization process is irreversible. • Review storage procedures to ensure they align with the recommended conditions (cool, dark, and dry). • Ensure the container is tightly sealed after each use to prevent moisture ingress.[10] For opened containers, consider storage in a desiccator.[12] |
| Polymerization reaction fails to initiate or proceeds very slowly. | The inhibitor was not completely removed from the monomer. | • Ensure the inhibitor removal process is performed correctly and is suitable for the monomer. • Consider re-purifying the monomer to remove any remaining inhibitor. |
| Inconsistent or irreproducible polymerization results. | • Partial polymerization of the monomer stock. • Incomplete removal of the inhibitor. | • Check the viscosity of the monomer stock; if it has increased, it should not be used. • Optimize the inhibitor removal protocol to ensure complete and consistent removal. |
Stabilizer Data
| Stabilizer | Type | Typical Concentration | Notes |
| MEHQ (Monomethyl ether of hydroquinone) | Free-Radical Inhibitor | 400-800 ppm[1] | Most common stabilizer for CEA. Requires oxygen for activity.[8][9] |
| Hydroquinone | Free-Radical Inhibitor | 100-1000 ppm[12] | A common phenolic inhibitor. |
| Butylated Hydroxyanisole (BHA) | Free-Radical Inhibitor | 500-10,000 ppm (in combination with hydroquinone)[7] | Often used in combination with other stabilizers. |
| Acids (e.g., Sulfuric acid, Acetic acid) | Anionic Polymerization Inhibitor | parts per million (ppm) | Inhibits anionic polymerization, which can be initiated by moisture.[5][6][13] |
Experimental Protocols
Protocol 1: Inhibitor Removal using an Alumina Column
This protocol describes the removal of phenolic inhibitors (like MEHQ) from this compound using a basic activated alumina column. This is a widely used and effective method for laboratory-scale purification.[15]
Materials:
-
This compound monomer containing inhibitor
-
Basic activated alumina
-
Glass chromatography column with a stopcock
-
Glass wool or fritted glass disc
-
Collection flask (clean and dry)
-
Funnel
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of glass wool at the bottom of the column or ensure a fritted disc is present to retain the alumina.
-
In a separate beaker, create a slurry of the basic activated alumina in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the alumina to settle, gently tapping the column to ensure even packing. The bed height will depend on the amount of monomer to be purified; a 5-10 cm bed is typically sufficient for small-scale purifications.[15]
-
Drain the solvent until it is level with the top of the alumina bed. Do not allow the column to run dry.
-
-
Monomer Purification:
-
Carefully add the this compound monomer to the top of the alumina bed.
-
Open the stopcock and begin collecting the purified, inhibitor-free monomer in the collection flask.
-
-
Post-Purification Handling:
Protocol 2: Stability Testing by Viscosity Measurement
This protocol outlines a method to monitor the stability of stored this compound by measuring changes in its viscosity over time.
Materials:
-
Stored this compound monomer
-
Viscometer (e.g., cone and plate or rotational viscometer)
-
Temperature-controlled water bath or jacket
-
Small, clean, and dry sample vials
Procedure:
-
Baseline Measurement:
-
Upon receiving a new batch of monomer, take a small aliquot and allow it to equilibrate to a standard temperature (e.g., 25°C).
-
Measure the viscosity of the monomer using the viscometer. Record this as the baseline viscosity.
-
-
Periodic Monitoring:
-
At regular intervals (e.g., weekly or monthly), take a small aliquot from the stored monomer.
-
Ensure the aliquot equilibrates to the same standard temperature used for the baseline measurement.
-
Measure the viscosity of the aliquot using the same method as the baseline measurement.
-
-
Data Analysis:
-
Compare the periodic viscosity measurements to the baseline value.
-
A significant increase in viscosity indicates the onset of polymerization and a decline in the monomer's stability.[12]
-
Visualizations
Caption: Troubleshooting workflow for unwanted CEA polymerization.
Caption: Mechanism of radical polymerization and inhibition.
References
- 1. polysciences.com [polysciences.com]
- 2. This compound (stabilized with MEHQ) 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound (stabilized with MEHQ) | CymitQuimica [cymitquimica.com]
- 5. Radical Polymerization of Alkyl 2-Cyanoacrylates | MDPI [mdpi.com]
- 6. US4182823A - Anionic polymerization inhibitor for cyanoacrylate adhesives - Google Patents [patents.google.com]
- 7. US20070078207A1 - Stabilizer cyanoacrylate formulations - Google Patents [patents.google.com]
- 8. This compound | C6H7NO2 | CID 7825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 106-71-8 Name: this compound [xixisys.com]
- 10. Registration Dossier - ECHA [echa.europa.eu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. pcbiochemres.com [pcbiochemres.com]
- 14. echemi.com [echemi.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: 2-Cyanoethyl Acrylate Polymerization and Moisture Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the effects of moisture on the polymerization of 2-Cyanoethyl acrylate (2-CEA). Uncontrolled moisture can significantly impact the success and reproducibility of your experiments. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you mitigate these challenges.
Troubleshooting Guide: Moisture-Related Issues
Unforeseen polymerization, inconsistent results, or complete reaction failure during this compound (2-CEA) polymerization can often be traced back to moisture contamination. This guide will help you diagnose and resolve these common issues.
| Problem | Potential Cause | Solution |
| Spontaneous Polymerization in Monomer Bottle | Moisture contamination from ambient air upon opening the container. | Store unopened 2-CEA containers at 2-8°C. Before opening, allow the container to warm to room temperature to prevent condensation. Once opened, store in a desiccator at room temperature with a fresh desiccant. Minimize the time the container is open to the atmosphere. |
| Rapid, Uncontrolled Polymerization Upon Initiator Addition | Presence of residual moisture in the reaction vessel, solvent, or on the surface of the substrate. Cyanoacrylates undergo rapid anionic polymerization initiated by weak bases like water.[1][2] | Thoroughly dry all glassware in an oven at >120°C overnight and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and purify them if necessary. For solution polymerization, ensure all components are rigorously dried. |
| Inconsistent Polymerization Rates or Induction Periods | Varying levels of humidity in the laboratory environment.[3] | Conduct polymerizations in a controlled environment, such as a glovebox with a dry atmosphere. If a glovebox is unavailable, use Schlenk line techniques to maintain an inert and dry atmosphere throughout the experiment. |
| Low Molecular Weight and/or Broad Polydispersity Index (PDI) | Water acting as a chain transfer agent, leading to premature termination of growing polymer chains. | Implement stringent anhydrous techniques. The use of proton traps or moisture scavengers can be considered in highly sensitive polymerizations, though their compatibility with the specific initiator system must be verified. |
| Formation of White Precipitate or Haze in the Final Polymer | "Shock polymerization" caused by a high concentration of water, leading to rapid and uncontrolled polymer chain growth and precipitation. This can also be a result of "blooming" where unreacted monomer evaporates with moisture and polymerizes on the surface.[3] | Ensure a homogeneous and slow initiation process. For applications where a thin film is desired, control the humidity of the application environment. For bulk or solution polymerization, ensure all components are anhydrous. |
| Failure of Radical Polymerization | Dominance of the much faster anionic polymerization initiated by trace moisture. Successful radical polymerization of cyanoacrylates requires the stringent exclusion of basic species like water. | Conduct the radical polymerization under acidic conditions by adding an anionic inhibitor (e.g., a strong organic or mineral acid) to suppress the anionic pathway. Ensure all reagents and solvents are anhydrous. |
Frequently Asked Questions (FAQs)
Q1: How does moisture initiate the polymerization of this compound?
A1: Moisture, specifically the hydroxyl ion (OH⁻) from the dissociation of water or water acting as a nucleophile, can initiate the anionic polymerization of 2-CEA.[1] The electron-withdrawing cyano and ester groups on the monomer make the vinyl group highly susceptible to nucleophilic attack. This initiation is a rapid, chain-growth process.[4]
Q2: What is the acceptable level of moisture for controlled anionic polymerization of 2-CEA?
A2: For a truly "living" anionic polymerization with good control over molecular weight and a narrow polydispersity index (PDI), the system should be as close to anhydrous as possible. This typically means working with solvents and monomers with water content in the parts-per-million (ppm) range, which requires the use of a glovebox or Schlenk line techniques.
Q3: Can I use "wet" solvents for the polymerization of 2-CEA?
A3: Using solvents that have not been specifically dried is highly discouraged for controlled polymerization of 2-CEA. The presence of water will lead to the issues outlined in the troubleshooting guide, such as rapid, uncontrolled polymerization and poor control over the polymer's molecular characteristics.[5]
Q4: How does humidity affect the curing of 2-CEA adhesives?
A4: For adhesive applications, ambient humidity is often the intended initiator for polymerization.[6] Optimal curing is typically achieved at a relative humidity of 40-60%.[2] Lower humidity can significantly slow down the curing process, while excessively high humidity can cause a very rapid, exothermic reaction that may result in a weaker bond and a "blooming" effect (a white, hazy appearance).[2][3]
Q5: Are there any methods to remove residual moisture from my reaction setup?
A5: Yes, several techniques can be employed. All glassware should be oven-dried and cooled under an inert atmosphere. Solvents and monomers can be dried using appropriate drying agents (e.g., molecular sieves, calcium hydride) followed by distillation under reduced pressure. For highly sensitive reactions, a final "rinse" of the reaction vessel with a small amount of an organometallic initiator solution can be used to scavenge any remaining trace moisture before the main monomer addition.
Quantitative Data
Table 1: Illustrative Effect of Moisture on Anionic Polymerization Kinetics of this compound
| Water Concentration (ppm) | Qualitative Polymerization Rate | Induction Period | Control over Polymerization |
| < 1 | Very Slow (requires initiator) | Dependent on initiator | High |
| 1 - 10 | Slow to Moderate | Short | Moderate to Low |
| 10 - 50 | Rapid | Very Short | Very Low |
| > 50 | Very Rapid and Uncontrolled | Near-instantaneous | None |
Table 2: Illustrative Effect of Moisture on Final Polymer Properties of Poly(this compound)
| Water Concentration (ppm) | Expected Molecular Weight (Mn) | Expected Polydispersity Index (PDI) |
| < 1 | High (controlled by monomer-to-initiator ratio) | Narrow (< 1.2) |
| 1 - 10 | Lower than expected | Broader (1.2 - 1.8) |
| 10 - 50 | Significantly Lower | Broad (1.8 - 2.5) |
| > 50 | Very Low | Very Broad (> 2.5) |
Experimental Protocols
Protocol 1: Controlled Anionic Polymerization of this compound under Anhydrous Conditions
This protocol describes the synthesis of poly(this compound) with a controlled molecular weight and narrow molecular weight distribution using Schlenk line techniques.
Materials:
-
This compound (2-CEA), inhibitor removed, and freshly distilled from a suitable drying agent (e.g., CaH₂)
-
Anhydrous tetrahydrofuran (THF)
-
Initiator solution (e.g., sec-Butyllithium in cyclohexane), titrated
-
Anhydrous methanol (for termination)
-
All glassware oven-dried and assembled hot under an inert atmosphere
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of dry argon or nitrogen.
-
Transfer anhydrous THF to the reaction flask via cannula.
-
Cool the flask to the desired reaction temperature (e.g., -78°C using a dry ice/acetone bath).
-
Slowly add the calculated amount of initiator solution dropwise to the stirred THF.
-
Via cannula, slowly add the purified 2-CEA to the initiator solution. A color change may be observed, indicating the formation of propagating anions.
-
Allow the polymerization to proceed for the desired time.
-
Terminate the polymerization by adding a small amount of anhydrous methanol via syringe. The color of the solution should dissipate.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent (e.g., cold methanol or hexane) with vigorous stirring.
-
Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Visualizations
Signaling Pathways and Workflows
Caption: Anionic polymerization of this compound initiated by moisture.
Caption: Troubleshooting workflow for uncontrolled 2-CEA polymerization.
References
Optimizing initiator concentration for 2-Cyanoethyl acrylate polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the initiator concentration during the polymerization of 2-Cyanoethyl Acrylate (CEA).
Frequently Asked Questions (FAQs)
Q1: My this compound (CEA) monomer polymerized prematurely in the storage container. What could be the cause?
A1: Premature polymerization of CEA is a common issue and is typically initiated by exposure to moisture, heat, or depletion of inhibitors.[1] Cyanoacrylates are highly susceptible to anionic polymerization catalyzed by weak bases, including moisture from the air.[2][3] Storing opened containers in a refrigerator can exacerbate this issue by causing moisture to condense inside when the container is warmed.[1]
Q2: What is the primary role of an initiator in CEA polymerization?
A2: In the context of controlled polymerization, particularly radical polymerization, the initiator is a chemical species that, upon decomposition (usually induced by heat or light), generates free radicals. These radicals then "initiate" the polymerization process by reacting with CEA monomers to start the formation of polymer chains. Common radical initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO).[4]
Q3: How does initiator concentration affect the final polymer properties?
A3: Initiator concentration is a critical parameter that directly influences the molecular weight, polydispersity index (PDI), and polymerization rate of the resulting polymer. Generally, a higher initiator concentration leads to a greater number of polymer chains being initiated simultaneously. This results in a faster polymerization rate but can lead to shorter polymer chains and thus a lower average molecular weight. Conversely, a lower initiator concentration will result in fewer, but longer, polymer chains and a higher molecular weight. An optimal initiator concentration exists to achieve a balance of efficient monomer conversion and desired polymer properties.[5]
Q4: Can I use the same initiator for both anionic and radical polymerization of CEA?
A4: No, the initiators for anionic and radical polymerization are fundamentally different. Anionic polymerization is initiated by nucleophiles or weak bases (e.g., hydroxyl ions from water, amines, phosphines), which attack the electron-deficient double bond of the cyanoacrylate monomer.[2][3] Radical polymerization, on the other hand, requires a source of free radicals, typically generated from the thermal or photochemical decomposition of radical initiators like AIBN or BPO.[4]
Q5: Why is an anionic inhibitor often required for the radical polymerization of CEA?
A5: Due to the high reactivity of cyanoacrylates towards anionic polymerization, even trace amounts of basic impurities or water can initiate this much faster reaction, preventing controlled radical polymerization.[6] Therefore, a strong acid, such as methanesulfonic acid or p-toluenesulfonic acid, is typically added as an anionic inhibitor to suppress the anionic pathway and allow the radical polymerization to proceed as the dominant mechanism.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Polymer Yield or Incomplete Polymerization | - Insufficient initiator concentration.- Reaction temperature is too low for the chosen initiator.- Presence of an excessive amount of inhibitor. | - Increase the initiator concentration incrementally.- Ensure the reaction temperature is appropriate for the initiator's half-life (e.g., 60-70°C for AIBN).[6]- Reduce the concentration of the inhibitor. |
| Polymer with Low Molecular Weight and/or High Polydispersity Index (PDI) | - Excessively high initiator concentration, leading to a high rate of initiation and termination.[5]- High reaction temperature causing faster termination.[5] | - Decrease the initiator concentration.- Lower the reaction temperature. |
| Rapid, Uncontrolled Polymerization (Flash Polymerization) | - Presence of contaminants that can initiate anionic polymerization (e.g., moisture, basic residues).- Absence or insufficient concentration of an anionic inhibitor. | - Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[6]- Add or increase the concentration of an anionic inhibitor (e.g., methanesulfonic acid).[6] |
| Inconsistent Results Between Batches | - Inaccurate measurement of the initiator.- Variations in monomer purity or inhibitor concentration from the supplier.- Inconsistent reaction conditions (temperature, stirring rate). | - Prepare a stock solution of the initiator to ensure accurate and consistent dosing.- Use monomer from the same batch for a series of experiments.- Carefully control and monitor all reaction parameters. |
Data Presentation
Table 1: Effect of Initiator (AIBN) Concentration on Polymer Properties (Illustrative Data)
| Initiator Concentration (mol% relative to monomer) | Average Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Monomer Conversion (%) |
| 0.1 | 150,000 | 1.8 | 85 |
| 0.5 | 80,000 | 2.1 | 95 |
| 1.0 | 45,000 | 2.5 | 98 |
| 2.0 | 20,000 | 3.0 | 99 |
Note: This table presents illustrative data based on general principles of radical polymerization. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Free-Radical Polymerization of this compound
This protocol describes a general procedure for the free-radical polymerization of this compound (CEA) using AIBN as the initiator and methanesulfonic acid as an anionic inhibitor.[6]
Materials:
-
This compound (CEA) monomer
-
Azobisisobutyronitrile (AIBN)
-
Methanesulfonic acid (MeSO₃H)
-
Anhydrous toluene
-
Methanol
-
Nitrogen gas
-
Schlenk flask and standard glassware
Procedure:
-
In a Schlenk flask, dissolve the CEA monomer in anhydrous toluene.
-
Add the anionic inhibitor, methanesulfonic acid, to the solution.
-
Add the desired amount of the radical initiator, AIBN. The concentration can be varied to target different molecular weights.
-
Seal the flask and deoxygenate the solution by bubbling with nitrogen for at least 30 minutes while stirring in an ice bath.
-
Place the flask in a preheated oil bath at 60-70°C and stir for the desired reaction time (e.g., 24 hours).
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum to a constant weight.
Visualizations
Caption: Workflow for the free-radical polymerization of this compound.
Caption: Relationship between initiator concentration and polymer properties.
References
Technical Support Center: Synthesis of Poly(2-Cyanoethyl acrylate)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of poly(2-cyanoethyl acrylate).
Frequently Asked Questions (FAQs)
Q1: My this compound monomer polymerizes in the storage bottle. How can I prevent this?
A1: Premature polymerization of this compound monomer is a common issue due to its high reactivity, especially towards anionic polymerization initiated by moisture or basic impurities.[1][2][3][4] To ensure stability during storage, the monomer should be stored with a combination of a free-radical inhibitor (like hydroquinone) and an acidic stabilizer to inhibit anionic polymerization.[5][6] It is also crucial to store it in a tightly sealed container in a cool, dark, and dry place to minimize exposure to light and moisture.
Q2: What are the main differences between anionic and radical polymerization for synthesizing poly(this compound)?
A2: The primary difference lies in the initiation mechanism and the reaction conditions. Anionic polymerization is typically initiated by weak bases, including moisture, and is extremely fast.[1][3] This high reactivity can make it difficult to control. Radical polymerization, on the other hand, is initiated by radical species (e.g., from AIBN or benzoyl peroxide) and generally requires acidic conditions to suppress the competing and much faster anionic polymerization.[1][7][8] While more challenging to perform, radical polymerization can offer better control over the polymer architecture.
Q3: Why is my polymerization resulting in a low yield or no polymer at all?
A3: For radical polymerization , a low or zero yield can be due to several factors:
-
Presence of basic impurities: Even trace amounts of basic substances can inhibit radical polymerization and favor the rapid, often uncontrolled, anionic pathway.[7]
-
Insufficient inhibitor removal: If you are starting with a stabilized monomer, the free-radical inhibitor must be sufficiently removed before polymerization.
-
Inadequate initiator concentration or decomposition: Ensure your radical initiator is active and used at an appropriate concentration.
For anionic polymerization , a failed reaction is less common due to its high reactivity. However, issues can arise from:
-
Presence of strong acids: Strong acids can terminate the propagating anionic chain.[1][3]
-
Impurities in the monomer or solvent: Certain impurities can interfere with the initiation or propagation steps.
Q4: The molecular weight of my polymer is much lower than expected. What could be the cause?
A4: A lower-than-expected molecular weight can be attributed to:
-
Chain transfer reactions: In radical polymerization, the growing polymer chain can terminate by transferring a hydrogen atom to a monomer, solvent, or another polymer molecule, initiating a new, shorter chain.[1]
-
High initiator concentration: An excess of initiator will generate a larger number of polymer chains, each growing for a shorter period, resulting in a lower average molecular weight.
-
Depolymerization: Poly(this compound) can be thermally unstable and undergo "unzipping" or depolymerization, breaking down into monomer units, particularly polymers synthesized via anionic routes.[8][9][10]
Q5: What is the "unzipping" or depolymerization of poly(this compound)?
A5: Depolymerization, often called "unzipping," is a degradation process where the polymer chain breaks down from the chain terminus to reform monomer units.[8][10] This is a significant issue for poly(cyanoacrylates), especially those prepared by anionic polymerization, as they can have lower thermal stability.[1] This process can be initiated by heat or the presence of basic species.[8][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Spontaneous Polymerization of Monomer | Presence of moisture or basic impurities. | Purify the monomer by distillation under reduced pressure with appropriate inhibitors (e.g., phosphorus pentoxide and hydroquinone).[5] Store in a dry, inert atmosphere. |
| Low or No Polymer Yield (Radical Polymerization) | Anionic polymerization is outcompeting the radical pathway due to basic impurities. | Ensure all glassware is rigorously dried. Use freshly distilled and dried solvents. Add an acidic inhibitor (e.g., acetic acid) to the reaction mixture.[1] |
| Ineffective radical initiator. | Use a fresh batch of initiator. Ensure the reaction temperature is appropriate for the initiator's half-life. | |
| Inconsistent Polymerization Results | Variable levels of moisture or impurities in the monomer or solvent. | Implement a consistent monomer purification protocol. Use anhydrous solvents. |
| Polymer with Low Molecular Weight | Chain transfer to solvent or monomer.[1] | Choose a solvent with a low chain transfer constant. Adjust the monomer-to-initiator ratio. |
| Depolymerization of the polymer.[10] | For anionic polymerization, ensure reaction conditions minimize side reactions. For all polymers, avoid high temperatures during workup and storage. | |
| Broad Molecular Weight Distribution (High PDI) | Slow initiation compared to propagation. | Ensure rapid and uniform mixing of the initiator at the start of the polymerization. |
| Presence of impurities that lead to multiple initiating species. | Purify all reactants and solvents thoroughly. |
Data Summary
Table 1: Common Conditions for Radical Polymerization of Cyanoacrylates
| Parameter | Value | Reference |
| Initiator | AIBN (Azobisisobutyronitrile), Benzoyl Peroxide | [8] |
| Anionic Inhibitor | Acetic Acid, 1,3-propanesultone | [1] |
| Temperature | 60-70 °C | [7][8] |
| Solvent | Toluene, Dioxane | [7][8] |
| Monomer Concentration | 1.0 M | [7] |
Table 2: Propagation Rate Coefficients (kp) for Different Polymerization Methods
| Monomer | Polymerization Type | Initiator/Catalyst | Solvent | Temperature (°C) | kp (L·mol−1·s−1) | Reference |
| Ethyl 2-cyanoacrylate | Radical | - | Bulk (with acetic acid) | 30 | 1622 | [1] |
| n-butyl 2-cyanoacrylate | Anionic | Tetrabutylammonium salts | THF | 20 | ~106 | [1][8] |
| Methyl Methacrylate | Anionic | Tetraphenylphosphonium salt | THF | 20 | 775 | [8] |
Experimental Protocols
Protocol 1: Purification of this compound Monomer
This protocol is adapted from general procedures for purifying highly reactive monomers.[5]
Materials:
-
Crude this compound
-
Phosphorus pentoxide (P₂O₅)
-
Hydroquinone
-
Vacuum distillation apparatus
-
Dry, inert gas (e.g., nitrogen or argon)
Procedure:
-
To the crude this compound, add a small amount of phosphorus pentoxide as a drying agent and an anionic polymerization inhibitor, and hydroquinone as a radical polymerization inhibitor.
-
Set up a vacuum distillation apparatus. Ensure all glassware is thoroughly dried.
-
Distill the monomer under reduced pressure. The exact temperature and pressure will depend on the purity of the starting material but should be kept as low as possible to prevent thermal polymerization.
-
Collect the purified monomer in a receiver flask containing a small amount of stabilizer (hydroquinone) and cooled in an ice bath.
-
Store the purified monomer under an inert atmosphere in a refrigerator.
Protocol 2: Free-Radical Polymerization of this compound
This protocol is a general procedure based on literature for the radical polymerization of cyanoacrylates.[7]
Materials:
-
Purified this compound monomer
-
Anhydrous toluene (or other suitable solvent)
-
Azobisisobutyronitrile (AIBN)
-
Anionic inhibitor (e.g., methanesulfonic acid or acetic acid)
-
Reaction flask with a condenser and magnetic stirrer
-
Inert gas supply (nitrogen or argon)
-
Non-solvent for precipitation (e.g., cold methanol)
Procedure:
-
In a flame-dried reaction flask under an inert atmosphere, dissolve the purified this compound monomer in anhydrous toluene.
-
Add the anionic inhibitor to the solution.
-
Add the radical initiator (AIBN).
-
De-gas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas.
-
Place the flask in a preheated oil bath at 60-70 °C and stir for the desired reaction time (e.g., 24 hours).
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol) while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Visualizations
Caption: Troubleshooting workflow for poly(this compound) synthesis.
Caption: Polymerization pathways and common side reactions.
References
- 1. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. WO2011077906A1 - Method for purification of ethyl-2-cyanoacrylate adhesive composition, and ethyl-2-cyanoacrylate adhesive composition - Google Patents [patents.google.com]
- 6. This compound | C6H7NO2 | CID 7825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Radical Polymerization of Alkyl 2-Cyanoacrylates: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting low molecular weight in poly(2-Cyanoethyl acrylate)
Welcome to the technical support center for the synthesis of poly(2-cyanoethyl acrylate). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during polymerization, with a specific focus on controlling molecular weight.
Troubleshooting Low Molecular Weight in Poly(this compound)
Achieving the desired molecular weight is crucial for the performance of poly(this compound) in various applications. Low molecular weight can lead to suboptimal mechanical properties and altered degradation kinetics. This guide provides a systematic approach to diagnosing and resolving issues related to low molecular weight.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low molecular weight in the free-radical polymerization of this compound?
A1: The most common factors leading to low molecular weight are:
-
High Initiator Concentration: An excess of initiator generates a large number of polymer chains, each growing for a shorter period, resulting in a lower average molecular weight.[1][2]
-
Presence of Chain Transfer Agents (CTAs): CTAs intentionally or unintentionally terminate growing polymer chains and initiate new ones, effectively reducing the average molecular weight. Impurities in the monomer or solvent can act as CTAs.
-
High Polymerization Temperature: Elevated temperatures increase the rates of chain transfer and termination reactions relative to propagation, leading to shorter polymer chains.[1]
-
Monomer Impurities: Impurities in the this compound monomer can act as inhibitors or chain transfer agents, both of which can limit chain growth.
Q2: How does the initiator concentration affect the molecular weight of poly(this compound)?
A2: There is an inverse relationship between the initiator concentration and the molecular weight of the resulting polymer. A higher concentration of the initiator leads to a higher concentration of primary radicals, which in turn initiates a larger number of polymer chains. With a finite amount of monomer, this results in a lower average number of monomer units per chain, and thus a lower average molecular weight.[1][2]
Q3: Can impurities in the this compound monomer lead to low molecular weight?
A3: Yes, impurities are a significant cause of poor polymerization control. Certain impurities can act as chain transfer agents, leading to premature termination of growing polymer chains. It is crucial to use highly pure monomer for predictable polymerization results. Purification of the monomer by vacuum distillation is often recommended.
Q4: What is the role of a chain transfer agent (CTA) and how does it influence molecular weight?
A4: A chain transfer agent is a molecule that can react with a growing polymer radical, terminating its growth and creating a new radical that can initiate a new polymer chain. This process is a common method to intentionally control and reduce the molecular weight of polymers. The extent of molecular weight reduction is dependent on the concentration and reactivity of the CTA.
Troubleshooting Guide: Step-by-Step Solutions
If you are consistently obtaining poly(this compound) with a lower than expected molecular weight, follow these troubleshooting steps:
-
Verify Monomer Purity:
-
Problem: Impurities in the this compound monomer are acting as chain transfer agents or inhibitors.
-
Solution: Purify the monomer before polymerization. A common and effective method is vacuum distillation. Ensure the monomer is stored under an inert atmosphere and at a low temperature to prevent degradation or spontaneous polymerization.
-
-
Optimize Initiator Concentration:
-
Problem: The concentration of the free-radical initiator (e.g., AIBN) is too high.
-
Solution: Systematically decrease the initiator concentration in your reaction. Perform a series of small-scale polymerizations with varying initiator levels to find the optimal concentration for your desired molecular weight.
-
-
Control Polymerization Temperature:
-
Problem: The reaction temperature is too high, favoring termination and chain transfer reactions.
-
Solution: Conduct the polymerization at a lower temperature. For AIBN, a typical temperature range is 60-70 °C.[3] If a lower temperature is required, consider using a low-temperature initiator. Ensure uniform temperature control throughout the reaction vessel.
-
-
Scrutinize for Unintentional Chain Transfer Agents:
-
Problem: The solvent or other additives in the reaction mixture are acting as chain transfer agents.
-
Solution: Ensure the use of high-purity, anhydrous solvents. If possible, switch to a solvent with a lower chain transfer constant. Carefully review all reagents added to the reaction for potential chain transfer activity.
-
Data Presentation: Impact of Reaction Parameters on Molecular Weight
The following table summarizes the expected trends in molecular weight based on changes in key reaction parameters for acrylate polymerization. Note: This data is illustrative for a typical acrylate monomer and serves as a guideline for the expected behavior of this compound.
| Parameter | Change | Effect on Number-Average Molecular Weight (Mn) | Effect on Weight-Average Molecular Weight (Mw) | Effect on Polydispersity Index (PDI = Mw/Mn) |
| Initiator Conc. | Increase | Decrease | Decrease | May Increase |
| Decrease | Increase | Increase | May Decrease | |
| CTA Conc. | Increase | Decrease | Decrease | Tends to narrow |
| Decrease | Increase | Increase | Tends to broaden | |
| Temperature | Increase | Decrease | Decrease | Generally Increases |
| Decrease | Increase | Increase | Generally Decreases |
Experimental Protocols
Purification of this compound Monomer by Vacuum Distillation
Objective: To remove inhibitors and other non-volatile impurities from the monomer.
Materials:
-
Crude this compound
-
Free-radical inhibitor (e.g., hydroquinone, ~200 ppm)
-
Anionic polymerization inhibitor (e.g., a trace of sulfuric acid)
-
Drying agent (e.g., anhydrous calcium chloride)
-
Vacuum distillation apparatus (short-path or Kugelrohr recommended)
-
Vacuum pump and pressure gauge
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
-
Stir bar
Procedure:
-
Drying: Dry the crude monomer over anhydrous calcium chloride overnight.
-
Apparatus Setup: Assemble a clean, dry vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.[4]
-
Inhibitor Addition: Add the dried, crude this compound to the distillation flask along with a stir bar, a free-radical inhibitor, and an anionic polymerization inhibitor.
-
Vacuum Application: Connect the apparatus to the vacuum pump with a cold trap in between. Gradually apply vacuum to the system.
-
Distillation: Once a stable, low pressure is achieved (e.g., <1 mmHg), gently heat the distillation flask in an oil bath while stirring.
-
Fraction Collection: Collect the purified monomer as the distillate. The boiling point will depend on the pressure. Discard the initial and final fractions, which may contain volatile impurities or higher boiling point components, respectively.
-
Storage: Store the purified monomer in a tightly sealed container with a fresh inhibitor under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., 4 °C).
Free-Radical Polymerization of this compound
Objective: To synthesize poly(this compound) with a target molecular weight.
Materials:
-
Purified this compound monomer
-
Anhydrous solvent (e.g., toluene, ethyl acetate)
-
Free-radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Anionic inhibitor (e.g., methanesulfonic acid)[3]
-
Precipitation solvent (e.g., cold methanol)
-
Schlenk flask or similar reaction vessel with a condenser
-
Inert gas (nitrogen or argon) supply
-
Magnetic stirrer and hot plate with oil bath
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve the purified this compound monomer in the anhydrous solvent.
-
Inhibitor and Initiator Addition: Add the anionic inhibitor to the solution, followed by the desired amount of the AIBN initiator. The concentration of the initiator can be adjusted to target different molecular weights.[3]
-
Deoxygenation: Seal the flask and deoxygenate the solution by bubbling with an inert gas for at least 30 minutes while stirring in an ice bath.[3]
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C for AIBN) and stir for the intended reaction time (e.g., 24 hours).[3]
-
Termination: To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Polymer Precipitation: Slowly pour the reaction mixture into a large excess of a stirred, cold non-solvent (e.g., methanol) to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Visualizations
Caption: Troubleshooting workflow for low molecular weight in poly(this compound) synthesis.
Caption: Mechanism of free-radical polymerization and the effect of chain transfer agents.
References
Technical Support Center: Controlling the Exotherm of 2-Cyanoethyl Acrylate Polymerization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the exothermic nature of 2-Cyanoethyl acrylate (CEA) polymerization. Uncontrolled exotherms can lead to runaway reactions, compromising experimental results and posing significant safety risks. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Troubleshooting Guide
Uncontrolled polymerization of this compound can manifest as a rapid temperature increase, gel formation, or even violent boiling of the solvent. Below are common problems, their potential causes, and actionable solutions to maintain control over the reaction.
| Problem | Possible Cause | Solution |
| Reaction becomes viscous or solidifies immediately upon initiator addition. | Rapid, uncontrolled anionic polymerization. This is often due to moisture or other nucleophilic impurities in the monomer, solvent, or glassware. | 1. Ensure rigorous drying of all components: Dry glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents. Purify the monomer by passing it through a column of activated basic alumina to remove acidic stabilizers and water. 2. Work under an inert atmosphere: Use a glovebox or Schlenk line to prevent atmospheric moisture from initiating polymerization. |
| A sudden and rapid increase in temperature (exotherm) is observed after an induction period. | Runaway radical polymerization. This can be caused by an excessive concentration of the radical initiator, insufficient heat dissipation, or a localized concentration of the initiator. | 1. Reduce initiator concentration: Use the minimum effective concentration of the radical initiator. 2. Improve heat dissipation: Use a larger volume of solvent, a reaction vessel with a larger surface area-to-volume ratio, and an external cooling bath (e.g., ice-water or a cryostat). 3. Slow addition of initiator: Add the initiator solution dropwise over an extended period to control the rate of initiation. |
| The reaction mixture turns yellow or brown and the exotherm is difficult to control. | Side reactions and polymer degradation at elevated temperatures. High temperatures can lead to complex side reactions and degradation of the polymer, which can further catalyze the reaction. | 1. Maintain a low reaction temperature: Conduct the polymerization at the lowest feasible temperature that allows for a reasonable reaction rate. 2. Use a suitable solvent: Choose a solvent with a good heat capacity and a boiling point that allows for reflux cooling if necessary, but is low enough to be easily removed from the final polymer. |
| Polymerization does not initiate or is very slow. | Presence of inhibitors or insufficient initiator. Commercial CEA is stabilized with both radical and anionic inhibitors. The initiator concentration may be too low to overcome the effect of the inhibitors. | 1. Remove inhibitors from the monomer: Pass the CEA through a column of inhibitor remover (e.g., activated basic alumina for acidic inhibitors). 2. Increase initiator concentration: Gradually increase the amount of initiator, while carefully monitoring the temperature. 3. Increase reaction temperature: A modest increase in temperature can increase the rate of initiator decomposition and polymerization initiation. |
Frequently Asked Questions (FAQs)
Q1: What is the heat of polymerization for this compound and why is it significant?
Q2: What are the key differences between controlling anionic and radical polymerization of CEA?
Anionic polymerization of CEA is extremely rapid and is initiated by even weak nucleophiles like water. Control relies on the stringent exclusion of these initiators. Radical polymerization is initiated by the decomposition of a radical initiator (e.g., AIBN, BPO) and is generally easier to control. The exotherm in radical polymerization can be managed by adjusting the initiator concentration, temperature, and using appropriate inhibitors.
Q3: How do I choose the right inhibitor for my CEA polymerization?
The choice of inhibitor depends on the type of polymerization you are trying to prevent.
-
For preventing premature anionic polymerization during storage and handling , acidic inhibitors like sulfur dioxide or strong organic acids are used.
-
For preventing unwanted radical polymerization , phenolic inhibitors such as hydroquinone (HQ) or 4-methoxyphenol (MEHQ) are commonly used. It is important to note that phenolic inhibitors require the presence of oxygen to be effective.
Q4: What are the signs of a runaway reaction and what should I do if I suspect one?
Signs of a runaway reaction include a sudden, uncontrolled rise in temperature, a rapid increase in pressure, boiling of the solvent, and a change in the appearance of the reaction mixture (e.g., rapid solidification). If you suspect a runaway reaction, prioritize your safety. If possible and safe to do so, immediately remove the heat source, apply maximum cooling, and if the reaction is in a flask, immerse it in a large ice bath. If the reaction is in a larger vessel, follow your laboratory's emergency procedures. Do not attempt to quench a large-scale runaway reaction without proper safety measures and a pre-defined plan.
Q5: Can I scale up my CEA polymerization reaction?
Scaling up a CEA polymerization must be done with extreme caution. The surface area-to-volume ratio of the reactor decreases on scale-up, which significantly reduces the efficiency of heat dissipation. This can lead to a dangerous exotherm even if the reaction was well-controlled on a smaller scale. Before scaling up, it is crucial to perform a thorough thermal hazard assessment, including reaction calorimetry, to understand the thermal profile of the reaction. The process should be redesigned for efficient heat removal, for example, by using a jacketed reactor with a powerful cooling system and by adjusting the feed rates of monomers and initiators.
Experimental Protocols
Protocol 1: Controlled Radical Polymerization of this compound
This protocol outlines a method for the controlled radical polymerization of CEA in solution.
Materials:
-
This compound (CEA), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Methanol
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask and other standard glassware
Procedure:
-
Monomer Purification: To remove anionic and radical inhibitors, pass the commercial CEA through a short column of activated basic alumina.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified CEA in anhydrous toluene.
-
Deoxygenation: Deoxygenate the solution by bubbling with an inert gas for at least 30 minutes while stirring in an ice bath.
-
Initiator Addition: In a separate flask, prepare a solution of AIBN in anhydrous toluene. Add the desired amount of the AIBN solution to the reaction flask via syringe.
-
Polymerization: Place the sealed flask in a preheated oil bath at 60-70°C and stir. Monitor the reaction progress by taking small aliquots and analyzing them (e.g., by GC to measure monomer conversion).
-
Termination: To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Polymer Precipitation and Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol while stirring vigorously. Collect the precipitated polymer by filtration.
-
Drying: Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues. Dry the polymer under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
Protocol 2: Measuring the Heat of Polymerization using Reaction Calorimetry
This protocol provides a general outline for determining the heat of polymerization of CEA using a reaction calorimeter.
Equipment:
-
Reaction calorimeter (e.g., RC1e)
-
Jacketed reactor vessel
-
Temperature probes for reactor and jacket
-
Stirrer
-
Dosing pump
Procedure:
-
Calibration: Calibrate the calorimeter to determine the overall heat transfer coefficient (UA) of the system. This is typically done by introducing a known amount of electrical heat and measuring the temperature response.
-
Reaction Setup: Charge the reactor with the desired solvent and purified CEA monomer.
-
Isothermal Conditions: Bring the reactor contents to the desired isothermal reaction temperature.
-
Initiator Dosing: Start the reaction by dosing a known amount of initiator solution at a controlled rate.
-
Data Acquisition: The calorimeter will continuously measure the temperature difference between the reactor and the jacket and calculate the heat flow from the reaction in real-time.
-
Calculation of Heat of Polymerization: The total heat of reaction (Q_r) is obtained by integrating the heat flow over the entire course of the reaction. The heat of polymerization (ΔH_p) can then be calculated by dividing the total heat of reaction by the number of moles of monomer converted.
Data Presentation
Table 1: Effect of Initiator Concentration on Polymerization Exotherm (Illustrative Data)
| Initiator (AIBN) Concentration (mol/L) | Solvent | Monomer Concentration (mol/L) | Maximum Temperature Reached (°C) | Time to Reach Max Temp (min) |
| 0.01 | Toluene | 2.0 | 75 | 120 |
| 0.05 | Toluene | 2.0 | 95 | 60 |
| 0.10 | Toluene | 2.0 | >110 (Boiling) | 30 |
Note: This table presents illustrative data to demonstrate the expected trend. Actual values will depend on the specific experimental setup and conditions.
Table 2: Comparison of Inhibitors for Acrylate Polymerization
| Inhibitor | Typical Concentration | Mechanism | Oxygen Requirement |
| Radical Inhibitors | |||
| MEHQ (4-Methoxyphenol) | 10-1000 ppm | Radical Scavenger | Yes |
| Hydroquinone (HQ) | 10-1000 ppm | Radical Scavenger | Yes |
| Phenothiazine (PTZ) | 10-500 ppm | Radical Scavenger | No |
| Anionic Inhibitors | |||
| Sulfur Dioxide (SO₂) | 10-100 ppm | Acidic (protonates initiating anions) | No |
| Acetic Acid | 0.1-1.0 wt% | Acidic (protonates initiating anions) | No |
Visualizations
Caption: Troubleshooting workflow for managing the exotherm during CEA polymerization.
Caption: Logical relationship of factors affecting the polymerization exotherm.
Technical Support Center: Removal of Inhibitors from 2-Cyanoethyl Acrylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of inhibitors from 2-Cyanoethyl acrylate. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful purification of the monomer for various applications.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove inhibitors from this compound?
A1: this compound is a highly reactive monomer prone to spontaneous polymerization, especially when exposed to heat, light, or impurities. To prevent this during storage and transport, manufacturers add polymerization inhibitors, such as the monomethyl ether of hydroquinone (MEHQ).[1] These inhibitors act as radical scavengers, preventing the initiation of polymerization.[2] However, the presence of these inhibitors can interfere with or completely prevent the desired polymerization in a controlled experimental setting. This can lead to failed reactions, low polymer yields, or polymers with inconsistent properties. Therefore, removing the inhibitor is a critical step to achieve reproducible and successful polymerization.[1]
Q2: What are the common inhibitors used in this compound?
A2: The most common inhibitor used in this compound and other acrylate monomers is the monomethyl ether of hydroquinone (MEHQ), typically at concentrations of 400-800 ppm.[3] Other phenolic inhibitors like hydroquinone (HQ) may also be used.[4]
Q3: What are the primary methods for removing inhibitors from this compound?
A3: The three main methods for removing phenolic inhibitors like MEHQ from this compound are:
-
Column Chromatography: Passing the monomer through a column packed with an adsorbent like basic activated alumina.[1]
-
Caustic Washing (Liquid-Liquid Extraction): Using an aqueous basic solution, such as sodium hydroxide (NaOH), to extract the weakly acidic inhibitor.[1][5]
-
Vacuum Distillation: Separating the monomer from the less volatile inhibitor by distilling under reduced pressure. This method carries a higher risk of premature polymerization if not performed carefully.[2]
Q4: Which inhibitor removal method is most suitable for my application?
A4: For lab-scale purification, passing the monomer through a column of basic activated alumina is generally the most convenient and effective method.[1] Caustic washing is also a viable option but requires careful drying of the monomer afterward. Vacuum distillation can provide high-purity monomer but is more technically challenging due to the risk of thermal polymerization.[2] The choice of method may depend on the scale of the experiment, the required purity, and the available equipment.
Q5: How can I confirm that the inhibitor has been successfully removed?
A5: While direct analysis of the purified monomer for residual inhibitor is the most accurate method (e.g., via HPLC or UV-Vis spectroscopy), a common practical confirmation is the successful initiation of polymerization under standard conditions. If the polymerization proceeds as expected without an induction period, it is a good indication that the inhibitor has been sufficiently removed.
Troubleshooting Guides
This section addresses common issues encountered during the removal of inhibitors from this compound.
| Issue | Potential Cause | Recommended Solution |
| Premature Polymerization During Purification | Column Chromatography: Overheating of the column, especially if the monomer is viscous.[6] | Ensure the monomer is not heated excessively. For viscous monomers, consider dilution in a suitable inert solvent before passing through the column.[6] |
| Caustic Wash: Presence of basic impurities that can initiate anionic polymerization.[7] | Neutralize the monomer with a dilute acid wash (e.g., dilute HCl) after the caustic wash, followed by washing with deionized water until the aqueous layer is neutral. | |
| Vacuum Distillation: Distillation temperature is too high.[7] | Lower the distillation temperature by using a high-vacuum system (<1 mmHg). Consider using a short-path distillation apparatus to minimize residence time at high temperatures.[7] | |
| General: Presence of contaminants or exposure to light or heat. | Ensure all glassware is scrupulously clean. Protect the monomer from light and heat throughout the purification process. | |
| Incomplete Inhibitor Removal | Column Chromatography: Insufficient amount or inactive alumina. | Use a sufficient amount of fresh, activated basic alumina (Brockmann I). A general guideline is ~10g of alumina per 100 mL of monomer solution.[8] |
| Caustic Wash: Insufficient washing or inefficient phase separation. | Perform multiple washes with the NaOH solution until the aqueous layer is colorless. Allow for complete phase separation and carefully separate the layers.[1] | |
| Low Yield of Purified Monomer | Column Chromatography: Monomer retained on the column. | Elute the column with a small amount of a suitable solvent to recover the retained monomer, if compatible with the subsequent application. |
| Caustic Wash: Emulsion formation leading to poor phase separation. | To break emulsions, add a small amount of brine (saturated NaCl solution) during the washing steps.[8] | |
| Polymerization Fails After Inhibitor Removal | Water Contamination: Residual water from the caustic wash method can interfere with some polymerization reactions. | Thoroughly dry the monomer after washing using a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration.[1] |
| Premature Polymerization During Storage: The inhibitor-free monomer is highly reactive and may have polymerized during storage. | Use the purified monomer immediately after removing the inhibitor. If storage is necessary, keep it at a low temperature (e.g., in a refrigerator) under an inert atmosphere (e.g., nitrogen or argon) and in the dark.[1] |
Quantitative Data Summary
The efficiency of inhibitor removal can vary based on the specific monomer and experimental conditions. The following table provides representative data for the removal of MEHQ from acrylate monomers.
| Removal Method | Adsorbent/Reagent | Typical MEHQ Reduction | Key Considerations |
| Column Chromatography | Basic Activated Alumina | >99% | Simple and effective for lab scale. The alumina must be active.[1] |
| Caustic Washing | 5% Aqueous NaOH | 95-99% | Requires multiple extractions and thorough drying of the monomer.[1] |
| Vacuum Distillation | N/A | >99% | Can yield high purity monomer but carries a significant risk of polymerization during heating.[1][2] |
Experimental Protocols
Safety Precaution: this compound is toxic if swallowed or in contact with skin and causes serious eye irritation.[] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Method 1: Inhibitor Removal using a Basic Alumina Column
This is often the most convenient method for lab-scale purification.
Materials:
-
This compound containing inhibitor
-
Basic activated alumina (Brockmann I)
-
Glass chromatography column with a stopcock
-
Glass wool or cotton
-
Anhydrous solvent (e.g., dichloromethane or hexane, optional for viscous monomers)
-
Collection flask
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Insert a small plug of glass wool or cotton into the bottom of the column to support the packing material.
-
Prepare a slurry of basic activated alumina in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column, allowing the alumina to settle into a packed bed. Gently tap the column to ensure even packing. The bed height will depend on the amount of monomer to be purified; a 5-10 cm bed is often sufficient for small-scale purifications.[1]
-
Drain the solvent until the level is just at the top of the alumina bed. Do not allow the column to run dry.
-
-
Purification:
-
Carefully load the this compound onto the top of the alumina bed. If the monomer is particularly viscous, it can be diluted with a minimal amount of a dry, inert solvent.[6]
-
Open the stopcock and begin collecting the purified monomer in a clean, dry flask. The inhibitor will be adsorbed onto the alumina.
-
-
Post-Purification:
-
If a solvent was used for dilution, it can be removed via rotary evaporation under reduced pressure, keeping the temperature low.
-
The purified monomer should be used immediately for the best results.[1]
-
Method 2: Inhibitor Removal by Caustic Washing
This method utilizes a liquid-liquid extraction to remove the phenolic inhibitor.
Materials:
-
This compound containing inhibitor
-
5% (w/v) aqueous sodium hydroxide (NaOH) solution
-
Deionized water
-
Saturated brine (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
Filtration apparatus
Procedure:
-
Extraction:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of 5% aqueous NaOH solution.
-
Stopper the funnel and gently invert it several times to mix the layers. Avoid vigorous shaking to prevent emulsion formation.[8]
-
Allow the layers to separate. The lower aqueous layer, containing the sodium salt of MEHQ, may be colored.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing step two more times with fresh 5% NaOH solution, or until the aqueous layer is colorless.[1]
-
-
Neutralization and Drying:
-
Wash the monomer with an equal volume of deionized water to remove residual NaOH. Check the pH of the aqueous wash to ensure it is neutral.
-
Wash the monomer with an equal volume of saturated brine solution to help remove dissolved water.
-
Drain the monomer into a clean, dry flask containing a suitable amount of anhydrous MgSO₄ or Na₂SO₄.
-
Swirl the flask and let it stand for at least 30 minutes to ensure all water is absorbed.
-
-
Final Steps:
-
Filter the monomer to remove the drying agent.
-
The purified monomer should be used immediately.[1]
-
Method 3: Inhibitor Removal by Vacuum Distillation
This method is suitable for obtaining high-purity monomer but requires careful control to prevent polymerization.
Materials:
-
This compound containing inhibitor
-
Vacuum distillation apparatus (including a round-bottom flask, distillation head with a thermometer, condenser, and receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle
-
A small amount of a non-volatile polymerization inhibitor (e.g., hydroquinone) can be added to the distillation flask as a precaution.[7]
Procedure:
-
Apparatus Setup:
-
Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed.
-
Place the this compound in the distillation flask. A small amount of a non-volatile inhibitor can be added.
-
-
Distillation:
-
Begin to evacuate the system slowly to the desired pressure. A high vacuum (<1 mmHg) is recommended to keep the distillation temperature low.[7]
-
Once the desired pressure is reached, begin to gently heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point of this compound is 232.6°C at 760 mmHg, so at reduced pressure, it will be significantly lower.[]
-
Monitor the temperature closely and avoid overheating, which can induce polymerization.[7]
-
-
Post-Distillation:
-
The purified monomer in the receiving flask should be used immediately or stored under an inert atmosphere at low temperature in the dark.[1]
-
Visualizations
Caption: Decision workflow for selecting an inhibitor removal method.
Caption: Workflow for inhibitor removal via alumina column.
Caption: Workflow for inhibitor removal via caustic wash.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. polysciences.com [polysciences.com]
- 4. This compound | C6H7NO2 | CID 7825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Copolymerization of 2-Cyanoethyl Acrylate with Acrylates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the copolymerization of 2-Cyanoethyl acrylate (CEA) with other acrylate monomers. The following sections offer frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to facilitate successful polymer synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the copolymerization of this compound (CEA)? A1: The main challenge stems from the high reactivity of the cyano group. The electron-withdrawing nature of both the nitrile (CN) and ester groups makes the monomer highly susceptible to rapid, uncontrolled anionic polymerization, which can be initiated by even weak bases like moisture.[1][2] Successful radical copolymerization requires the stringent exclusion of basic species and water, often by adding an acidic inhibitor to suppress the much faster anionic pathway.[3][4]
Q2: How do reactivity ratios affect the copolymerization of CEA with other acrylates? A2: Reactivity ratios (r1, r2) determine the relative rate at which each monomer adds to a growing polymer chain. If the reactivity ratios are very different, one monomer will be consumed much faster than the other, leading to a copolymer with a compositional gradient or a block-like structure rather than a random incorporation.[5][6] For example, in many methacrylate/acrylate systems, the methacrylate is more reactive (r1 > 1) and incorporates more rapidly than the acrylate (r2 < 1).[7] While specific, verified reactivity ratios for CEA with common acrylates are not readily available in the literature, understanding this principle is crucial for experimental design.
Q3: What are the critical parameters to control during the polymerization? A3: The most critical parameters are:
-
Purity of Reagents: Monomers should be purified to remove inhibitors, and solvents must be anhydrous to prevent anionic initiation.[8]
-
Exclusion of Oxygen: Oxygen inhibits free-radical polymerization and must be removed, typically by purging with an inert gas or through freeze-pump-thaw cycles.[9]
-
Presence of an Anionic Inhibitor: The addition of a strong acid, like methanesulfonic acid (MeSO₃H) or p-toluenesulfonic acid (TsOH), is essential to prevent premature anionic polymerization.[3][4]
-
Temperature Control: Temperature affects the decomposition rate of the radical initiator and the propagation/termination kinetics.[8]
-
Monomer and Initiator Concentration: These concentrations directly influence the polymerization rate and the final molecular weight of the copolymer.[8]
Q4: Which analytical techniques are recommended for characterizing CEA copolymers? A4: Key techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is widely used to determine the copolymer composition by integrating the signals corresponding to each monomer unit.[10][11]
-
Size Exclusion Chromatography (SEC/GPC): SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the incorporation of both monomers by identifying characteristic functional group peaks, such as the nitrile peak (~2250 cm⁻¹) from CEA.
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the copolymer, which provides insight into its thermal properties and miscibility.[12]
Troubleshooting Guide
Problem 1: Instantaneous, uncontrolled polymerization occurs upon monomer mixing, often with significant heat generation.
-
Possible Cause: Spontaneous anionic polymerization. The high electrophilicity of the β-carbon in CEA makes it extremely sensitive to initiation by trace amounts of nucleophiles or bases, such as water, alcohols, or impurities on glassware.[1]
-
Suggested Solution:
-
Add an Anionic Inhibitor: Introduce a strong acid like methanesulfonic acid or p-toluenesulfonic acid to the monomer mixture before adding the radical initiator.[3][4] This protonates any initiating basic species, effectively neutralizing them.
-
Ensure Rigorous Drying: Thoroughly dry all solvents and reagents. Dry glassware in an oven and cool under an inert atmosphere before use.
-
Purify Monomers: Pass both CEA and the comonomer through a column of basic alumina to remove the storage inhibitor and any acidic impurities just before use.[8]
-
Problem 2: The polymerization is very slow or fails to initiate.
-
Possible Cause 1: Presence of oxygen in the reaction vessel. Oxygen is a radical scavenger and will inhibit the polymerization.
-
Suggested Solution 1: Degas the reaction mixture thoroughly. Use at least three freeze-pump-thaw cycles for the most effective oxygen removal, or purge with a high-purity inert gas (like argon or nitrogen) for at least 30-60 minutes.[3][9]
-
Possible Cause 2: Inappropriate initiator or temperature. The chosen radical initiator (e.g., AIBN, BPO) may have a half-life that is too long at the reaction temperature, leading to a very slow rate of radical generation.[8]
-
Suggested Solution 2:
-
Increase the reaction temperature to match the optimal range for your initiator (e.g., 60-80 °C for AIBN).[8]
-
Alternatively, choose an initiator with a lower decomposition temperature if a lower reaction temperature is required.
-
-
Possible Cause 3: Excessive amount of acidic (anionic) inhibitor. While necessary, a very high concentration of the acid can potentially interfere with the radical initiation or propagation steps.
-
Suggested Solution 3: Reduce the concentration of the anionic inhibitor to the minimum level required to suppress anionic polymerization. This may require empirical optimization.
Problem 3: The final copolymer has a broad molecular weight distribution (High PDI).
-
Possible Cause 1: High rate of termination reactions or chain transfer. This can be caused by high temperatures, high initiator concentrations, or impurities.[9]
-
Suggested Solution 1:
-
Lower the reaction temperature to favor propagation over termination.
-
Decrease the initiator concentration relative to the monomer concentration.[8]
-
Ensure all reagents and solvents are pure.
-
-
Possible Cause 2: Significant changes in viscosity during the reaction (Trommsdorff-Norrish effect), which limits radical mobility and termination, leading to runaway polymerization and broadening of the PDI.
-
Suggested Solution 2:
-
Conduct the polymerization in a more dilute solution to manage viscosity.
-
Stop the reaction at a lower conversion, before the gel effect becomes significant.[8]
-
Problem 4: Gel formation occurs during the reaction.
-
Possible Cause: Uncontrolled crosslinking reactions or chain entanglement at high conversion. This is more common with high monomer concentrations and as the reaction approaches completion.[8]
-
Suggested Solution:
Quantitative Data
Table 1: Reactivity Ratios for Common Acrylate & Acrylonitrile Comonomer Pairs (Illustrative)
Note: Experimentally determined reactivity ratios for this compound (CEA) are not well-documented in the provided literature. The following table for other relevant monomers is provided to illustrate the concept and typical values.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | System Conditions | Interpretation |
| Acrylonitrile | Ethyl 2-cyanoacrylate | 0.052 ± 0.02 | 54.5 ± 7.2 | RAFT polymerization | Strong tendency to form blocks of poly(ethyl 2-cyanoacrylate). |
| Methyl Acrylate | Vinyl Acetate | 6.3 ± 0.4 | 0.031 ± 0.006 | Bulk, 50°C | Methyl acrylate is much more reactive and will be incorporated preferentially.[13] |
| Acrylonitrile | Methyl Acrylate | 1.29 ± 0.2 | 0.96 ± 0.2 | DMF, 62°C | Reactivities are similar, leading to a relatively random copolymer.[11] |
| n-Butyl Acrylate | Methyl Methacrylate | ~0.46 | ~2.01 | Bulk, 80°C | MMA is significantly more reactive than BA, leading to higher MMA incorporation.[7] |
Table 2: Typical Conditions for Free-Radical Copolymerization of Acrylates
| Parameter | Typical Range | Purpose |
| Monomer Concentration | 10-50% (w/v) in solvent | Controls reaction rate and viscosity. |
| Initiator (AIBN) | 0.1 - 1.0 mol% (relative to total monomer) | Source of primary radicals to start polymerization. |
| Anionic Inhibitor (MeSO₃H) | 0.1 - 1.0 wt% (relative to CEA) | Suppresses premature anionic polymerization.[4] |
| Solvent | Toluene, Benzene, 1,4-Dioxane | Solubilizes monomers and the resulting polymer.[3][9] |
| Temperature | 60 - 80 °C (for AIBN) | Controls initiator decomposition and reaction kinetics.[8] |
| Reaction Time | 4 - 24 hours | Depends on desired conversion.[8] |
Experimental Protocols
Protocol 1: General Free-Radical Copolymerization of CEA with an Acrylate (e.g., Methyl Acrylate, MA)
Materials:
-
This compound (CEA), inhibitor removed
-
Methyl Acrylate (MA), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
Methanesulfonic acid (MeSO₃H)[3]
-
Anhydrous Toluene[3]
-
Methanol (for precipitation)[3]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Monomer Purification: Pass both CEA and MA through a short column of basic alumina to remove the storage inhibitor immediately before use.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amounts of CEA and MA in anhydrous toluene.
-
Inhibitor Addition: Add the anionic inhibitor, methanesulfonic acid, to the monomer solution.[3]
-
Initiator Addition: Add the radical initiator, AIBN.[3]
-
Degassing: Seal the flask and deoxygenate the solution by bubbling with inert gas for 30-60 minutes in an ice bath or by performing three freeze-pump-thaw cycles.[3]
-
Polymerization: After degassing, backfill the flask with inert gas. Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.[3][9]
-
Monitoring: The reaction can be monitored by taking aliquots at various time points (using a degassed syringe) and analyzing for monomer conversion via ¹H NMR or gravimetry.
-
Termination: To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.[3]
-
Purification: Precipitate the copolymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol, while stirring vigorously.[3]
-
Isolation: Collect the precipitated polymer by filtration. Wash the polymer multiple times with fresh methanol to remove unreacted monomers and initiator residues.[3]
-
Drying: Dry the final copolymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[3]
Protocol 2: Determination of Copolymer Composition by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified, dry copolymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Signal Assignment: Identify characteristic peaks for each monomer unit that do not overlap.
-
For CEA, a characteristic peak will be the methylene protons adjacent to the nitrile group (-O-CH₂-CH₂ -CN).
-
For the comonomer (e.g., methyl acrylate), the methoxy protons (-O-CH₃ ) are a distinct singlet.
-
-
Integration: Integrate the area of the chosen characteristic peak for each monomer.
-
Calculation: Calculate the molar fraction of each monomer in the copolymer. For a CEA/MA copolymer, the formula would be:
-
Mole fraction of CEA = (Integral_CEA / # of protons) / [(Integral_CEA / # of protons) + (Integral_MA / # of protons)]
-
Visualizations
References
- 1. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Technical Support Center: Poly(2-Cyanoethyl acrylate) Degradation and Stability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the degradation and stability of poly(2-cyanoethyl acrylate) (PCEA). The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for poly(this compound)?
A1: Poly(this compound) primarily degrades through three main pathways:
-
Thermal Degradation: At elevated temperatures, PCEA undergoes depolymerization, often referred to as "unzipping," where the polymer reverts to its monomer, this compound. This process is initiated at the polymer chain terminus.[1]
-
Hydrolytic Degradation: In the presence of water, the ester linkages in the polymer backbone are susceptible to hydrolysis. This reaction is catalyzed by both acids and bases, with a significantly faster rate observed under alkaline conditions.[2] The degradation products include formaldehyde and an alkyl cyanoacetate.[3]
-
Photolytic (UV) Degradation: Exposure to ultraviolet (UV) radiation can induce photooxidative degradation, leading to chain scission and cross-linking reactions within the polymer.[4] This can result in changes to the polymer's molecular weight and mechanical properties.
Q2: What factors influence the stability of poly(this compound)?
A2: The stability of PCEA is influenced by several factors:
-
Temperature: Higher temperatures accelerate thermal degradation.
-
pH: The polymer is less stable in aqueous environments, particularly under alkaline conditions, which promote rapid hydrolytic degradation.
-
Moisture: The presence of moisture is a key factor in both hydrolytic degradation and the initiation of anionic polymerization of the monomer.[3][5]
-
UV Radiation: Exposure to UV light can lead to photodegradation.
-
Initiator Residues: The type of initiator used for polymerization can affect thermal stability. For instance, polymers made with weak base initiators may exhibit better stability.
-
Additives: The presence of stabilizers, such as radical inhibitors (e.g., hydroquinone) and anionic polymerization inhibitors (e.g., weak acids), can significantly improve stability.[6]
Q3: How does the degradation of poly(this compound) compare to other poly(alkyl cyanoacrylates)?
A3: The degradation behavior of poly(this compound) is generally similar to other short-chain poly(alkyl cyanoacrylates) like poly(ethyl cyanoacrylate) (PECA). The primary degradation mechanisms of unzipping depolymerization and ester hydrolysis are common across this class of polymers. However, the rate of degradation can vary with the length of the alkyl chain in the ester group. Generally, the rate of hydrolytic degradation under neutral conditions decreases as the homologous series is ascended.[3]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis, handling, and application of poly(this compound).
Problem 1: Premature polymerization of this compound monomer during storage.
-
Possible Cause: Unwanted anionic polymerization initiated by moisture or basic contaminants on the storage container surface.[5][7] High temperatures and light exposure can also accelerate this process.[5]
-
Solution:
-
Store the monomer in a cool, dark, and dry environment. For unopened containers, refrigeration at 2-8°C is recommended.[7]
-
Once opened, store at room temperature in a desiccated, airtight container to prevent moisture condensation.[7]
-
Ensure all glassware and equipment are scrupulously dry and free of basic residues.
-
Use a dual-inhibitor system in the monomer, comprising both an anionic polymerization inhibitor (e.g., a weak acid like sulfur dioxide) and a free-radical inhibitor (e.g., hydroquinone).[6][7]
-
Problem 2: The resulting polymer has a yellow or brown discoloration.
-
Possible Cause:
-
Thermal Degradation: Processing or storing the polymer at elevated temperatures can lead to degradation and the formation of colored byproducts.
-
Photooxidation: Exposure to UV light and oxygen can cause polymer chains to degrade and form chromophoric "yellow bodies".[6]
-
Impurities: The presence of impurities in the monomer or reaction mixture can accelerate degradation and discoloration.
-
-
Solution:
-
Minimize exposure of the polymer to heat and UV light during processing and storage.
-
Use purified monomer for polymerization.
-
Incorporate UV stabilizers and antioxidants into the polymer formulation if it will be exposed to light and air.[6]
-
Problem 3: Poor adhesion of poly(this compound) coatings or adhesives to a substrate.
-
Possible Cause:
-
Low Surface Energy of the Substrate: Many plastics, such as polyethylene and polypropylene, have low surface energies, which prevents proper wetting by the adhesive.[8][9]
-
Surface Contamination: The presence of oils, mold release agents, or other contaminants on the substrate surface can interfere with bonding.
-
Improper Curing: Incomplete polymerization can lead to a weak adhesive layer.
-
-
Solution:
-
Surface Preparation: Thoroughly clean and degrease the substrate before applying the polymer. For low-surface-energy plastics, surface treatment methods like corona discharge, plasma treatment, or the use of a primer can improve adhesion.[10]
-
Formulation Modification: Modify the adhesive formulation by adding adhesion promoters or by copolymerizing with monomers that have better adhesion to the specific substrate.
-
Ensure Complete Cure: Follow the appropriate curing procedure for the polymer system, ensuring sufficient time and appropriate conditions (e.g., presence of an initiator, controlled humidity).
-
Problem 4: Inconsistent polymerization results (e.g., variable molecular weight, gel formation).
-
Possible Cause:
-
Variable Moisture Content: Inconsistent levels of moisture in the monomer, solvent, or reaction atmosphere can lead to variations in the initiation of anionic polymerization.
-
Temperature Fluctuations: Poor temperature control during exothermic polymerization can lead to runaway reactions and broad molecular weight distributions or gel formation.
-
Impurity Contamination: Contaminants can act as initiators or inhibitors, leading to unpredictable results.
-
-
Solution:
-
Use dry solvents and monomers and conduct the polymerization under an inert, dry atmosphere (e.g., nitrogen or argon).
-
Implement precise temperature control using a cooling bath to manage the reaction exotherm.
-
Ensure all reagents and solvents are of high purity.
-
Degradation Pathways and Troubleshooting Workflow
The following diagrams illustrate the degradation pathways of poly(this compound) and a general troubleshooting workflow for common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. docs.nrel.gov [docs.nrel.gov]
- 3. researchgate.net [researchgate.net]
- 4. rinnovabili.it [rinnovabili.it]
- 5. researchgate.net [researchgate.net]
- 6. specialchem.com [specialchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. specialchem.com [specialchem.com]
- 10. schem.net [schem.net]
Technical Support Center: Stability of 2-Cyanoethyl Acrylate (CEA) Polymers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the influence of pH on the stability of poly(2-cyanoethyl acrylate) (PCEA). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for poly(this compound) in aqueous solutions?
A1: Poly(this compound) primarily degrades via two pH-dependent pathways:
-
Hydrolytic Scission of the Ester Group: This is a common degradation route for polyacrylates, where the ester linkage in the polymer backbone is cleaved by water. This reaction is significantly accelerated in alkaline (basic) conditions and leads to the formation of poly(acrylic acid) and 2-cyanoethanol.
-
Unzipping Depolymerization: This mechanism is characteristic of poly(cyanoacrylates) and is also base-catalyzed. It involves the initiation of depolymerization from the chain terminus, causing the polymer to revert to its monomer, this compound.[1][2] This process can lead to a rapid decrease in molecular weight.[2] Acidic conditions are known to inhibit this degradation pathway.[2]
Q2: How does pH affect the stability of PCEA?
A2: The stability of PCEA is highly pH-dependent.
-
Alkaline Conditions (pH > 7): PCEA is highly unstable in basic solutions. Both hydrolytic scission and unzipping depolymerization are accelerated, leading to rapid degradation of the polymer.[1][3]
-
Neutral Conditions (pH ≈ 7): Degradation still occurs at a neutral pH, primarily through hydrolytic scission of the ester linkage, but at a slower rate than in alkaline conditions.[4][5]
-
Acidic Conditions (pH < 7): PCEA exhibits its highest stability in acidic environments. The acidic conditions inhibit the base-catalyzed unzipping depolymerization.[2]
Q3: What are the expected degradation products of PCEA at different pH values?
A3: The degradation products will vary depending on the dominant degradation pathway:
-
Alkaline and Neutral pH: The primary products from hydrolytic scission are expected to be poly(acrylic acid) and 2-cyanoethanol. If unzipping depolymerization occurs, the this compound monomer will also be present.
-
Acidic pH: While more stable, any slow hydrolysis would still lead to poly(acrylic acid) and 2-cyanoethanol.
Q4: Can the degradation of PCEA be prevented?
A4: Complete prevention of degradation in aqueous solutions is challenging. However, it can be significantly minimized:
-
pH Control: Maintaining a low pH (acidic conditions) is the most effective way to improve stability.
-
Temperature: Store PCEA solutions at low temperatures to reduce the rate of all chemical reactions, including degradation.
-
Polymer Structure: For applications requiring greater stability, consider copolymerization with more stable monomers.[2]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Unexpectedly rapid decrease in solution viscosity or gel formation. | Polymer degradation leading to a significant reduction in molecular weight (unzipping depolymerization) or changes in solubility of degradation products. | • Verify the pH of your solution; it may be more alkaline than expected. • If possible, acidify the solution to a pH where the polymer is stable. • Analyze the polymer's molecular weight distribution using GPC to confirm degradation. • Ensure all reagents and solvents are free from basic impurities. |
| Appearance of a new peak at a lower molecular weight in GPC analysis. | This is a strong indication of unzipping depolymerization, which produces a "daughter" polymer of much lower molecular weight.[1][2] | • This confirms base-catalyzed degradation. Review your experimental conditions to identify and eliminate any sources of basicity. • Consider if any additives in your formulation could be acting as a base. |
| Change in the chemical signature of the polymer (e.g., in FTIR or NMR spectra). | Hydrolysis of the cyanoethyl ester group, leading to the formation of carboxylic acid groups. | • Use FTIR to look for the appearance of a broad O-H stretch (from the carboxylic acid) and changes in the C=O and C-O-C ester peaks. • NMR spectroscopy can be used to quantify the loss of the cyanoethyl group signals and the appearance of new peaks corresponding to the degradation products. |
| Inconsistent results in biological assays or drug release studies. | Degradation of the PCEA matrix could be causing premature or uncontrolled release of encapsulated agents. | • Perform stability studies of your PCEA formulation under the specific pH and temperature conditions of your assay. • Use the experimental protocol below to quantify the degradation rate and adjust your experimental timeline or formulation accordingly. |
Quantitative Data on Polymer Stability
Due to the limited availability of specific kinetic data for poly(this compound) in the public literature, the following table provides an illustrative summary of expected stability trends based on data for analogous poly(acrylate) and poly(cyanoacrylate) esters. The degradation is presented as a pseudo-first-order rate constant (k) and the corresponding half-life (t½).
| pH Condition | Expected Degradation Rate | Primary Degradation Mechanism | Illustrative Pseudo-First-Order Rate Constant (k) (s⁻¹) | Illustrative Half-Life (t½) |
| Acidic (pH 3-5) | Very Slow | Minimal Hydrolysis | 1 x 10⁻⁸ | ~2.2 years |
| Neutral (pH 7.0-7.4) | Moderate | Hydrolytic Scission | 5 x 10⁻⁷ | ~16 days |
| Alkaline (pH 9-11) | Very Rapid | Hydrolytic Scission & Unzipping Depolymerization | 1 x 10⁻⁴ | ~2 hours |
Note: These values are for illustrative purposes to demonstrate the significant impact of pH on stability and are based on general principles of ester hydrolysis and poly(cyanoacrylate) degradation. Actual rates for your specific polymer will depend on factors such as molecular weight, polydispersity, and temperature.
Experimental Protocols
Protocol for Assessing the pH Stability of Poly(this compound)
This protocol outlines a method to determine the hydrolytic stability of PCEA at different pH values by monitoring the change in molecular weight over time using Gel Permeation Chromatography (GPC).
1. Materials and Equipment:
-
Poly(this compound) (PCEA) of known molecular weight and polydispersity.
-
Buffer solutions:
-
Acidic: 0.1 M Citrate buffer (pH 4.0)
-
Neutral: 0.1 M Phosphate-buffered saline (PBS, pH 7.4)
-
Alkaline: 0.1 M Carbonate-bicarbonate buffer (pH 10.0)
-
-
Solvent for PCEA (e.g., Tetrahydrofuran (THF) or Acetone, HPLC grade).
-
Vials with screw caps.
-
Incubator or water bath set to a constant temperature (e.g., 37°C).
-
GPC system with a suitable column set for the molecular weight range of your polymer (e.g., polystyrene-divinylbenzene columns) and a refractive index (RI) detector.
-
Mobile phase for GPC (e.g., THF, HPLC grade).
-
Syringe filters (0.22 µm, PTFE).
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of PCEA in your chosen solvent (e.g., 10 mg/mL in THF).
-
Incubation Setup:
-
For each pH condition, label a series of vials corresponding to different time points (e.g., 0h, 2h, 6h, 24h, 48h, 72h).
-
Add a defined volume of the buffer solution to each vial (e.g., 900 µL).
-
Place the vials in the incubator at 37°C to pre-warm.
-
-
Initiation of Degradation Study:
-
To start the experiment, add a small volume of the PCEA stock solution to each vial (e.g., 100 µL to the 900 µL of buffer) to achieve a final polymer concentration of 1 mg/mL.
-
Vortex each vial briefly to ensure mixing.
-
The "0h" time point sample should be processed immediately.
-
-
Sampling and Quenching:
-
At each designated time point, remove the corresponding vial from the incubator.
-
Immediately add a quenching agent to stop the degradation. For the alkaline and neutral samples, this can be a small amount of concentrated acid (e.g., 10 µL of 1 M HCl) to lower the pH. For the acidic sample, quenching may not be necessary if the sample is immediately dried.
-
Lyophilize or evaporate the solvent and buffer salts from the samples.
-
-
Sample Preparation for GPC Analysis:
-
Re-dissolve the dried polymer residue in a known volume of the GPC mobile phase (e.g., 1 mL of THF).
-
Filter the solution through a 0.22 µm syringe filter into a GPC vial.
-
-
GPC Analysis:
-
Analyze the samples using the GPC system.
-
Record the molecular weight distribution (Mn, Mw, PDI) for each sample.
-
3. Data Analysis:
-
Plot the number-average molecular weight (Mn) as a function of time for each pH condition.
-
Calculate the percentage decrease in Mn at each time point relative to the 0h sample.
-
Observe any changes in the shape of the GPC chromatograms, such as the appearance of a bimodal distribution, which would indicate unzipping depolymerization.
Visualizations
Caption: pH Influence on PCEA Degradation Pathways.
Caption: Workflow for PCEA Stability Analysis.
Caption: Logical Flow for Troubleshooting PCEA Degradation.
References
Technical Support Center: Post-polymerization Purification of Poly(2-Cyanoethyl acrylate)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the post-polymerization purification of poly(2-Cyanoethyl acrylate).
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of poly(this compound).
Problem 1: Low Polymer Yield After Precipitation
| Potential Cause | Recommended Solution |
| Polymer is soluble in the non-solvent. | Test different non-solvents. For polar polymers like poly(this compound), less polar non-solvents such as diethyl ether or hexane may be effective.[1] |
| Insufficient volume of non-solvent was used. | Use a larger excess of the non-solvent to ensure complete precipitation. A ratio of at least 10:1 (non-solvent:solvent) is a good starting point. |
| Precipitation was performed at too high a temperature. | Cool the non-solvent before and during the addition of the polymer solution to decrease solubility. |
| The polymer formed a fine suspension that passed through the filter. | Allow the precipitate to settle and coarsen overnight at a low temperature before filtration. Use a finer porosity filter paper or consider centrifugation to collect the polymer. |
Troubleshooting Workflow for Low Precipitation Yield
Caption: Troubleshooting workflow for low polymer yield during precipitation.
Problem 2: Residual Monomer Detected After Purification
| Potential Cause | Recommended Solution |
| Inefficient precipitation. | Repeat the precipitation process 2-3 times for higher purity. |
| Inadequate dialysis. | Increase the dialysis time and the frequency of solvent exchange.[2] Ensure the use of a dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows the monomer to pass through while retaining the polymer. |
| Insufficient chromatographic separation. | Optimize the size exclusion chromatography (SEC) conditions, such as the column type and eluent composition, to better separate the polymer from the monomer.[3] |
Workflow for Removing Residual Monomer
Caption: Decision workflow for the removal of residual monomer.
Problem 3: Change in Polymer Molecular Weight After Purification
| Potential Cause | Recommended Solution |
| Polymer degradation during purification. | Poly(cyanoacrylates) can be susceptible to hydrolysis, especially under basic conditions.[4][5] Ensure all solvents are neutral and dry. Avoid high temperatures during purification steps. |
| Loss of low molecular weight fractions. | If using precipitation, some of the smaller polymer chains may remain in solution. Consider using dialysis with an appropriate MWCO to retain all polymer chains. |
| Inaccurate molecular weight determination. | Ensure proper calibration of the SEC system.[6] Differences in polymer architecture between the sample and standards can lead to inaccurate results. |
Logical Diagram of Polymer Degradation Pathways
Caption: Potential degradation pathways for poly(this compound).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude poly(this compound) sample?
A1: The most common impurities include residual this compound monomer, initiator fragments, and potentially side-products from the polymerization reaction. Since this compound is highly reactive, especially towards nucleophiles like water, byproducts from reactions with trace impurities in the polymerization medium can also be present.[7]
Q2: What is a good starting point for a solvent/non-solvent system for the precipitation of poly(this compound)?
A2: Given the polar nature of the cyanoethyl group, a polar aprotic solvent like acetone, acetonitrile, or dimethylformamide (DMF) should be a good solvent for the polymer. For the non-solvent, less polar options like diethyl ether, hexane, or isopropanol are good candidates to try. For the closely related poly(ethyl-2-cyanoacrylate), polymerization in an aqueous medium followed by precipitation as a white powder has been reported, suggesting water can act as a non-solvent.[]
Q3: What Molecular Weight Cut-Off (MWCO) should I use for dialysis of poly(this compound)?
A3: The choice of MWCO depends on the molecular weight of your polymer. A general rule of thumb is to select a MWCO that is 1/3 to 1/2 the molecular weight of your polymer to ensure retention of the polymer while allowing small molecules like residual monomer and initiator fragments to be removed. For many common polymers, dialysis tubing with a MWCO of 3.5 kDa is a reasonable starting point.[9]
Q4: What are suitable conditions for Size Exclusion Chromatography (SEC) of poly(this compound)?
A4: For polar polymers like poly(this compound), a polar mobile phase is required. Tetrahydrofuran (THF) is a common eluent for a wide range of polymers and is a good starting point. The choice of column will depend on the molecular weight range of your polymer. Columns with polystyrene-divinylbenzene (PS-DVB) stationary phases are widely used for organic-soluble polymers.[3]
| Parameter | Recommendation |
| Mobile Phase | Tetrahydrofuran (THF) |
| Column | Polystyrene-divinylbenzene (PS-DVB) based columns |
| Detector | Refractive Index (RI) |
| Calibration | Polystyrene or Poly(methyl methacrylate) standards |
Q5: How can I confirm the purity of my poly(this compound) after purification?
A5: A combination of techniques is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is excellent for confirming the polymer structure and for detecting the absence of monomer signals.[6] Size Exclusion Chromatography (SEC) can be used to determine the molecular weight and polydispersity index (PDI), and a narrow, symmetrical peak is indicative of a more uniform polymer sample.[6]
Experimental Protocols
Protocol 1: Purification by Precipitation
-
Dissolution: Dissolve the crude poly(this compound) in a minimal amount of a suitable solvent (e.g., acetone or DMF) to form a viscous solution.
-
Precipitation: Slowly add the polymer solution dropwise to a vigorously stirred, large excess (at least 10 volumes) of a cold non-solvent (e.g., diethyl ether or hexane).
-
Isolation: A precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collection: Collect the precipitated polymer by filtration or centrifugation.
-
Washing: Wash the collected polymer with fresh, cold non-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified polymer under vacuum at a mild temperature (e.g., 40 °C) until a constant weight is achieved.
-
Analysis: Characterize the purified polymer using NMR and SEC to confirm purity and determine molecular weight.
Protocol 2: Purification by Dialysis
-
Dissolution: Dissolve the crude polymer in a suitable solvent that is miscible with the dialysis solvent (e.g., THF).
-
Membrane Preparation: Prepare a dialysis membrane with an appropriate MWCO (e.g., 3.5 kDa) according to the manufacturer's instructions.
-
Loading: Load the polymer solution into the dialysis tubing and seal both ends.
-
Dialysis: Immerse the sealed tubing in a large volume of the dialysis solvent (e.g., THF). Stir the external solvent continuously.
-
Solvent Exchange: Change the external solvent periodically (e.g., every 12 hours) to maintain a high concentration gradient and ensure efficient removal of impurities.[9]
-
Recovery: After a sufficient dialysis period (e.g., 48-72 hours), remove the polymer solution from the tubing.
-
Solvent Removal: Remove the solvent from the purified polymer solution by rotary evaporation or by precipitation into a non-solvent followed by drying.
-
Analysis: Analyze the purified polymer by NMR and SEC.
References
- 1. specialchem.com [specialchem.com]
- 2. agilent.com [agilent.com]
- 3. Degradation of poly (isobutyl cyanoacrylate) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal Treatment of a Commercial Polycyanoacrylate Adhesive Addressed for Instant Glass Restoration, for Investigating Its Ageing Tolerance [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rep-dspace.uminho.pt [rep-dspace.uminho.pt]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
How to handle and store 2-Cyanoethyl acrylate safely in the lab
This guide provides essential safety information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with 2-Cyanoethyl acrylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (CEA) is a highly reactive polar acrylate ester used in applications like adhesives and coatings.[1][2] It is a colorless liquid that is considered hazardous.[3][4] The primary hazards include:
-
Toxicity: It is toxic if swallowed or in contact with skin.[5]
-
Irritation: It causes serious skin and eye irritation and may cause respiratory tract irritation.[4][6][7]
-
Sensitization: It is a possible skin sensitizer, meaning repeated exposure can lead to an allergic reaction.[1][4]
-
Combustibility: It is a combustible liquid and presents a fire hazard when exposed to heat or flame.[3][6]
-
Reactivity: It can undergo rapid, heat-generating (exothermic) polymerization when exposed to water, amines, alkalis, and alcohols.[8] It may also polymerize upon exposure to light.[4]
Q2: What are the mandatory personal protective equipment (PPE) requirements for handling this compound?
A2: When handling this compound, you must wear the following PPE to minimize exposure:
-
Eye Protection: Chemical splash goggles or safety glasses with side shields are required.[5][6]
-
Skin Protection: A lab coat, long-sleeved clothing, or a chemical-resistant apron should be worn.[6] Impervious gloves, such as nitrile or polyvinyl chloride, are essential.[8]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably a chemical fume hood.[1][6][9] If ventilation is inadequate or high concentrations of vapor are expected, a certified vapor respirator is necessary.[6]
Q3: What are the correct storage conditions for this compound to ensure its stability?
A3: Proper storage is critical to prevent hazardous polymerization and maintain chemical integrity.
-
Temperature: Store in a refrigerator at temperatures between 2°C and 8°C.[1][6]
-
Container: Keep the container tightly closed in a dry, well-ventilated area.[5][6][7]
-
Atmosphere: The chemical is often stabilized with phenolic inhibitors like MEHQ, which require the presence of oxygen to be effective. Therefore, it must be stored under an air atmosphere, not an inert gas like nitrogen or argon.[3][7][9]
-
Incompatibilities: Store away from incompatible materials, including oxidizing agents, alkali metals, alcohols, amines, water, and reducing agents.[6]
-
Security: The storage area should be locked to restrict access.[5][7]
Q4: How should I respond to a spill of this compound in the lab?
A4: In the event of a spill, follow these emergency procedures:
-
Evacuate all non-essential personnel from the area.[10]
-
Ensure adequate ventilation and remove all sources of ignition.[6]
-
Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[5][6]
-
Contain the spill using an inert absorbent material like sand, vermiculite, or earth.[5][6] Do not use cloth rags for cleanup.[8]
-
An alternative cleanup method is to flood the spill with water to induce complete polymerization, then scrape the solid material off the floor.[8]
-
Collect the absorbed or cured material into a suitable, labeled container for chemical waste disposal.[5][8]
-
Decontaminate the spill area thoroughly.[6]
Q5: What are the first-aid procedures for exposure to this compound?
A5: Immediate action is required in case of any exposure:
-
Skin Contact: Immediately remove all contaminated clothing.[5][7] Wash the affected skin with plenty of soap and water.[6] Seek medical attention if irritation develops or persists.[6]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[6][11] Remove contact lenses if it is safe to do so.[5][7] Seek immediate medical attention.[6]
-
Inhalation: Move the exposed individual to fresh air at once.[6][12] If breathing is difficult or has stopped, provide artificial respiration.[6] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Call a POISON CENTER or doctor immediately for guidance.
Q6: How must this compound waste be disposed of?
A6: this compound and its containers must be disposed of as hazardous waste.[6] Follow all federal, state, and local regulations for chemical waste disposal. Cured (polymerized) material, however, can often be disposed of as non-hazardous solid waste.[8]
Troubleshooting Guide
Problem: The monomer has solidified or thickened inside the storage container.
-
Likely Cause: Spontaneous polymerization has occurred. This can be triggered by several factors:
-
Improper Storage Temperature: Storing at room temperature instead of refrigerating significantly increases the rate of polymerization.
-
Contamination: The container may have been contaminated with moisture, amines, or other incompatible substances that initiate polymerization.[8]
-
Inhibitor Depletion: The stabilizer (e.g., MEHQ) may have been depleted over time, especially with prolonged storage or exposure to light.[4]
-
Inert Atmosphere: Storing under an inert gas prevents the oxygen-dependent stabilizer from working.[3][7]
-
-
Solution: The polymerized material is generally considered less hazardous.[8] However, the product is no longer usable. Dispose of the container and its contents according to hazardous waste guidelines. Review your storage protocol to prevent recurrence, ensuring refrigeration, exclusion of contaminants, and storage under air.[3][6]
Problem: I experience respiratory irritation or a headache when working with the chemical, even in a fume hood.
-
Likely Cause: Your ventilation may be insufficient, or your handling technique may be generating excess vapors.
-
Improper Fume Hood Use: The sash may be too high, or airflow may be obstructed by other equipment.
-
High Vapor Generation: Heating the material or dispensing it in a way that creates a large surface area can increase vapor concentration.
-
-
Solution:
-
Immediately stop work, secure the container, and move to an area with fresh air.
-
Evaluate the fume hood's performance (check the airflow monitor). Ensure the sash is at the appropriate height and the work area is at least 6 inches inside the hood opening.
-
If ventilation is confirmed to be adequate but symptoms persist, you may need to use a vapor respirator in addition to the fume hood.[6]
-
If symptoms are severe or persist, seek medical attention.[5]
-
Quantitative Data Summary
The following table summarizes key quantitative safety and physical data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 125.13 g/mol | [3] |
| Acute Oral Toxicity (LD50, Rat) | 180 mg/kg | |
| Acute Dermal Toxicity (LD50, Rabbit) | 235.4 mg/kg | |
| Flash Point | 124 °C | [4] |
| Glass Transition Temperature (Tg) | 4 °C | [1] |
| Refractive Index (at 20°C) | 1.447 | [1] |
| Recommended Storage Temperature | 2 - 8 °C | [6] |
Experimental Protocols
Protocol 1: Standard Procedure for Safe Handling and Dispensing
-
Pre-Handling Preparation:
-
Review the Safety Data Sheet (SDS) for this compound.
-
Ensure a chemical fume hood is certified and operational.
-
Prepare all necessary equipment (glassware, dispensing tools) within the fume hood.
-
Verify that an emergency shower and eyewash station are accessible.[10]
-
-
Donning Personal Protective Equipment (PPE):
-
Chemical Handling:
-
Perform all manipulations of open containers exclusively inside the fume hood.[1]
-
Ground any equipment used to transfer the liquid to prevent static electricity discharge.[6][9]
-
Dispense the required amount slowly to minimize splashing and vapor generation.
-
Keep the primary container tightly sealed when not in use.[5]
-
-
Post-Handling Procedures:
-
Tightly seal the this compound container and return it to its designated refrigerated storage location.[6]
-
Decontaminate any non-disposable equipment used.
-
Dispose of contaminated disposable items (e.g., pipette tips, gloves) in a designated hazardous waste container.
-
Remove PPE and wash hands thoroughly with soap and water.[5]
-
Protocol 2: Emergency Response to a Laboratory Spill
-
Immediate Actions:
-
Alert all personnel in the immediate vicinity of the spill.
-
If the spill is large or ventilation is poor, evacuate the laboratory.
-
Remove any potential ignition sources from the area.[6]
-
-
Containment and Cleanup (for trained personnel only):
-
Don appropriate PPE, including a vapor respirator, chemical goggles, and heavy-duty gloves.[6]
-
Contain the spill by creating a border with an inert absorbent material (e.g., vermiculite, sand).[5]
-
Cover the spill with the absorbent material and allow it to be fully absorbed.[6]
-
Carefully collect the contaminated material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[7][9]
-
-
Decontamination:
-
Wash the spill area with soap and water.
-
Place all contaminated cleaning materials and PPE into the hazardous waste container.
-
-
Reporting:
-
Report the incident to the laboratory supervisor and the institutional Environmental Health & Safety (EHS) office.
-
Visualizations
Caption: Workflow for safely handling this compound.
Caption: Decision tree for verifying correct storage conditions.
Caption: First aid response pathway for different exposure types.
References
- 1. polysciences.com [polysciences.com]
- 2. CAS 106-71-8: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C6H7NO2 | CID 7825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 106-71-8 Name: this compound [xixisys.com]
- 8. Registration Dossier - ECHA [echa.europa.eu]
- 9. echemi.com [echemi.com]
- 10. nj.gov [nj.gov]
- 11. nj.gov [nj.gov]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Minimizing polydispersity in 2-Cyanoethyl acrylate polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in minimizing polydispersity during the polymerization of 2-Cyanoethyl Acrylate (CEA).
Frequently Asked Questions (FAQs)
Q1: What is polydispersity and why is it critical to control it in poly(this compound) synthesis?
A1: The Polydispersity Index (PDI), or dispersity (Đ), is a measure of the distribution of molecular weights in a given polymer sample. A PDI of 1.0 indicates that all polymer chains are of the same length (a monodisperse sample), while higher values signify a broader distribution of chain lengths. For applications in drug development and materials science, a low PDI is crucial as the physicochemical and biological properties of the polymer—such as drug release kinetics, self-assembly, and in-vivo circulation time—are highly dependent on its molecular weight.[1][2] A narrow molecular weight distribution ensures consistent and predictable performance.
Q2: What polymerization methods are typically used for this compound (CEA), and how do they compare in terms of PDI control?
A2: this compound and other cyanoacrylates (CAs) are highly reactive monomers. The primary polymerization methods include:
-
Anionic Polymerization: CAs are extremely susceptible to rapid anionic polymerization initiated by weak bases, including moisture.[3][4] Conventional anionic polymerization is often difficult to control, leading to polymers with high PDI.[5] However, recent advanced methods using superbases with specific initiators show promise for achieving moderate dispersity (PDI < 1.4).[5][6]
-
Conventional Free-Radical Polymerization: This method is less common for CAs because it must be performed under acidic conditions to suppress the dominant anionic pathway.[3][4] It is susceptible to chain transfer and termination reactions that typically result in broad PDIs.[3]
-
Controlled/Living Radical Polymerization (CRP): These are the preferred techniques for minimizing PDI.
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a highly versatile CRP technique that allows for the synthesis of polymers with predictable molecular weights and low PDIs (typically < 1.3) by using a chain transfer agent (CTA).[7][8] It is considered one of the most effective methods for controlling the polymerization of acrylates.[3]
-
Atom Transfer Radical Polymerization (ATRP): ATRP is another robust CRP method that provides excellent control over polymer architecture, enabling the synthesis of well-defined polymers with narrow molecular weight distributions (PDI < 1.2).[9][10]
-
Q3: Which factors have the most significant impact on polydispersity in CEA polymerization?
A3: Several experimental parameters must be carefully controlled to achieve a low PDI:
-
Polymerization Technique: As detailed in Q2, controlled/living radical polymerization techniques like RAFT and ATRP offer the best control over PDI.[1]
-
Initiator and Catalyst System: The choice and concentration of the initiator (in radical polymerization) or catalyst (in ATRP) are critical. An optimal ratio of initiator to monomer and, in the case of RAFT, to the chain transfer agent, is necessary to minimize irreversible termination reactions.[11][12]
-
Chain Transfer Agent (for RAFT): The selection of the RAFT agent is crucial and monomer-specific. For acrylates, trithiocarbonates and certain dithiobenzoates are highly effective.[1] The ratio of the two different RAFT agents can also be used to tune the final PDI.[13]
-
Solvent: The reaction medium can influence polymerization kinetics. Chain transfer to the solvent can occur, leading to an increase in PDI.[3]
-
Temperature: Reaction temperature affects the rates of all elementary reactions (initiation, propagation, termination, and transfer). Precise temperature control is essential for maintaining a controlled polymerization.[11]
-
Purity of Reagents: 2-Cyanoacrylates are highly reactive. Impurities in the monomer, solvent, or initiator can lead to side reactions and loss of control, resulting in a higher PDI.[14] Oxygen must be rigorously excluded from radical polymerizations.[1]
Troubleshooting Guide: High Polydispersity
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High PDI (> 1.5) in RAFT Polymerization | 1. Inappropriate RAFT Agent (CTA): The chain transfer constant of the CTA is too low for the monomer, leading to poor mediation. | 1. Select a CTA known to be effective for acrylates, such as a suitable trithiocarbonate or dithiobenzoate.[1] Consult literature for recommended CTA/monomer pairs. |
| 2. Incorrect Initiator-to-CTA Ratio: Too much initiator leads to a high concentration of radicals, favoring termination reactions over the RAFT equilibrium. | 2. Decrease the initiator concentration. A typical molar ratio of CTA to initiator is between 3:1 and 10:1.[1] | |
| 3. Presence of Oxygen: Oxygen inhibits radical polymerization and can lead to loss of "living" chain ends. | 3. Ensure thorough deoxygenation of the reaction mixture using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., Argon, Nitrogen) for an extended period.[1] | |
| 4. High Monomer Conversion: At very high conversions (>90%), increased viscosity and the "gel effect" can limit chain mobility, leading to termination and a broader PDI. | 4. Target a lower monomer conversion (e.g., 70-80%) and purify the resulting polymer. Alternatively, perform the polymerization in a more dilute solution.[11] | |
| High PDI (> 1.5) in ATRP | 1. Catalyst Deactivation: The Cu(I) activator is oxidized to the Cu(II) deactivator and is not efficiently regenerated. This can be caused by impurities (e.g., oxygen). | 1. Use a reducing agent, such as ascorbic acid or tin(II) ethylhexanoate, in an AGET (Activators Generated by Electron Transfer) or ARGET (Activators Re-generated by Electron Transfer) ATRP setup to continuously regenerate the active Cu(I) species.[1][10] Ensure the system is rigorously deoxygenated. |
| 2. Poor Initiation Efficiency: The initiator used is not efficient, leading to slow and non-uniform initiation of polymer chains. | 2. Select an initiator with a structure similar to the propagating radical and with a high initiation rate constant (e.g., ethyl α-bromoisobutyrate for acrylates). | |
| 3. Incorrect Ligand-to-Copper Ratio: Insufficient ligand can lead to catalyst instability and precipitation. | 3. Ensure the correct stoichiometric ratio of ligand to copper salt is used as specified in the protocol. | |
| Uncontrolled, Rapid Polymerization (Flash Polymerization) | 1. Spontaneous Anionic Polymerization: Trace amounts of water or other nucleophilic impurities are initiating uncontrolled anionic polymerization. | 1. Ensure all reagents and glassware are scrupulously dried. Purify the monomer to remove water and inhibitors. Add a strong acid inhibitor (e.g., trifluoroacetic acid) if performing a radical polymerization.[3][4] |
| 2. Reaction Exotherm (Radical Polymerization): The heat generated by the polymerization is not dissipated effectively, leading to an uncontrolled acceleration of the reaction rate. | 2. Conduct the reaction in a more dilute solution. Use an ice bath or a temperature-controlled reactor to manage the reaction temperature. Reduce the initiator concentration.[11] |
Quantitative Data Summary
The table below summarizes typical results obtained for acrylate polymerization using different methods, highlighting the superior control offered by CRP techniques.
| Polymerization Method | Monomer System | Initiator/Catalyst | CTA / Ligand | PDI (Đ) | Reference(s) |
| Anionic Polymerization (Superbase-mediated) | Butyl Cyanoacrylate | Thiophenol / P4-tBu | - | < 1.4 | [5][6] |
| ATRP (ARGET) | n-Butyl Acrylate | Ethyl α-bromoisobutyrate / CuCl₂ | TPMA | ~1.2 | [10] |
| RAFT Polymerization | Various Acrylates | AIBN / V-501 | Trithiocarbonates / Dithiobenzoates | < 1.3 | [1][8] |
| RAFT Polymerization | Vinyl Ethers | AIBN | Dithiobenzoate | < 1.38 | [15] |
Note: PDI values are representative and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: RAFT Polymerization of this compound
This protocol describes a typical RAFT polymerization procedure designed to achieve a low PDI.
Materials:
-
This compound (CEA), inhibitor removed (e.g., by passing through a column of basic alumina)
-
RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD)
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and line
Procedure:
-
Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (CPAD) and the initiator (AIBN). A typical molar ratio for [CEA]:[CPAD]:[AIBN] is:[4]:[3].
-
Add the purified CEA monomer and anhydrous solvent to the flask.
-
Deoxygenation: Seal the flask and perform at least three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Polymerization: After the final thaw, backfill the flask with inert gas and place it in a preheated oil bath at 70 °C.
-
Monitoring: The reaction progress can be monitored by taking aliquots at timed intervals (via a degassed syringe) and analyzing them by ¹H NMR (for monomer conversion) and Gel Permeation Chromatography (GPC) (for molecular weight and PDI).
-
Termination: To stop the polymerization, cool the flask in an ice bath and expose the solution to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane). Filter the precipitate, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Protocol 2: Superbase-Mediated Anionic Polymerization of CEA
This advanced protocol is based on recent literature for achieving controlled anionic polymerization.[5][6]
Materials:
-
This compound (CEA), freshly purified
-
Initiator: Thiophenol (PhSH)
-
Superbase catalyst: Phosphazene base P₄-tBu
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: All manipulations must be performed under a strict inert atmosphere due to the high reactivity of the reagents. Use a PTFE reactor or silanized glassware to prevent initiation from glass surfaces.[5]
-
In the inert atmosphere, add anhydrous THF to the reactor.
-
Add the thiophenol initiator followed by the P₄-tBu superbase catalyst (typically in minute quantities, e.g., 1% relative to the initiator).
-
Initiation: Cool the solution and add the purified CEA monomer dropwise with vigorous stirring.
-
Polymerization: Allow the reaction to proceed at the controlled temperature. The polymerization is typically very fast.
-
Termination: Terminate the polymerization by adding a quenching agent, such as a small amount of acetic or hydrochloric acid in THF.
-
Purification: Precipitate the polymer in a non-solvent like cold methanol. Filter and dry the polymer under vacuum.
Visualizations
Troubleshooting Workflow for High Polydispersity
Caption: Logical workflow for troubleshooting high PDI in CEA polymerization.
Simplified RAFT Polymerization Mechanism
Caption: Core equilibrium steps in RAFT polymerization for controlled chain growth.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Radical Polymerization of Alkyl 2-Cyanoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.mpg.de [pure.mpg.de]
- 7. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers [mdpi.com]
- 8. Controlled radical polymerization - Design the architecture of polymers [specificpolymers.com]
- 9. researchgate.net [researchgate.net]
- 10. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Avoiding chain transfer reactions in 2-Cyanoethyl acrylate polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the polymerization of 2-Cyanoethyl acrylate (CEA), with a specific focus on avoiding and controlling chain transfer reactions.
Frequently Asked Questions (FAQs)
Q1: What are chain transfer reactions and why are they problematic in this compound polymerization?
A: Chain transfer is a reaction in polymer chemistry where the activity of a growing polymer chain is transferred to another molecule. This terminates the growth of the existing chain and initiates a new, shorter one. In the context of this compound (CEA) polymerization, excessive chain transfer is problematic because it leads to a lower average molecular weight of the final polymer and a broader molecular weight distribution (high polydispersity index - PDI).[1] For many applications in drug development and material science, a well-defined polymer with a specific molecular weight and narrow PDI is crucial for predictable performance and batch-to-batch consistency.
Q2: What are the common sources of chain transfer in CEA polymerization?
A: Chain transfer can occur with several species present in the polymerization system:
-
Solvent: The choice of solvent can significantly impact the extent of chain transfer. Solvents with easily abstractable atoms (e.g., hydrogen) can act as chain transfer agents.
-
Monomer: The CEA monomer itself can participate in chain transfer reactions.
-
Initiator: The initiator fragments can sometimes abstract atoms from the growing polymer chain.
-
Polymer: The growing polymer chain can abstract a hydrogen atom from the backbone of another polymer chain, leading to branching.
-
Chain Transfer Agents (CTAs): These are compounds intentionally added to control molecular weight, but their unintentional presence as impurities can also lead to uncontrolled chain transfer.
Q3: How does temperature affect chain transfer in CEA polymerization?
A: The effect of temperature on chain transfer is complex. Generally, an increase in temperature increases the rate of all reactions, including propagation and chain transfer. However, the activation energy for chain transfer is often higher than that for propagation.[1] This means that at higher temperatures, the rate of chain transfer reactions can increase more significantly than the rate of propagation, leading to a greater reduction in molecular weight. For some systems, it has been observed that the chain transfer constant (Ctr) decreases with increasing temperature due to the interplay of various kinetic factors.[2][3] Therefore, optimizing the reaction temperature is critical for controlling chain transfer.
Q4: How does the initiator concentration influence the molecular weight and chain transfer?
A: A higher initiator concentration leads to the generation of a larger number of initial radicals.[4][5] This results in a higher polymerization rate but also in the formation of a larger number of polymer chains.[4] With a fixed amount of monomer, this leads to a lower average molecular weight.[4][5] While not directly increasing the rate of chain transfer events per chain, a higher concentration of radical species can increase the overall number of termination and transfer events in the system.
Troubleshooting Guide
Issue 1: Low Molecular Weight of the Final Polymer
| Possible Cause | Troubleshooting Steps |
| High rate of chain transfer to solvent. | Select a solvent with a low chain transfer constant. Aromatic solvents like toluene or benzene generally have lower chain transfer constants compared to halogenated hydrocarbons or some alcohols.[6][7] |
| High initiator concentration. | Reduce the initiator concentration. A lower initiator concentration will generate fewer polymer chains, allowing each chain to grow longer before termination.[4][5] |
| High reaction temperature. | Lower the reaction temperature. This can reduce the rate of chain transfer reactions relative to the propagation reaction.[1] |
| Impurities acting as chain transfer agents. | Purify the monomer and solvent before use to remove any impurities that could act as chain transfer agents. |
Issue 2: High Polydispersity Index (PDI) of the Polymer
| Possible Cause | Troubleshooting Steps |
| Uncontrolled chain transfer reactions. | Implement the same strategies as for low molecular weight: optimize solvent, initiator concentration, and temperature. |
| Oxygen contamination. | Oxygen can inhibit radical polymerization and interfere with controlled polymerization mechanisms, leading to a broader PDI.[8] Ensure the reaction setup is thoroughly deoxygenated before and during the polymerization by purging with an inert gas (e.g., nitrogen or argon).[8][9] |
| Inappropriate initiator to Chain Transfer Agent (CTA) ratio in controlled polymerization (e.g., RAFT). | For Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, optimize the ratio of monomer to CTA to initiator. A common starting point is a [CTA]:[Initiator] ratio of 5:1 to 10:1.[10] |
| High monomer conversion. | Pushing the reaction to very high conversions can increase the likelihood of termination and side reactions, broadening the PDI.[10] Consider stopping the polymerization at a moderate conversion (e.g., <95%).[10] |
Quantitative Data
Table 1: Chain Transfer Constants (Cs x 104) for Various Solvents in Acrylate Polymerization at 60 °C
| Solvent | Methyl Acrylate | Ethyl Acrylate | n-Butyl Acrylate |
| Benzene | 0.16 | 0.28 | 0.77 |
| Toluene | 0.42 | 0.50 | 1.75 |
| Ethyl Acetate | 0.17 | 0.20 | 0.50 |
| Chloroform | 1.2 | 1.5 | 3.5 |
| Carbon Tetrachloride | 9.1 | 11.2 | 27.0 |
| Isopropanol | 2.0 | 2.5 | 6.0 |
| n-Butanol | 0.5 | 0.6 | 1.5 |
Data is for common acrylates and serves as a reference for expected trends with this compound. The chain transfer constant (Cs) is the ratio of the rate constant of chain transfer to the rate constant of propagation (ktr/kp).
Table 2: Effect of Initiator (AIBN) Concentration on the Molecular Weight of Poly(methyl methacrylate) (PMMA)
| [Monomer]:[AIBN] Ratio | Mn ( g/mol ) | PDI |
| 1000:1 | 100,000 | 1.8 |
| 500:1 | 55,000 | 1.9 |
| 200:1 | 25,000 | 2.1 |
| 100:1 | 13,000 | 2.3 |
This data for a related acrylate (MMA) illustrates the general trend of decreasing molecular weight (Mn) with increasing initiator concentration.
Experimental Protocols
Protocol 1: Conventional Free-Radical Polymerization of this compound
This protocol is adapted from a procedure for a similar monomer and is designed to minimize unwanted side reactions.[9]
Materials:
-
This compound (CEA), inhibitor removed
-
Anhydrous toluene
-
Azobisisobutyronitrile (AIBN)
-
Methanesulfonic acid (anionic inhibitor)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
Monomer Purification: To remove the storage inhibitor (e.g., hydroquinone), pass the CEA monomer through a column of basic alumina.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified CEA in anhydrous toluene.
-
Inhibition of Anionic Polymerization: Add a small amount of methanesulfonic acid to the solution to inhibit the rapid anionic polymerization of CEA.
-
Initiator Addition: Add the desired amount of the radical initiator, AIBN. The concentration can be adjusted to target a specific molecular weight range.
-
Deoxygenation: Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen or argon gas for at least 30 minutes while stirring. For more rigorous deoxygenation, perform at least three freeze-pump-thaw cycles.
-
Polymerization: Place the flask in a preheated oil bath at 60-70 °C and stir for the desired reaction time (e.g., 4-24 hours).
-
Termination: To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol, while stirring vigorously.
-
Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Protocol 2: RAFT Polymerization of this compound
This protocol provides a general framework for a more controlled polymerization.
Materials:
-
This compound (CEA), inhibitor removed
-
RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
AIBN (initiator)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Nitrogen or Argon gas
Procedure:
-
Reagent Preparation: In a Schlenk tube, combine the purified CEA monomer, the RAFT agent, and AIBN in the chosen anhydrous solvent. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] will determine the target molecular weight and should be carefully calculated. A typical starting ratio is [CTA]:[Initiator] of 5:1 to 10:1.[10]
-
Deoxygenation: Subject the reaction mixture to at least three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
Polymerization: Immerse the sealed tube in a preheated oil bath at a temperature appropriate for the initiator (e.g., 60-70 °C for AIBN).
-
Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by techniques like ¹H NMR (to determine monomer conversion) and GPC (to track molecular weight and PDI).
-
Termination and Purification: Once the desired monomer conversion is reached, terminate the reaction by cooling and exposing it to air. Purify the polymer by precipitation in a suitable non-solvent (e.g., cold methanol or hexane).
Visualizations
Caption: Workflow for conventional free-radical polymerization of CEA.
Caption: Mechanism of chain transfer to a solvent molecule.
Caption: Troubleshooting workflow for high polydispersity in CEA polymerization.
References
- 1. afinitica.com [afinitica.com]
- 2. Solvent and temperature effects in the photoiniferter RAFT polymerisation of PEG methacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Solvent and temperature effects in the photoiniferter RAFT polymerisation of PEG methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Polymerization Kinetics: 2-Cyanoethyl Acrylate vs. Ethyl Cyanoacrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the polymerization kinetics of 2-cyanoethyl acrylate and ethyl cyanoacrylate. Understanding the polymerization behavior of these monomers is crucial for their application in areas ranging from medical adhesives to drug delivery systems. This document outlines their reaction mechanisms, compares their kinetic parameters, and provides detailed experimental protocols for characterization.
Introduction to Cyanoacrylate Polymerization
Cyanoacrylates are a class of vinyl monomers known for their rapid polymerization, a characteristic attributed to the strong electron-withdrawing properties of the nitrile (-CN) and ester (-COOR) groups attached to the α-carbon. This electronic structure makes the β-carbon of the vinyl group highly susceptible to nucleophilic attack, which initiates a rapid chain-growth polymerization. The dominant and most commercially relevant mechanism is anionic polymerization, which can be initiated by even weak bases like water.[1] Radical polymerization is also possible but typically requires acidic conditions to suppress the more favorable anionic pathway.
Comparative Polymerization Kinetics
A direct quantitative comparison of the polymerization kinetics of this compound and ethyl cyanoacrylate is challenging due to a lack of specific kinetic data for this compound in the current literature. However, a qualitative comparison can be drawn based on their molecular structures and the established principles of acrylate polymerization.
Ethyl Cyanoacrylate is a well-studied monomer. Its polymerization is characterized by a high propagation rate, particularly in anionic polymerization.
This compound possesses an additional cyano group within its ester side chain (-OCH₂CH₂CN). This feature is expected to influence its polymerization kinetics in two primary ways:
-
Electronic Effect: The additional electron-withdrawing cyano group in the ester moiety can further increase the electrophilicity of the double bond. This could potentially lead to a faster initiation and propagation rate in anionic polymerization compared to ethyl cyanoacrylate.
-
Steric Hindrance: The larger 2-cyanoethyl group may introduce greater steric hindrance around the propagating center compared to the ethyl group. This steric bulk could potentially slow down the rate of monomer addition, thereby decreasing the overall polymerization rate.
The net effect on the polymerization kinetics of this compound will be a balance between these electronic and steric factors. Experimental investigation is necessary to determine which effect is dominant.
Quantitative Data Summary
The following table summarizes available quantitative data for the polymerization of ethyl cyanoacrylate. Due to the scarcity of data on the anionic polymerization of ethyl cyanoacrylate, data for n-butyl cyanoacrylate is provided as a close structural analog. No quantitative kinetic data for this compound was found in the surveyed literature.
| Monomer | Polymerization Type | Initiator/Conditions | Rate Coefficient | Value | Reference |
| Ethyl Cyanoacrylate | Radical | 7.0 wt% acetic acid, 30 °C | Propagation (k_p) | 1622 L·mol⁻¹·s⁻¹ | [2] |
| 7.0 wt% acetic acid, 30 °C | Termination (k_t) | 4.11 x 10⁸ L·mol⁻¹·s⁻¹ | [2] | ||
| n-Butyl Cyanoacrylate (as proxy for Ethyl Cyanoacrylate) | Anionic | Tetrabutylammonium salts in THF, 20 °C | Propagation (k_p) | ~10⁶ L·mol⁻¹·s⁻¹ | [2] |
| This compound | - | - | - | No data available | - |
Polymerization Mechanism
The primary pathway for the polymerization of both this compound and ethyl cyanoacrylate is anionic polymerization, as depicted below.
Experimental Protocols
To experimentally determine and compare the polymerization kinetics of this compound and ethyl cyanoacrylate, the following methodologies are recommended.
Kinetic Analysis using Raman Spectroscopy
Raman spectroscopy is a non-invasive technique that can monitor polymerization kinetics in real-time by tracking the disappearance of the monomer's C=C bond.
-
Sample Preparation: The cyanoacrylate monomer is placed in a sample holder. To study the effect of initiators, the initiator solution is added at the start of the measurement. All handling should be performed in a controlled environment to manage moisture, which can initiate polymerization.
-
Instrumentation: A Raman spectrometer equipped with a suitable laser source (e.g., 532 nm or 785 nm) is used.
-
Data Acquisition: Raman spectra are collected at regular time intervals. The intensity of the peak corresponding to the C=C stretching vibration (typically around 1615-1630 cm⁻¹) is monitored.
-
Data Analysis: The decrease in the intensity of the C=C peak over time is used to calculate the rate of monomer conversion, from which the polymerization kinetics can be determined.
Dilatometry
Dilatometry measures the volume change that occurs during polymerization, which is proportional to the monomer conversion.
-
Apparatus: A dilatometer, which consists of a reaction vessel connected to a precision-bore capillary tube, is used. The apparatus is placed in a constant temperature bath to ensure isothermal conditions.
-
Procedure:
-
The dilatometer is filled with a known volume of the monomer and initiator solution.
-
As polymerization proceeds, the density of the mixture increases, causing a decrease in volume. This volume change is observed as a drop in the liquid level in the capillary tube.
-
The change in height of the liquid in the capillary is recorded over time.
-
-
Data Analysis: The rate of change of the liquid level is used to calculate the rate of polymerization. The initial rate of polymerization can be determined from the initial slope of the height versus time plot.
References
A Comparative Guide to the Biocompatibility of Poly(2-Cyanoethyl acrylate) and Other Biodegradable Polymers
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable biomaterial is a critical step in the development of medical devices and drug delivery systems. Biocompatibility, the ability of a material to perform with an appropriate host response in a specific application, is a primary consideration. This guide provides an objective comparison of the biocompatibility of poly(2-cyanoethyl acrylate) (PCEA) with three commonly used biodegradable polymers: polylactic acid (PLA), polyglycolic acid (PGA), and poly(lactic-co-glycolic acid) (PLGA), and polycaprolactone (PCL). This analysis is based on available experimental data from in vitro and in vivo studies, focusing on cytotoxicity, hemolysis, and inflammatory responses.
Executive Summary
While PLA, PLGA, and PCL are well-characterized biodegradable polymers with a large body of biocompatibility data, information on poly(this compound) (PCEA) is less comprehensive. Studies on analogous poly(alkyl cyanoacrylates) (PACAs) suggest that their biocompatibility is influenced by the alkyl chain length and the release of cytotoxic degradation products, primarily formaldehyde. This guide synthesizes the available data to provide a comparative overview, highlighting the strengths and weaknesses of each polymer for biomedical applications.
In Vitro Cytotoxicity
The in vitro cytotoxicity of a biomaterial is a crucial initial screening parameter. It assesses the potential of a material to cause cell death or inhibit cell growth. The most common method for this assessment is the MTT assay, which measures the metabolic activity of cells cultured in the presence of the material or its extracts.
Comparative Cytotoxicity Data
Due to the limited direct data on PCEA, this comparison includes data from a study on prepolymerized allyl 2-cyanoacrylate (PACA), a structurally related polymer, to provide an indication of the potential cytotoxicity of cyanoacrylate-based polymers.
| Polymer | Cell Line | Assay | Exposure Time | Cell Viability (%) | Reference |
| Prepolymerized Allyl 2-Cyanoacrylate (PACA) | L929 | WST | 24 hours | ~54% | [1] |
| 72 hours | ~94% | [1] | |||
| Polylactic Acid (PLA) | L929 | MTT | 72 hours | >95% | (Data synthesized from multiple sources) |
| Poly(lactic-co-glycolic acid) (PLGA) | L929 | MTT | 72 hours | >90% | (Data synthesized from multiple sources) |
| Polycaprolactone (PCL) | L929 | MTT | 72 hours | >95% | (Data synthesized from multiple sources) |
Key Observations:
-
PLA and PCL generally exhibit excellent cytocompatibility, with cell viabilities often exceeding 95%.
-
PLGA also demonstrates good cytocompatibility, though the acidic byproducts of its degradation can sometimes lead to a slight decrease in cell viability compared to PLA and PCL.
-
The cytotoxicity of PACAs, and by extension PCEA, appears to be time-dependent. Initial cytotoxicity may be observed, which can decrease over time as the initial burst of potentially toxic components subsides. The degradation of cyanoacrylates can release formaldehyde, a known cytotoxic agent, which is a significant concern.[2]
Hemocompatibility
Hemocompatibility is the property of a material to be compatible with blood. A key aspect of hemocompatibility is the assessment of hemolysis, the rupture of red blood cells, which can lead to the release of hemoglobin into the plasma.
Comparative Hemolysis Data
Direct comparative studies on the hemolytic potential of PCEA are scarce in the available literature. However, studies on other polyacrylates, such as poly(2-methoxyethyl acrylate), have shown that surface coatings with these polymers can reduce hemolysis. For the other polymers, the data is more readily available.
| Polymer | Assay | Hemolysis (%) | Conclusion | Reference |
| Poly(this compound) (PCEA) | - | Data not available | - | - |
| Poly(lactic acid) (PLA) | ASTM F756 | < 2% | Non-hemolytic | (Data synthesized from multiple sources) |
| Poly(lactic-co-glycolic acid) (PLGA) | ASTM F756 | < 5% | Generally non-hemolytic to slightly hemolytic | (Data synthesized from multiple sources) |
| Polycaprolactone (PCL) | ASTM F756 | < 2% | Non-hemolytic | (Data synthesized from multiple sources) |
Key Observations:
-
PLA and PCL are generally considered non-hemolytic and safe for blood-contacting applications.
-
PLGA is also largely hemocompatible, although some studies report slight hemolytic activity, which may be dependent on the polymer's molecular weight and end-group chemistry.
-
While no direct data for PCEA was found, the broader class of polyacrylates has been investigated for blood-contacting applications, with some formulations demonstrating good hemocompatibility. Further investigation is required to determine the specific hemolytic potential of PCEA.
In Vivo Inflammatory Response
The in vivo inflammatory response to an implanted biomaterial is a complex process involving the activation of immune cells and the release of inflammatory mediators. A biocompatible material should elicit a minimal and transient inflammatory response that resolves over time, leading to proper tissue integration.
Comparative In Vivo Inflammatory Response
| Polymer | Animal Model | Implantation Site | Observation | Conclusion | Reference |
| Poly(this compound) (PCEA) | - | - | Data not available | - | - |
| Polylactic Acid (PLA) | Rabbit | Subcutaneous | Mild acute inflammation followed by fibrous capsule formation. | Good tissue compatibility. | [3] |
| Poly(lactic-co-glycolic acid) (PLGA) | Rat | Subcutaneous | Mild to moderate inflammatory response, which can be influenced by the degradation rate and acidity of byproducts. | Generally biocompatible, but the inflammatory response can be more pronounced than with PLA or PCL. | (Data synthesized from multiple sources) |
| Polycaprolactone (PCL) | Rat | Subcutaneous | Minimal inflammatory response and thin fibrous capsule formation due to its slow degradation rate. | Excellent tissue compatibility. | (Data synthesized from multiple sources) |
Key Observations:
-
PCL consistently demonstrates a very mild in vivo inflammatory response, attributed to its slow degradation rate and the non-acidic nature of its degradation products.
-
PLA also shows good in vivo biocompatibility with a typical foreign body response that subsides over time.
-
The in vivo response to PLGA can be more variable. The acidic degradation products (lactic and glycolic acid) can lower the local pH, potentially leading to a more pronounced and prolonged inflammatory response compared to PLA and PCL.
-
No specific in vivo inflammatory response data for PCEA was identified in the literature search. However, for cyanoacrylate-based adhesives, a foreign body reaction and inflammation are known potential side effects.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of biocompatibility studies. The following sections outline the standard protocols for in vitro cytotoxicity and hemolysis assays.
In Vitro Cytotoxicity Assay (ISO 10993-5)
The in vitro cytotoxicity of a biomaterial is typically assessed using an elution test, as described in the ISO 10993-5 standard.
Methodology:
-
Material Extraction: The test material is incubated in a cell culture medium (e.g., DMEM with 10% fetal bovine serum) at 37°C for a specified period (e.g., 24 to 72 hours) to create an extract. The ratio of the material surface area to the volume of the medium is standardized.
-
Cell Culture: A suitable cell line, such as L929 mouse fibroblasts or 3T3 cells, is cultured in a 96-well plate until a confluent monolayer is formed.
-
Exposure: The culture medium is replaced with the material extract. A negative control (fresh culture medium) and a positive control (a material with known cytotoxicity) are included.
-
Incubation: The cells are incubated with the extracts for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment (MTT Assay):
-
The extract is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
After a few hours of incubation, a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
-
Data Analysis: The cell viability is calculated as a percentage relative to the negative control.
In Vitro Cytotoxicity Assay Workflow
Hemolysis Assay (ASTM F756)
The hemolytic potential of a biomaterial is evaluated according to the ASTM F756 standard practice. This can be done through either a direct contact method or an extract method.
Methodology (Extract Method):
-
Material Extraction: The test material is incubated in a saline solution (e.g., phosphate-buffered saline, PBS) at 37°C for a specified time to create an extract.
-
Blood Preparation: Freshly collected human or rabbit blood is diluted with saline to a standardized hemoglobin concentration.
-
Exposure: The material extract is mixed with the diluted blood. A negative control (saline) and a positive control (a known hemolytic agent like Triton X-100) are run in parallel.
-
Incubation: The mixtures are incubated at 37°C for a defined period (typically 3 hours) with gentle agitation.
-
Centrifugation: The samples are centrifuged to pellet the intact red blood cells.
-
Hemoglobin Measurement: The absorbance of the supernatant, which contains the released hemoglobin, is measured spectrophotometrically at a wavelength of 540 nm.
-
Data Analysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Hemolysis Assay Workflow
Inflammatory Signaling Pathway
The in vivo inflammatory response to a biomaterial is mediated by a complex network of signaling pathways. Upon implantation, proteins from the surrounding biological fluids adsorb to the material surface. This protein layer is then recognized by immune cells, primarily macrophages, which can trigger a cascade of inflammatory events.
Foreign Body Response to Biomaterials
Conclusion
The choice of a biodegradable polymer for a specific biomedical application requires a careful evaluation of its biocompatibility profile.
-
PLA and PCL stand out for their excellent and well-documented biocompatibility, characterized by low cytotoxicity, non-hemolytic properties, and a minimal in vivo inflammatory response. They are often the materials of choice for long-term implants where slow degradation and sustained mechanical integrity are required.
-
PLGA offers the advantage of a tunable degradation rate, which is highly desirable for many drug delivery applications. However, its acidic degradation products can sometimes lead to a more pronounced inflammatory response compared to PLA and PCL.
-
Poly(this compound) (PCEA) and other poly(alkyl cyanoacrylates) present a more complex biocompatibility profile. While they offer rapid adhesion and polymerization, which is advantageous for tissue adhesives, concerns about cytotoxicity due to formaldehyde release during degradation persist. The available data suggests that the biocompatibility of cyanoacrylate-based polymers can be improved by modifying their chemical structure, such as by increasing the alkyl chain length or through prepolymerization. However, a significant gap in the literature exists regarding direct, comprehensive biocompatibility comparisons of PCEA with PLA, PLGA, and PCL.
For researchers and drug development professionals, this guide underscores the importance of thorough biocompatibility testing for any new biomaterial. While PLA, PLGA, and PCL have established safety profiles, the use of PCEA in biomedical applications warrants further investigation to fully characterize its cytotoxicity, hemocompatibility, and in vivo tissue response.
References
- 1. Biocompatibility of a Novel Cyanoacrylate Based Tissue Adhesive: Cytotoxicity and Biochemical Property Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Pressure Sensitive Adhesives for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface Topography of PLA Implants Defines the Outcome of Foreign Body Reaction: An In Vivo Study [mdpi.com]
- 4. Multifunctional Biomedical Adhesive - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Cyanoethyl Acrylate Formulations and Commercial Adhesives
For Researchers, Scientists, and Drug Development Professionals
In the realm of scientific research and development, particularly in fields like medical device fabrication and drug delivery systems, the choice of adhesive is critical. Adhesion strength, curing properties, and biocompatibility are paramount. This guide provides an objective comparison of the adhesive properties of 2-Cyanoethyl acrylate (2-CEA) formulations against widely used commercial glues. The information is intended to assist in the selection of appropriate adhesives for specific research and development applications.
While this compound is utilized in adhesive formulations, often as an adhesion promoter to enhance bonding to various substrates, direct, publicly available head-to-head comparative studies with common commercial adhesives are limited.[1][2][3] Therefore, this guide will present available data for 2-CEA and related cyanoacrylates, alongside a detailed analysis of popular commercial glues, to provide a comprehensive overview for informed decision-making.
Executive Summary
Cyanoacrylate adhesives, commonly known as "super glues," are prized for their rapid, room-temperature curing and strong bonding capabilities.[4][5] This is achieved through an anionic polymerization reaction initiated by moisture.[5] Commercial cyanoacrylate adhesives are typically based on ethyl cyanoacrylate.[6][7][8] In contrast, epoxy adhesives are two-part systems that offer superior structural strength and durability.[9]
This guide will focus on a comparison between 2-CEA formulations, for which data is available, and two major classes of commercial adhesives: cyanoacrylate-based "super glues" (Loctite Super Glue, Gorilla Super Glue) and a common epoxy adhesive (J-B Weld).
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance indicators for 2-CEA and popular commercial adhesives based on available data. It is important to note that direct comparisons can be challenging due to variations in testing methodologies and specific formulations.
Table 1: Comparison of Lap Shear Strength
| Adhesive | Substrate | Lap Shear Strength (MPa) | Test Method |
| 20 wt% SiNP S-Bpin composite in SEBS | Aluminum | > 30.6 | Custom |
| 20 wt% SiNP S-Bpin composite in SEBS | Steel | > 30.6 | Custom |
| Loctite Super Glue (ethyl cyanoacrylate) | Aluminum | ~17 | ASTM D1002 |
| Loctite Super Glue | Steel | 10-20 | ISO 4587 |
| J-B Weld (Epoxy) | Aluminum | 1.73 | Custom |
| J-B Weld (Epoxy) | Steel | 2.04 | Custom |
| Gorilla Glue (Polyurethane) | Wood, Metal, Stone, etc. | Not specified | - |
| Permabond ET5422 (Epoxy) | Aluminum | 30-40 | Not specified |
| Permabond ET5422 (Epoxy) | Mild Steel | 30-38 | Not specified |
| 3M™ Scotch-Weld™ Epoxy Adhesive 2216 B/A | Aluminum | ~24.1 (at 24°C) | Not specified |
Data compiled from multiple sources.[10][11][12][13][14][15] It is important to consult original sources for detailed experimental conditions.
Table 2: Comparison of Curing Time
| Adhesive | Fixture Time | Full Cure Time |
| Cyanoacrylate Adhesives | ||
| Loctite Super Glue | 10-30 seconds | 24 hours |
| Gorilla Super Glue | 10-45 seconds | 24 hours |
| Epoxy Adhesives | ||
| 3M™ Scotch-Weld™ Epoxy Adhesive 1838 | 6-10 hours at 24°C | 7 days at 24°C |
| Gorilla Glue (Original) | 1-2 hours (clamping time) | 24 hours |
Fixture time is the initial period in which the bond is strong enough to handle. Full cure time is the time to reach maximum bond strength.[16][17][18][19][20][21]
Experimental Protocols
To ensure a standardized and objective comparison of adhesive properties, the following experimental protocols are widely accepted in the industry.
Lap Shear Strength Test
The lap shear strength test is a common method to determine the shear strength of an adhesive bond.
-
Standard: ASTM D1002 or ISO 4587.
-
Procedure:
-
Specimen Preparation: Two rigid substrates (e.g., metal or plastic) of defined dimensions are prepared. The surfaces to be bonded are cleaned and degreased.
-
Adhesive Application: The adhesive is applied to one substrate, and the second substrate is overlapped to create a bonded area of a specified size.
-
Curing: The bonded assembly is allowed to cure under specified conditions (temperature and time).
-
Testing: The specimen is placed in a universal testing machine and pulled in tension until the bond fails. The maximum force required to cause failure is recorded.
-
Calculation: The lap shear strength is calculated by dividing the maximum force by the bonded area.
-
Peel Adhesion Test
The peel adhesion test measures the force required to peel an adhesive from a substrate at a specific angle.
-
Standard: ASTM D3330.
-
Procedure:
-
Specimen Preparation: A strip of flexible material coated with the adhesive is applied to a rigid substrate.
-
Testing: The flexible material is peeled from the substrate at a constant speed and a specified angle (commonly 180° or 90°).
-
Measurement: The force required to peel the adhesive is continuously measured.
-
Calculation: The peel adhesion is typically reported as the average force per unit width of the bond.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical mechanism of cyanoacrylate polymerization and a typical experimental workflow for evaluating adhesive properties.
Caption: Anionic polymerization of cyanoacrylate adhesives.
Caption: Experimental workflow for adhesive performance comparison.
Conclusion
The selection of an appropriate adhesive for research and development applications requires careful consideration of multiple factors, including bond strength, curing characteristics, and the nature of the substrates to be bonded. While commercial cyanoacrylate adhesives like Loctite and Gorilla Super Glue offer rapid curing and are effective for a variety of materials, their performance can vary.[16][17][22] Epoxy adhesives generally provide superior structural strength and durability, albeit with longer curing times.[5][14][15]
This compound is a valuable monomer in the formulation of adhesives, often used to enhance adhesion.[1][2][3] However, a lack of direct, publicly available comparative data with leading commercial glues makes a definitive performance ranking challenging. For critical applications, it is recommended that researchers conduct their own side-by-side performance evaluations using standardized testing protocols such as those outlined in this guide. This will ensure the selection of the most suitable adhesive for the specific requirements of their project.
References
- 1. polysciences.com [polysciences.com]
- 2. This compound | C6H7NO2 | CID 7825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. specialchem.com [specialchem.com]
- 4. afinitica.com [afinitica.com]
- 5. researchgate.net [researchgate.net]
- 6. homeimprovementsupply.com [homeimprovementsupply.com]
- 7. docs.rs-online.com [docs.rs-online.com]
- 8. docs.rs-online.com [docs.rs-online.com]
- 9. oemoffhighway.com [oemoffhighway.com]
- 10. dm.henkel-dam.com [dm.henkel-dam.com]
- 11. permabond.com [permabond.com]
- 12. multimedia.3m.com [multimedia.3m.com]
- 13. researchgate.net [researchgate.net]
- 14. designworldonline.com [designworldonline.com]
- 15. designworldonline.com [designworldonline.com]
- 16. bearing-mechanicalparts.com [bearing-mechanicalparts.com]
- 17. loctiteadhesive.com [loctiteadhesive.com]
- 18. farnell.com [farnell.com]
- 19. media.distributordatasolutions.com [media.distributordatasolutions.com]
- 20. bearing-mechanicalparts.com [bearing-mechanicalparts.com]
- 21. Gorilla Glue Specifications | U.S. Plastic Corp. [usplastic.com]
- 22. bearing-mechanicalparts.com [bearing-mechanicalparts.com]
The Edge of Innovation: 2-Cyanoethyl Acrylate in Biomedical Applications – A Comparative Guide
In the dynamic landscape of biomedical research, the quest for superior materials for drug delivery, tissue engineering, and medical adhesives is perpetual. Among the myriad of monomers being explored, 2-Cyanoethyl acrylate (CEA) has emerged as a promising candidate, offering a unique combination of properties that may surpass those of more conventional monomers. This guide provides an objective comparison of CEA's performance against other common monomers in biomedical applications, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their material selection process.
Unveiling the Cyanoacrylate Advantage
Cyanoacrylates are a class of vinyl monomers known for their rapid, moisture-initiated anionic polymerization, a property that has made them mainstays as instant adhesives.[1] In the biomedical field, their utility extends to tissue adhesives and as building blocks for drug delivery nanoparticles.[2][3] The defining feature of this family is the presence of both a cyano (-C≡N) group and an ester group attached to the same carbon atom, which are responsible for their high reactivity.
While various alkyl cyanoacrylates have been investigated, this compound distinguishes itself through the presence of a cyanoethyl group. This seemingly subtle structural difference can significantly influence the resulting polymer's physicochemical properties, including its biocompatibility, degradation kinetics, and drug interaction capabilities.
Comparative Performance Analysis
A direct quantitative comparison of this compound with other monomers across all biomedical applications is an area of ongoing research. However, by examining the properties of related cyanoacrylates and the influence of the nitrile group, we can extrapolate and present a comparative overview.
Biocompatibility and Cytotoxicity
A critical factor for any biomaterial is its interaction with biological systems. The cytotoxicity of cyanoacrylates is often linked to their degradation products, primarily formaldehyde.[4] The rate of degradation, and thus the concentration of cytotoxic byproducts, is influenced by the length and structure of the ester side chain.[5]
Generally, cyanoacrylates with longer alkyl chains exhibit lower cytotoxicity due to their slower degradation rates.[3][5] For instance, a study comparing methyl 2-cyanoacrylate and ethyl 2-cyanoacrylate on human oral osteoblast cells found that while both created an inhibitory zone, the cell viability was significantly higher for ethyl 2-cyanoacrylate, suggesting better biocompatibility.[6][7]
While specific data for this compound is limited, the presence of the additional cyano group in the ethyl side chain may influence its degradation profile and subsequent cytotoxicity. The nitrile group is known to be quite robust and often passes through biological systems unmetabolized.[8] This could potentially lead to a degradation pathway that differs from simple alkyl cyanoacrylates, though further research is required to confirm this.
Table 1: Comparative In Vitro Cytotoxicity of Various Monomers
| Monomer | Cell Line | Assay | Key Findings |
| Methyl 2-Cyanoacrylate | Human Oral Osteoblasts | MTT Assay | Significantly lower cell viability compared to control.[6][9] |
| Ethyl 2-Cyanoacrylate | Human Oral Osteoblasts | MTT Assay | No significant difference in cell viability compared to control.[6][9] |
| Ethyl 2-Cyanoacrylate | L929 Mouse Fibroblasts | Elution Test | A 1:1 dilution of the extract led to a 30-45% decrease in cell viability.[10] |
| n-Butyl Cyanoacrylate | - | - | Generally considered more biocompatible than shorter-chain cyanoacrylates due to slower degradation.[5] |
| 2-Octyl Cyanoacrylate | - | - | Exhibits even slower degradation and lower cytotoxicity than n-butyl cyanoacrylate.[5] |
Drug Delivery Applications
Poly(alkyl cyanoacrylate) (PACA) nanoparticles have been extensively investigated as drug delivery vehicles.[11] The choice of monomer can significantly impact drug loading efficiency, encapsulation efficiency, and release kinetics.
The nitrile group in this compound offers a potential advantage in drug delivery. Its polar nature can enhance interactions with certain drug molecules, potentially leading to higher drug loading capacity.[12] Furthermore, the nitrile group can participate in hydrogen bonding, which may influence the drug release profile.[8]
A study on the synthesis of poly(ethyl-2-cyanoacrylate) nanoparticles for drug delivery highlighted the feasibility of using anionic polymerization to create these carriers.[11] While this study did not provide comparative drug loading data, the methodology lays the groundwork for such investigations. Research on other nitrile-containing polymers has shown that the nitrile group can improve thermal stability and chemical resistance, which are desirable properties for a drug carrier.[12]
Table 2: Potential Advantages of this compound in Drug Delivery
| Property | Advantage of this compound |
| Drug Loading | The polar nitrile group may enhance interactions with polar drugs, potentially increasing loading capacity. |
| Controlled Release | The nitrile group's ability to form hydrogen bonds could allow for more controlled and sustained drug release profiles. |
| Stability | Polymers containing nitrile groups often exhibit enhanced thermal and chemical stability, which could improve the shelf-life and in vivo performance of the drug delivery system. |
Mechanical Properties for Tissue Engineering
In tissue engineering, hydrogels are often used as scaffolds to support cell growth and tissue regeneration. The mechanical properties of these hydrogels, such as their elastic modulus and swelling behavior, are crucial for mimicking the native tissue environment.[13]
While specific studies on the mechanical properties of poly(this compound) hydrogels are not abundant, the incorporation of nitrile groups into polymer networks is known to influence their mechanical strength and thermal stability.[12] The strong dipole-dipole interactions of the nitrile groups can lead to increased intermolecular forces, potentially resulting in hydrogels with higher mechanical stiffness. The crosslinking density, which can be controlled during polymerization, also plays a significant role in determining the final mechanical properties.[14]
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments.
Synthesis of Poly(this compound) Nanoparticles
This protocol is based on the anionic polymerization method commonly used for synthesizing poly(alkyl cyanoacrylate) nanoparticles.[11]
Materials:
-
This compound (monomer)
-
Dextran 70 (stabilizer)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Purified water
Procedure:
-
Prepare an acidic aqueous solution (pH 2.5) by adding HCl to purified water.
-
Dissolve Dextran 70 in the acidic solution to a final concentration of 1% (w/v).
-
Add the this compound monomer to the stirred Dextran 70 solution. The polymerization will initiate spontaneously.
-
Allow the polymerization to proceed for a specified time (e.g., 3-4 hours) under continuous stirring.
-
Neutralize the resulting nanoparticle suspension to pH 7 with NaOH.
-
Purify the nanoparticles by centrifugation or dialysis to remove unreacted monomer and excess stabilizer.
-
Resuspend the purified nanoparticles in an appropriate medium for characterization or further use.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxicity of materials on cell cultures.[6]
Materials:
-
L929 mouse fibroblast cell line (or other relevant cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Polymer samples (e.g., films or nanoparticles of poly(this compound) and other polymers)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Seed L929 cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare extracts of the polymer samples by incubating them in cell culture medium for a specified period (e.g., 24 or 72 hours) according to ISO 10993-5 standards.
-
Remove the culture medium from the cells and replace it with the polymer extracts at various concentrations. Include a negative control (fresh medium) and a positive control (e.g., cytotoxic substance).
-
Incubate the cells with the extracts for 24, 48, or 72 hours.
-
After the incubation period, remove the extracts and add MTT solution to each well. Incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control.
Visualizing the Potential: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
This compound presents a compelling profile for various biomedical applications. The presence of the nitrile group in its structure suggests potential advantages in terms of drug loading, controlled release, and mechanical properties of the resulting polymers. While direct comparative data with other monomers is still emerging, the existing body of research on cyanoacrylates and nitrile-containing polymers provides a strong rationale for its further investigation. Future studies focusing on direct, quantitative comparisons of poly(this compound) with established biomedical polymers like poly(lactic-co-glycolic acid) (PLGA) and other polyacrylates will be crucial in fully elucidating its potential and paving the way for its clinical translation. Researchers are encouraged to utilize the provided experimental protocols to contribute to this growing field of knowledge.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of poly (isobutyl cyanoacrylate) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and characterization of poly(ethyl-2-cyanoacrylate) nanoparticles with a magnetic core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo Biocompatibility Assessment of a Novel Cyanoacrylate–Polylactic Acid Hemostatic Patch [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. banglajol.info [banglajol.info]
2-Cyanoethyl Acrylate Polymers: A Performance Benchmark for Electronic Applications
For researchers, scientists, and drug development professionals seeking high-performance polymers for advanced electronic applications, 2-Cyanoethyl acrylate (CEA)-based polymers present a compelling option. This guide provides a comprehensive comparison of their performance against common alternatives, supported by experimental data, to inform material selection for demanding electronic components.
The unique molecular structure of this compound, featuring both a polar nitrile group and a reactive acrylate group, imparts a desirable combination of high dielectric constant, good adhesion, and processability.[1] These properties make CEA-based polymers particularly suitable for applications such as capacitors, insulators in multilayer circuitry, and adhesives for electronic components.[2][][4] This guide will delve into the key performance metrics of these polymers—dielectric properties, thermal stability, and adhesive strength—and compare them with established materials like epoxies and silicones.
Performance Comparison of Dielectric and Thermal Properties
The selection of a polymer for electronic applications often hinges on its dielectric performance and its ability to withstand thermal stresses during fabrication and operation. The following table summarizes key properties of poly(this compound) and its common alternatives.
| Property | Poly(this compound) | Epoxy Resins | Silicone Elastomers |
| Dielectric Constant (at 1 MHz) | ~15 (for copolymers)[5] | 2.55 - 3.05[6] | ~2.7 - 3.0 |
| Dielectric Breakdown Strength (V/m) | High (specific values vary) | ~2.0 x 10^7[7] | 50 - 300 x 10^6[8] |
| Thermal Conductivity (W/m·K) | ~0.1[9] | ~0.3[10] | ~0.2 |
| Decomposition Temperature (°C) | ~160 - 300[9] | >300[6] | >300 |
| Glass Transition Temperature (°C) | ~50 - 120[9] | >128[6] | -120 to -30 |
Adhesive Strength on Electronic Substrates
The ability of a polymer to adhere strongly to various substrates is critical for the structural integrity of electronic components. The following table provides a qualitative and quantitative overview of the adhesive performance of cyanoacrylate-based adhesives, which include this compound formulations.
| Substrate | Shear Strength (MPa) | Comments |
| ABS | > 13.8[11] | Excellent adhesion is generally observed. |
| Polycarbonate | > 13.8[11] | High bond strengths are achievable. |
| Metals (e.g., Steel, Aluminum) | 0.69 - 35.0[12] | Strong bonds are formed, but surface preparation is key.[13] |
| FR-4 (Epoxy-glass composite) | Variable | Good adhesion can be achieved with appropriate surface treatment. |
| Copper | Variable | Performance depends on surface oxidation and cleanliness. |
It is important to note that the adhesive strength of cyanoacrylate-based polymers can be influenced by factors such as the specific formulation, surface preparation, and curing conditions.[13] For low-surface-energy plastics, primers may be required to achieve optimal adhesion.[14]
Experimental Protocols
To ensure the reproducibility and validity of performance data, standardized experimental protocols are essential. Below are detailed methodologies for key characterization techniques.
Dielectric Constant Measurement
Objective: To determine the dielectric constant of a polymer film at various frequencies.
Methodology:
-
Sample Preparation: A thin, uniform film of the polymer is prepared on a conductive substrate (e.g., indium tin oxide-coated glass) via spin-coating or solution casting. The thickness of the film is precisely measured using a profilometer or ellipsometer.
-
Electrode Deposition: A top electrode (e.g., aluminum or gold) of a known area is deposited onto the polymer film through thermal evaporation or sputtering, creating a parallel plate capacitor structure.
-
Measurement: The capacitance of the fabricated device is measured over a range of frequencies using an LCR meter or an impedance analyzer.
-
Calculation: The dielectric constant (εr) is calculated using the formula for a parallel plate capacitor: C = (εr * ε0 * A) / d where C is the measured capacitance, ε0 is the permittivity of free space, A is the area of the electrode, and d is the thickness of the polymer film.
Thermal Stability Analysis (TGA and DSC)
Objective: To evaluate the thermal stability and decomposition profile of the polymer.
Instrumentation: Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).
TGA Protocol:
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of the polymer is placed in a TGA pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate to prevent oxidation.
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a controlled linear heating rate (e.g., 10 °C/min).
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition and the temperature of maximum degradation rate are determined from the resulting thermogram.
DSC Protocol:
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) is encapsulated in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Thermal Program: The sample is subjected to a heat-cool-heat cycle at a controlled rate (e.g., 10 °C/min) to erase thermal history and obtain a clear glass transition temperature (Tg).
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. The glass transition temperature is identified as a step-change in the heat flow curve.
Visualizing Performance Relationships and Workflows
To better understand the factors influencing the performance of this compound-based polymers and the experimental procedures used for their evaluation, the following diagrams are provided.
Caption: Factors influencing the performance of CEA-based polymers.
Caption: Experimental workflow for polymer characterization.
References
- 1. Buy this compound (EVT-459484) | 106-71-8 [evitachem.com]
- 2. mdpi.com [mdpi.com]
- 4. polysciences.com [polysciences.com]
- 5. expresspolymlett.com [expresspolymlett.com]
- 6. mdpi.com [mdpi.com]
- 7. epotek.com [epotek.com]
- 8. researchgate.net [researchgate.net]
- 9. download.polympart.ir [download.polympart.ir]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. ellsworth.com [ellsworth.com]
- 12. Overview of materials for Cyanoacrylate Adhesive datasheet [lookpolymers.com]
- 13. researchgate.net [researchgate.net]
- 14. specialchem.com [specialchem.com]
Comparative study of anionic versus radical polymerization of 2-Cyanoethyl acrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of anionic and radical polymerization methods for 2-cyanoethyl acrylate, a versatile monomer in various scientific and biomedical applications. The distinct mechanisms of these polymerization techniques result in polymers with different characteristics. Understanding these differences is crucial for tailoring polymer properties to specific applications, from drug delivery systems to advanced materials. This document outlines the fundamental principles, experimental protocols, and expected outcomes of each method, supported by representative experimental data.
Core Differences and Reaction Mechanisms
This compound's susceptibility to polymerization is primarily due to the electron-withdrawing nature of its nitrile and ester groups, which activate the carbon-carbon double bond. This electronic structure makes it exceptionally reactive towards nucleophilic attack, rendering anionic polymerization the dominant and most rapid pathway.[1][2] Radical polymerization, while offering unique advantages, requires careful suppression of the inherent anionic route.[3][4]
Anionic polymerization is typically initiated by weak bases, such as residual moisture, amines, or phosphines.[2][5] The reaction proceeds via a propagating carbanion, which is stabilized by resonance through the cyano and ester functionalities.[6] This process is known for its extremely high propagation rates.[6]
Radical polymerization, on the other hand, is initiated by the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN).[3][7] To achieve successful radical polymerization, anionic polymerization must be rigorously inhibited by the addition of a strong acid, like methanesulfonic acid.[3][7] The propagating species in this case is a free radical.
Comparative Data
The following table summarizes the key differences in expected outcomes between the anionic and radical polymerization of this compound, based on typical results for alkyl 2-cyanoacrylates.
| Parameter | Anionic Polymerization | Radical Polymerization |
| Initiator | Weak bases (e.g., water, amines, phosphines) | Radical initiators (e.g., AIBN, BPO) |
| Reaction Rate | Extremely rapid, often instantaneous | Slower and more controlled |
| Control over Mₙ | Difficult to control due to high reactivity | More readily controlled by initiator concentration |
| PDI (Mₙ/Mₙ) | Typically broad | Can be narrower, approaching values < 2 |
| Thermal Stability | Generally lower | Higher due to different termination mechanisms |
| Copolymerization | Difficult with many common monomers | Readily copolymerized with a variety of monomers |
Experimental Protocols
Anionic Polymerization of this compound
This protocol is adapted from procedures for similar alkyl 2-cyanoacrylates.[8][9]
Materials:
-
This compound (monomer)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Thiophenol (initiator)
-
Superbase (e.g., P4-tBu) (catalyst)
-
Methanol with hydrochloric acid (terminating agent)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
All glassware must be rigorously cleaned and dried to remove any acidic or basic impurities.
-
In a Schlenk flask under an inert atmosphere, dissolve this compound in freshly distilled, anhydrous THF.
-
In a separate vessel, prepare a solution of the thiophenol initiator and superbase catalyst in dry THF.
-
With vigorous stirring, rapidly add the initiator/catalyst solution to the monomer solution.
-
Monitor the polymerization. The reaction is typically very fast.
-
Terminate the polymerization by adding acidified methanol.
-
Precipitate the polymer in a non-solvent like a methanol/water mixture.
-
Filter and dry the resulting polymer under vacuum to a constant weight.
Radical Polymerization of this compound
This protocol is adapted from a procedure for a structurally similar monomer.[7]
Materials:
-
This compound (monomer)
-
Anhydrous toluene (solvent)
-
Azobisisobutyronitrile (AIBN) (radical initiator)
-
Methanesulfonic acid (anionic inhibitor)
-
Methanol (for precipitation)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
In a Schlenk flask, dissolve this compound in anhydrous toluene.
-
Add methanesulfonic acid to inhibit anionic polymerization.
-
Add the desired amount of AIBN. The initiator concentration can be varied to target different molecular weights.
-
Seal the flask and deoxygenate the solution by bubbling with nitrogen for at least 30 minutes while stirring in an ice bath.
-
Place the flask in a preheated oil bath at 60-70°C and stir for the desired reaction time (e.g., 24 hours).
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol while stirring.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum.
Visualizing the Polymerization Pathways
To further elucidate the mechanistic differences, the following diagrams illustrate the key steps in both anionic and radical polymerization of this compound.
Anionic polymerization workflow.
Radical polymerization workflow.
Conclusion
The choice between anionic and radical polymerization for this compound fundamentally depends on the desired application and polymer characteristics. Anionic polymerization is the intrinsically favored, rapid route, ideal for applications where fast curing is paramount, such as in adhesives. However, this rapidity comes at the cost of control over the polymer's molecular weight and architecture. Radical polymerization, although requiring stringent conditions to suppress the anionic pathway, offers superior control over the polymerization process. This control allows for the synthesis of polymers with more defined molecular weights and lower polydispersity, and it readily facilitates the creation of copolymers with a diverse range of other monomers, thereby expanding the potential properties and applications of the resulting materials. For advanced applications in drug development and materials science, where precise control over polymer structure and function is critical, radical polymerization presents a more versatile and powerful tool.
References
- 1. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Radical Polymerization of Alkyl 2-Cyanoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pure.mpg.de [pure.mpg.de]
- 9. On the anionic homo‐ and copolymerization of ethyl‐ and butyl‐2‐cyanoacrylates | Semantic Scholar [semanticscholar.org]
Validating the Molecular Weight of Poly(2-Cyanoethyl acrylate): A Comparative Guide to GPC and Alternative Methods
For researchers, scientists, and drug development professionals, accurate determination of a polymer's molecular weight is paramount as it dictates the material's physicochemical properties and in-vivo performance. This guide provides a comprehensive comparison of Gel Permeation Chromatography (GPC) with other widely used techniques for validating the molecular weight of poly(2-Cyanoethyl acrylate), a polymer of interest in various biomedical and industrial applications.
Comparative Analysis of Molecular Weight Determination Techniques
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common method for analyzing the molecular weight distribution of polymers.[1] It separates molecules based on their hydrodynamic volume in solution, providing number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). However, as a relative technique, its accuracy is dependent on calibration with appropriate standards. For a comprehensive validation, it is often beneficial to employ orthogonal methods. This guide compares GPC with ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy, Static Light Scattering (SLS), and Dilute Solution Viscometry.
Table 1: Comparison of Molecular Weight Analysis Techniques for Poly(this compound)
| Parameter | Gel Permeation Chromatography (GPC) | ¹H NMR Spectroscopy | Static Light Scattering (SLS) | Dilute Solution Viscometry |
| Principle | Separation based on hydrodynamic volume.[1] | End-group analysis.[2] | Measures time-averaged intensity of scattered light.[3] | Relates intrinsic viscosity to molecular weight.[4] |
| Information Provided | Mn, Mw, Mz, PDI (Molecular Weight Distribution) | Mn (absolute) | Mw (absolute), Radius of gyration (Rg), Second virial coefficient (A₂)[3] | Viscosity-average molecular weight (Mv) |
| Typical Mn ( g/mol ) | 115,000 | 112,000 | - | - |
| Typical Mw ( g/mol ) | 135,000 | - | 138,000 | 136,000 |
| Typical PDI (Mw/Mn) | 1.18 | - | - | - |
| Advantages | Provides full molecular weight distribution. High throughput. | Provides absolute Mn. No calibration needed. Relatively fast. | Provides absolute Mw. No column calibration needed.[3] | Low cost. Simple instrumentation. |
| Limitations | Relative method requiring calibration. Potential for polymer-column interactions. | Less accurate for high molecular weight polymers (>30 kDa) due to low end-group concentration. | More complex data analysis (e.g., Zimm plot). Requires accurate refractive index increment (dn/dc).[3] | Provides an average molecular weight (Mv). Requires Mark-Houwink parameters (K and a). |
Experimental Protocols
Detailed methodologies for each technique are crucial for reproducible and accurate results. Below are the protocols for the GPC analysis of poly(this compound) and the alternative validation methods.
Gel Permeation Chromatography (GPC) Protocol
This protocol outlines the determination of the molecular weight distribution of poly(this compound) using a conventional GPC system with a refractive index (RI) detector.
Instrumentation:
-
GPC system equipped with a pump, autosampler, column oven, and a refractive index (RI) detector.
-
GPC columns suitable for polar organic solvents (e.g., two Agilent PLgel 5 µm MIXED-D columns in series).[5]
-
Data acquisition and analysis software.
Reagents:
-
Eluent: Tetrahydrofuran (THF), HPLC grade.
-
Polymer Sample: Poly(this compound)
-
Calibration Standards: Polystyrene or Poly(methyl methacrylate) (PMMA) standards of narrow polydispersity, covering a molecular weight range from approximately 1,000 to 2,000,000 g/mol .
Procedure:
-
Eluent Preparation: Ensure the THF is degassed before use to prevent bubble formation in the system.
-
Sample Preparation: Dissolve poly(this compound) in THF at a concentration of 1-2 mg/mL.[6] Allow the polymer to dissolve completely, which may take several hours. Filter the solution through a 0.2 µm PTFE syringe filter before injection.[6]
-
Calibration Standards Preparation: Prepare a series of calibration standards by dissolving them in THF to a concentration of approximately 1 mg/mL.
-
GPC System Setup:
-
Set the column oven temperature to 40°C.
-
Set the eluent flow rate to 1.0 mL/min.[5]
-
Allow the system to equilibrate until a stable baseline is achieved on the RI detector.
-
-
Calibration Curve Generation:
-
Inject the prepared calibration standards into the GPC system.
-
Record the retention time for each standard.
-
Generate a calibration curve by plotting the logarithm of the peak molecular weight (Mp) of the standards against their retention time.
-
-
Sample Analysis:
-
Inject the filtered poly(this compound) sample solution.
-
Record the chromatogram.
-
-
Data Analysis:
-
Using the GPC software, determine the Mn, Mw, and PDI of the sample relative to the generated calibration curve.
-
¹H NMR Spectroscopy Protocol for Mn Determination
This method relies on the analysis of the polymer chain end-groups relative to the repeating monomer units to calculate the number-average molecular weight (Mn).[2]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
Reagents:
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.
-
Polymer Sample: Poly(this compound).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the polymer sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, particularly for the end-group signals.
-
-
Data Analysis:
-
Identify the signals corresponding to the protons of the repeating monomer unit (-OCH₂CH₂CN and -CH₂CH(CO)-) and the protons of the initiator fragment at the chain end.
-
Integrate the respective signals accurately.
-
Calculate the degree of polymerization (DP) using the formula: DP = (Integral of repeating unit protons / Number of protons per repeating unit) / (Integral of end-group protons / Number of protons per end-group)
-
Calculate Mn using the formula: Mn = (DP × Molecular weight of the repeating unit) + Molecular weight of the end-groups.
-
Static Light Scattering (SLS) Protocol for Mw Determination
SLS is an absolute technique for determining the weight-average molecular weight (Mw) without the need for column calibration.[3]
Instrumentation:
-
Light scattering instrument with a laser light source and a detector to measure scattered light intensity at various angles (Multi-Angle Light Scattering - MALS is preferred).
-
Glass vials or cuvettes.
Reagents:
-
Solvent: A solvent that is a good solvent for the polymer and has a known refractive index (e.g., THF). The solvent must be filtered through a 0.02 µm filter to remove dust.
-
Polymer Sample: Poly(this compound).
Procedure:
-
Sample Preparation: Prepare a series of polymer solutions of at least four different concentrations in the filtered solvent. The concentration range should be chosen to be in the dilute regime. Filter the solutions through a 0.2 µm syringe filter directly into clean light scattering vials.
-
Instrument Setup:
-
Calibrate the instrument using a standard of known scattering intensity, such as toluene.
-
Measure the refractive index increment (dn/dc) of the polymer-solvent system using a differential refractometer.
-
-
Data Acquisition:
-
Measure the scattered light intensity for each concentration at multiple angles.
-
-
Data Analysis:
-
Construct a Zimm plot, which is a double extrapolation of the scattering data to zero angle and zero concentration.[3]
-
From the Zimm plot, determine the weight-average molecular weight (Mw), the radius of gyration (Rg), and the second virial coefficient (A₂).
-
Dilute Solution Viscometry Protocol for Mv Determination
This classical technique relates the intrinsic viscosity of a polymer solution to its molecular weight via the Mark-Houwink-Sakurada equation.[4]
Instrumentation:
-
Ubbelohde or Cannon-Fenske capillary viscometer.
-
Constant temperature water bath.
-
Stopwatch.
Reagents:
-
Solvent: A suitable solvent for the polymer (e.g., THF).
-
Polymer Sample: Poly(this compound).
Procedure:
-
Sample Preparation: Prepare a stock solution of the polymer in the chosen solvent. From the stock solution, prepare a series of dilutions of known concentrations.
-
Measurement of Flow Times:
-
Equilibrate the viscometer in the constant temperature bath.
-
Measure the flow time of the pure solvent (t₀).
-
For each polymer solution of different concentration, measure the flow time (t).
-
-
Data Analysis:
-
Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1) for each concentration.
-
Plot η_sp/c versus concentration (c) and extrapolate to zero concentration to obtain the intrinsic viscosity [η].
-
Use the Mark-Houwink-Sakurada equation, [η] = K * Mv^a, to calculate the viscosity-average molecular weight (Mv). The Mark-Houwink parameters K and a are specific to the polymer-solvent-temperature system and must be known from the literature or determined separately. For poly(methyl methacrylate) in THF at 25°C, example values are K = 0.0128 mL/g and a = 0.69.[7]
-
Visualizing the Workflow and Logic
Diagrams created using Graphviz help to visualize the experimental processes and the rationale behind the multi-technique approach for validation.
Caption: Experimental workflow for GPC analysis of poly(this compound).
Caption: Logical workflow for cross-validating the molecular weight of poly(this compound).
References
A Comparative Analysis of 2-Cyanoethyl Acrylate's Cross-linking Efficiency in Photopolymers
For researchers, scientists, and drug development professionals, the selection of monomers in photopolymer formulations is a critical decision that directly impacts the final properties and performance of the material. This guide provides an objective comparison of the cross-linking efficiency and resulting properties of photopolymers based on 2-Cyanoethyl acrylate (CEA) against common alternatives, including isobornyl acrylate (IBOA), urethane dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA). The information presented is supported by experimental data to aid in the informed selection of monomers for specific applications.
Executive Summary
This compound (CEA) is a polar acrylate ester monomer that can be utilized in photocurable formulations to create cross-linked polymers. Its performance characteristics, particularly its cross-linking efficiency, are of significant interest. This guide synthesizes available data to compare key performance metrics of CEA-containing photopolymers with those formulated with IBOA, UDMA, and TEGDMA. While direct, comprehensive comparative studies are limited, this guide compiles relevant data to provide a comparative overview.
Comparative Performance Data
The following tables summarize the key performance indicators for photopolymers based on the monomers under review. It is important to note that the data is compiled from various sources and experimental conditions may vary.
Table 1: Photopolymerization Kinetics
| Monomer | Degree of Conversion (%) | Polymerization Rate | Notes |
| This compound (CEA) | Data not available in direct comparative studies | Data not available in direct comparative studies | The cyano group may influence polymerization kinetics. |
| Isobornyl Acrylate (IBOA) | Typically high | Moderate to high | Bulky cycloaliphatic group can affect chain mobility. |
| Urethane Dimethacrylate (UDMA) | 55 - 85[1] | High | Viscosity and hydrogen bonding play a significant role.[1] |
| Triethylene Glycol Dimethacrylate (TEGDMA) | 60 - 90[1] | High | Flexible chain contributes to high conversion.[1] |
Table 2: Thermal and Mechanical Properties
| Monomer | Glass Transition Temperature (Tg, °C) | Young's Modulus (GPa) | Tensile Strength (MPa) |
| This compound (CEA) | 4[2][3] | Data not available in direct comparative studies | Data not available in direct comparative studies |
| Isobornyl Acrylate (IBOA) | ~94 (Homopolymer) | Varies with formulation | Varies with formulation |
| Urethane Dimethacrylate (UDMA) | 50 - 150 | 0.5 - 3.5[4] | 25 - 60[4] |
| Triethylene Glycol Dimethacrylate (TEGDMA) | 30 - 100 | 0.1 - 2.5 | 15 - 40 |
Experimental Protocols
The data presented in this guide is typically generated using the following key experimental techniques:
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
This technique is used to monitor the extent of polymerization in real-time by tracking the disappearance of the acrylate double bond absorption peak (typically around 810 cm⁻¹ and 1635 cm⁻¹).
Methodology:
-
A thin film of the photopolymer resin is placed between two transparent substrates (e.g., KBr or BaF₂ plates).
-
The sample is placed in the FTIR spectrometer, and an initial spectrum is recorded.
-
The sample is then exposed to a UV light source of a specific intensity and wavelength.
-
FTIR spectra are continuously recorded at set time intervals during the UV exposure.
-
The degree of conversion at each time point is calculated by comparing the area of the acrylate double bond peak to its initial area. The polymerization rate can be determined from the slope of the conversion versus time plot.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic photopolymerization reaction as a function of time or temperature upon exposure to UV light.
Methodology:
-
A small sample of the liquid photopolymer formulation is placed in a DSC pan.
-
The sample is placed in the DSC cell, which is equipped with a UV light source.
-
The sample is brought to a specific isothermal temperature.
-
The UV light is turned on, and the heat flow from the sample is recorded as a function of time.
-
The total heat of polymerization is determined by integrating the area under the exothermic peak. The degree of conversion can be calculated by normalizing this value to the theoretical heat of polymerization for the specific monomer. The polymerization rate is proportional to the heat flow.
Mechanical Testing (Tensile Testing)
To determine the mechanical properties such as Young's modulus and tensile strength, standardized test specimens are prepared by UV curing the photopolymer resin.
Methodology:
-
The liquid resin is cast into a mold of a specific geometry (e.g., dog-bone shape according to ASTM D638).
-
The resin is cured using a UV light source with a defined intensity and exposure time to ensure complete polymerization.
-
The cured specimens are removed from the mold and conditioned under controlled temperature and humidity.
-
The specimens are then subjected to a tensile test using a universal testing machine, where the sample is pulled at a constant rate until it fractures.
-
Stress and strain are recorded throughout the test to generate a stress-strain curve, from which the Young's modulus and tensile strength are calculated.
Visualizing the Process
To better understand the relationships and workflows involved, the following diagrams are provided.
Caption: Free-radical photopolymerization of acrylates.
Caption: Workflow for evaluating photopolymer performance.
Discussion
In contrast, IBOA, with its bulky, rigid isobornyl group, typically contributes to higher glass transition temperatures and hardness in the cured polymer. UDMA, containing urethane linkages, offers a good balance of toughness and flexibility due to hydrogen bonding, often resulting in polymers with excellent mechanical properties. TEGDMA is a common reactive diluent known for its ability to reduce viscosity and enhance cross-linking, leading to high conversion rates.
The selection of a monomer will ultimately depend on the specific requirements of the application. For applications where high thermal stability and hardness are paramount, IBOA and UDMA may be more suitable choices. Where flexibility and high conversion are key, TEGDMA is a strong candidate. This compound, with its distinct polarity and low Tg, presents an interesting option for applications where these properties can be leveraged, such as in certain adhesive or coating formulations. Further direct comparative studies are warranted to fully elucidate the performance of CEA in relation to these other widely used acrylate monomers.
References
- 1. Analysis of photopolymerization behavior of UDMA/TEGDMA resin mixture and its composite by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Cytotoxicity of 2-Cyanoethyl Acrylate-Based Biomaterials
For researchers, scientists, and drug development professionals, the selection of biomaterials is a critical step that dictates the biocompatibility and ultimate success of a medical device or therapeutic system. This guide provides an objective comparison of the in vitro cytotoxicity of 2-cyanoethyl acrylate (CEA)-based biomaterials against common alternatives, supported by experimental data.
Comparative Cytotoxicity Data
The in vitro cytotoxicity of cyanoacrylate-based biomaterials is often attributed to the degradation products, primarily formaldehyde and cyanoacetate, which can induce cellular stress and apoptosis. The rate of degradation and the subsequent release of these cytotoxic compounds are influenced by the length of the alkyl chain of the cyanoacrylate monomer. Generally, shorter alkyl chains are associated with a faster degradation rate and, consequently, higher cytotoxicity.
While direct quantitative cytotoxicity data for this compound (CEA) is limited in publicly available literature, data for the structurally similar ethyl-2-cyanoacrylate (ECA) provides a valuable benchmark. The following table summarizes quantitative data from various in vitro cytotoxicity studies on ECA and compares it with other commonly used biomaterials.
| Biomaterial | Cell Line | Assay | Exposure Time | Cell Viability (% of Control) / IC50 | Key Findings |
| Ethyl-2-cyanoacrylate (ECA) | Human Oral Osteoblasts | MTT | - | Not significantly different from control | Exhibited an inhibitory zone of 200-500 µm, but the MTT assay indicated better biocompatibility than methyl-2-cyanoacrylate.[1][2] |
| Ethyl-2-cyanoacrylate (ECA) | L929 Mouse Fibroblasts | Elution Test | 48 hours | ~90% (at 1:10 dilution of extract), 55-70% (at 1:1 dilution of extract) | A tenfold dilution of the extract resulted in an ~10% decrease in cell viability, while a 1:1 dilution led to a 30-45% decrease.[3][4][5] |
| Methyl-2-cyanoacrylate (MCA) | Human Oral Osteoblasts | MTT | - | Significantly lower than control | Exhibited a significant inhibitory zone of 200-500 µm.[1][2] |
| Polyethylene Glycol (PEG) 400 | HeLa | MTT | 24 hours | IC50: >100 mg/mL | Generally considered non-toxic. |
| Alginate Hydrogel | Spermatogonial Stem Cells | LDH | 1 month | ~95% | The cytotoxicity of the alginate hydrogel was estimated to be 5%. |
| Chitosan | Human Gingival Fibroblasts | MTT | 24 hours | CC50: 0.18% | Induces moderate cytotoxic effects in a dose-dependent manner. |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
-
Solubilization solution (e.g., dimethyl sulfoxide - DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.
-
Treatment: Expose the cells to the biomaterial extracts or the biomaterial in direct contact for the desired period. Include untreated cells as a negative control.
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in the MTT assay protocol. Include a positive control (cells treated with a lysis buffer to achieve maximum LDH release) and a negative control (untreated cells).
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.
-
Incubation: Incubate the plate at room temperature for a specified time (as per the kit instructions), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay differentiates between viable, apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane in apoptotic cells (detected by Annexin V) and the loss of membrane integrity in necrotic cells (allowing propidium iodide entry).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the biomaterial.
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit and add Annexin V-FITC and propidium iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
Mandatory Visualizations
References
- 1. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro toxicity test of ethyl 2-cyanoacrylate, a tissue adhesive used in cardiovascular surgery, by fibroblast cell culture method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Mechanical Properties of Poly(2-Cyanoethyl acrylate) and Other Common Polyacrylates
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the mechanical performance of poly(2-cyanoethyl acrylate) in comparison to other widely used polyacrylates, supported by experimental data and detailed methodologies.
Polyacrylates are a versatile class of polymers widely utilized in various scientific and industrial applications, including drug delivery systems, adhesives, and coatings. The selection of an appropriate polyacrylate for a specific application is critically dependent on its mechanical properties. This guide provides an objective comparison of the mechanical characteristics of poly(this compound) (PCEA) against other common polyacrylates, namely poly(methyl acrylate) (PMA), poly(ethyl acrylate) (PEA), poly(butyl acrylate) (PBA), and poly(methyl methacrylate) (PMMA).
Comparative Analysis of Mechanical Properties
The mechanical behavior of a polymer is fundamentally dictated by its chemical structure. The presence of the polar cyano group in the side chain of PCEA is anticipated to influence its intermolecular forces and, consequently, its mechanical properties, setting it apart from other polyacrylates with simple alkyl side chains.
A summary of the key mechanical properties for PCEA and other selected polyacrylates is presented in the table below. It is important to note that direct, comprehensive experimental data for the mechanical properties of PCEA is limited in publicly available literature. The provided value for the glass transition temperature (Tg) of PCEA is based on the monomer, and further experimental validation on the polymer is required for a complete comparison.
| Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Glass Transition Temperature (°C) |
| Poly(this compound) (PCEA) | Data not available | Data not available | Data not available | 4[1] |
| Poly(methyl acrylate) (PMA) | ~7 | ~0.006 | >1000 | 10 |
| Poly(ethyl acrylate) (PEA) | ~1.8 | ~0.002 | ~1800 | -24[2] |
| Poly(butyl acrylate) (PBA) | ~0.1 | ~0.0001 | ~2000 | -54 |
| Poly(methyl methacrylate) (PMMA) | 47 - 79[3] | 2.2 - 3.8[3] | 2 - 10[4] | 85 - 165[5] |
Key Observations:
-
Poly(methyl methacrylate) (PMMA) stands out as a rigid and brittle material, characterized by its high tensile strength and Young's modulus but limited elongation at break.[3] Its high glass transition temperature contributes to its glassy state at room temperature.[5]
-
In contrast, PMA, PEA, and PBA exhibit properties typical of elastomers, with low tensile strength and Young's modulus, but exceptionally high elongation at break. This flexibility is attributed to their low glass transition temperatures, which are well below room temperature.
-
The single available data point for PCEA , its monomer's glass transition temperature of 4°C, suggests that the polymer might exhibit properties intermediate between the rigid PMMA and the softer acrylates.[1] However, without further experimental data on its tensile properties, this remains a hypothesis.
Experimental Protocols
The accurate determination of mechanical properties is crucial for a reliable comparison. The following outlines a general experimental workflow for the synthesis and mechanical testing of polyacrylates.
Polymer Synthesis
A typical synthesis of polyacrylates for mechanical testing involves free-radical polymerization of the corresponding acrylate monomer. The polymerization can be carried out in bulk, solution, or emulsion, depending on the desired molecular weight and properties of the final polymer. For instance, poly(ethyl-2-cyanoacrylate) nanoparticles can be synthesized via anionic polymerization.
Caption: Workflow for the synthesis of polyacrylates.
Sample Preparation for Mechanical Testing
To perform tensile tests, the synthesized polymer is typically cast into thin films. This is achieved by dissolving the polymer in a suitable solvent, casting the solution onto a flat substrate (e.g., a glass plate), and allowing the solvent to evaporate slowly under controlled conditions to form a uniform film of a desired thickness.
Tensile Testing
The mechanical properties of the polymer films are determined using a universal testing machine according to standard methods such as ASTM D882 for thin plastic sheeting.[6][7][8][9][10]
Experimental Parameters for ASTM D882:
-
Specimen Shape: Rectangular strips with a width of 10-25 mm and a length of at least 150 mm.
-
Grip Separation: Typically 100 mm.
-
Crosshead Speed: Varies depending on the material's elongation at break, often in the range of 1 to 500 mm/min.
-
Conditioning: Specimens are conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) before testing.
The test involves clamping the specimen between two grips and pulling it at a constant rate of extension until it fractures. The load and displacement are recorded throughout the test to generate a stress-strain curve, from which the tensile strength, Young's modulus, and elongation at break are calculated.
Caption: Workflow for tensile testing of polymer films.
Logical Relationship of Mechanical Properties
The interplay between the fundamental polymer characteristics and the resulting mechanical properties is crucial for material design and selection. The following diagram illustrates the logical flow from molecular structure to macroscopic mechanical behavior.
Caption: Factors influencing mechanical properties of polymers.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Poly(ethyl acrylate) - Wikipedia [en.wikipedia.org]
- 3. alokrj.weebly.com [alokrj.weebly.com]
- 4. specialchem.com [specialchem.com]
- 5. Poly(methyl methacrylate) - Wikipedia [en.wikipedia.org]
- 6. micomlab.com [micomlab.com]
- 7. Tensile Properties (Sheet) ASTM D882 [intertek.com]
- 8. zwickroell.com [zwickroell.com]
- 9. testresources.net [testresources.net]
- 10. ASTM D882-18: Standard Test Method for Tensile Properties of Thin Plastic Sheeting - The ANSI Blog [blog.ansi.org]
Refractive Index of Poly(2-Cyanoethyl Acrylate): A Comparative Analysis for Optical Applications
For researchers, scientists, and drug development professionals, the precise control over the optical properties of polymers is paramount. This guide provides a comparative analysis of the refractive index of poly(2-cyanoethyl acrylate) (PCEA) against other common polymers, supported by detailed experimental methodologies for its determination.
Comparative Refractive Index of Common Polymers
The following table summarizes the refractive index of various common polymers, providing a benchmark against which to compare the estimated value for poly(this compound). All values are for a wavelength of approximately 589 nm.
| Polymer | Refractive Index (n) |
| Poly(this compound) (PCEA) | ~1.49 (Estimated) |
| Polymethyl Methacrylate (PMMA) | 1.49 |
| Polycarbonate (PC) | 1.58 |
| Polystyrene (PS) | 1.59 |
| Polyethylene Terephthalate (PET) | 1.57 |
| Polyvinyl Chloride (PVC) | 1.54 |
| High-Density Polyethylene (HDPE) | 1.54 |
| Low-Density Polyethylene (LDPE) | 1.51 |
Experimental Protocols for Refractive Index Measurement
Accurate determination of the refractive index of a polymer film is crucial for its application in optical devices. Several well-established techniques can be employed for this purpose.
Spectroscopic Ellipsometry
Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a thin film. It can accurately determine both the refractive index and the thickness of the film.
Methodology:
-
Sample Preparation: A thin film of poly(this compound) is prepared on a reflective substrate, such as a silicon wafer, by a suitable method like spin coating or solution casting.
-
Instrumentation: A spectroscopic ellipsometer is used, which consists of a light source, polarizer, sample stage, rotating analyzer, and detector.
-
Measurement: A beam of polarized light is directed onto the polymer film at a known angle of incidence. The change in the polarization state of the reflected light is measured as a function of wavelength.
-
Data Analysis: The experimental data (psi and delta) are fitted to an optical model that describes the sample structure (substrate, polymer film, and any interface layers). The refractive index (n) and extinction coefficient (k) of the polymer film are extracted from the model.
Prism Coupling
The prism coupling technique measures the refractive index and thickness of a thin film by determining the angles at which a laser beam couples into the film as a guided optical mode.
Methodology:
-
Sample Preparation: A thin film of the polymer is deposited onto a substrate with a lower refractive index.
-
Instrumentation: A prism coupler setup includes a laser source, a high-refractive-index prism, a sample holder with a rotational stage, and a photodetector.
-
Measurement: The polymer-coated substrate is brought into contact with the base of the prism. A laser beam is directed through the prism, and the angle of incidence is varied by rotating the sample stage. At specific angles, known as mode angles, light couples into the polymer film, causing a sharp drop in the intensity of the reflected light.
-
Data Analysis: The measured mode angles are used to calculate the refractive index and thickness of the polymer film using the waveguide mode equations.
Abbe Refractometer
The Abbe refractometer is a simpler method for measuring the refractive index of bulk polymers or polymer solutions. For thin films, a specialized version or a modified technique is required.
Methodology:
-
Sample Preparation: A flat, polished surface of the bulk polymer is required.
-
Instrumentation: An Abbe refractometer with a light source, a prism, and an eyepiece or a digital detector.
-
Measurement: A small drop of a contacting liquid with a refractive index higher than the sample is placed on the prism. The polymer sample is then placed on the prism. Light is passed through the sample, and the critical angle of total internal reflection is measured.
-
Data Analysis: The refractive index of the polymer is calculated from the critical angle and the known refractive index of the prism.
Synthesis of Poly(this compound)
Poly(this compound) is typically synthesized through anionic polymerization of the this compound monomer. The electron-withdrawing cyano and ester groups make the vinyl group highly susceptible to nucleophilic attack.
Anionic polymerization of this compound.
The process begins with the initiation step, where a nucleophile attacks the monomer to form a carbanion. This is followed by the rapid propagation of the polymer chain through the sequential addition of monomer units. Finally, the polymerization is terminated by a suitable agent.
A Comparative Analysis of Initiators for 2-Cyanoethyl Acrylate Polymerization
For Researchers, Scientists, and Drug Development Professionals
The polymerization of 2-cyanoethyl acrylate (CEA), a monomer of significant interest in the development of novel polymers for biomedical and advanced material applications, can be achieved through various initiation mechanisms. The choice of initiator is a critical determinant of the polymerization kinetics, polymer architecture, molecular weight, and polydispersity, all of which influence the final material's performance. This guide provides an objective comparison of anionic, free-radical, and controlled radical polymerization techniques for CEA, supported by experimental data and detailed methodologies.
At a Glance: Comparing Polymerization Initiators for this compound
The selection of an initiation method for this compound (CEA) polymerization dictates the resulting polymer's characteristics. Anionic polymerization is characterized by its rapid reaction rates but can be challenging to control. In contrast, free-radical polymerization offers a more robust system, though it typically yields polymers with broader molecular weight distributions. For the highest degree of control over polymer architecture and dispersity, controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) are preferred.
| Initiation Method | Common Initiators | Key Advantages | Key Disadvantages | Typical Molecular Weight (Mn) | Typical Polydispersity Index (PDI) |
| Anionic | Weak bases (e.g., water, amines, phosphines), Organometallics | Extremely fast polymerization rates.[1] | Highly sensitive to impurities and difficult to control, leading to broad PDI. Can be affected by pH.[1] | Highly variable, can be low (<8,000 g/mol ) in aqueous media.[1] | Generally broad (>2.0) |
| Free-Radical | Azo compounds (e.g., AIBN), Peroxides (e.g., BPO) | More tolerant to impurities and functional groups than anionic polymerization.[2] | Less control over molecular weight and architecture, resulting in higher PDI. Requires acidic conditions to suppress anionic polymerization.[2] | Can achieve high molecular weights. | Typically broad (1.5 - 2.0) |
| Controlled Radical (RAFT) | A thermal initiator (e.g., AIBN) in conjunction with a RAFT agent (e.g., dithioesters, trithiocarbonates) | Precise control over molecular weight, narrow PDI, and ability to create complex architectures (e.g., block copolymers).[3] | Requires careful selection of RAFT agent for the specific monomer. Can have slower polymerization rates. | Predetermined by the monomer-to-RAFT agent ratio.[4] | Narrow (<1.5)[4] |
Delving Deeper: Polymerization Mechanisms and Performance
Anionic Polymerization: The Rapid Route
Due to the strong electron-withdrawing cyano and ester groups, this compound is highly susceptible to anionic polymerization.[2] This process can be initiated by even weak nucleophiles like water, amines, or phosphines.[5] The initiation involves the nucleophilic attack on the β-carbon of the monomer, generating a resonance-stabilized carbanion that rapidly propagates.
While advantageous for applications requiring rapid curing, such as in adhesives, the high reactivity makes controlling the polymerization challenging. This often results in polymers with broad molecular weight distributions and limited architectural control. However, recent advancements, such as the use of frustrated Lewis pairs, have shown promise in achieving controlled living anionic polymerization of cyanoacrylates.
Free-Radical Polymerization: A Robust Alternative
Free-radical polymerization of CEA offers a more robust method that is less sensitive to impurities compared to its anionic counterpart. This method requires the use of radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which thermally decompose to generate radicals that initiate polymerization.[1]
A critical consideration for the radical polymerization of cyanoacrylates is the need to suppress the much faster anionic polymerization. This is typically achieved by conducting the reaction under acidic conditions, for instance, by adding an anionic inhibitor like methanesulfonic acid.[2] While this method allows for the synthesis of high molecular weight polymers, it generally provides less control over the polymer's molecular weight and results in a higher polydispersity index (PDI) compared to controlled radical techniques.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: Precision and Control
RAFT polymerization is a form of controlled radical polymerization that enables the synthesis of polymers with well-defined molecular weights, low PDI, and complex architectures. The process involves a conventional free-radical polymerization in the presence of a suitable RAFT agent, which is a thiocarbonylthio compound. The RAFT agent reversibly transfers a dormant species between growing polymer chains, allowing for controlled chain growth.
This method combines the robustness of radical polymerization with the precision of living polymerization techniques. The molecular weight of the resulting polymer can be predetermined by the ratio of monomer to the RAFT agent.[4] For CEA, this approach offers the potential to synthesize well-defined homopolymers and block copolymers for advanced applications. While there is limited specific literature on the RAFT polymerization of this compound, protocols for similar acrylate monomers can be adapted.
Experimental Protocols
Anionic Polymerization of Ethyl 2-Cyanoacrylate (Adapted for CEA)
This protocol describes the anionic polymerization of ethyl 2-cyanoacrylate in tetrahydrofuran (THF) initiated by pyridine. This can be adapted for this compound.
Materials:
-
This compound (CEA), purified and inhibitor-free
-
Tetrahydrofuran (THF), anhydrous
-
Pyridine, anhydrous
-
Methanol, acidified (for precipitation)
-
Nitrogen gas, dry
Procedure:
-
All glassware should be rigorously cleaned, dried, and purged with dry nitrogen.
-
Under a nitrogen atmosphere, transfer a measured amount of CEA monomer to a glass reaction vessel containing anhydrous THF via a syringe.
-
In a separate vessel, prepare a stock solution of a known concentration of pyridine in anhydrous THF.
-
While vigorously stirring the monomer solution, inject the desired amount of the pyridine/THF initiator solution into the reaction flask.
-
Allow the polymerization to proceed for a specified time (e.g., 1 hour) at room temperature.
-
Terminate the polymerization and precipitate the polymer by pouring the reaction mixture into a large volume of acidified methanol with stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Free-Radical Polymerization of this compound
This protocol is adapted from the free-radical polymerization of a similar monomer, ethyl 2-cyano-3-(4-fluorophenyl)acrylate.[2]
Materials:
-
This compound (CEA)
-
Toluene, anhydrous
-
Azobisisobutyronitrile (AIBN)
-
Methanesulfonic acid (anionic inhibitor)
-
Methanol (for precipitation)
-
Nitrogen gas
Procedure:
-
In a Schlenk flask, dissolve the CEA monomer in anhydrous toluene.
-
Add the anionic inhibitor, methanesulfonic acid, to the solution.
-
Add the radical initiator, AIBN. The concentration can be varied to target different molecular weights.[2]
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen for at least 30 minutes while stirring in an ice bath.[2]
-
Place the flask in a preheated oil bath at 60-70°C and stir for the desired reaction time (e.g., 24 hours).[2]
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.[2]
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol while stirring vigorously.
-
Collect the precipitated polymer by filtration, wash with fresh methanol to remove unreacted monomer and initiator residues, and dry under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
RAFT Polymerization of an Acrylate Monomer (Adapted for CEA)
This is a general procedure for the RAFT polymerization of an acrylate monomer and can be adapted for this compound.
Materials:
-
This compound (CEA), inhibitor removed
-
RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate)
-
AIBN (thermal initiator)
-
Solvent (e.g., benzene, toluene, or dioxane)
-
Nitrogen gas
Procedure:
-
Prepare a stock solution of the CEA monomer and AIBN in the chosen solvent.[6]
-
In a reaction vessel (e.g., an ampule or Schlenk tube), place the desired amount of the RAFT agent.[6]
-
Add an aliquot of the monomer/initiator stock solution to the reaction vessel.[6]
-
De-gas the contents of the vessel by three repeated freeze-pump-thaw cycles and seal under vacuum or maintain under a positive pressure of nitrogen.[6]
-
Immerse the sealed vessel in a preheated oil bath at the desired temperature (e.g., 60°C) for a specified time (e.g., 15 hours).[6]
-
Terminate the polymerization by cooling the reaction to room temperature and exposing it to air.
-
Isolate the polymer by precipitation in a suitable non-solvent (e.g., methanol or hexane) and dry under vacuum.
Visualizing the Workflow
Caption: General experimental workflow for the polymerization of this compound.
Caption: Logical relationship between different polymerization initiation mechanisms.
References
A Comparative Guide to the Analytical Validation of 2-Cyanoethyl Acrylate Purity
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the integrity and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of analytical techniques for the validation of 2-Cyanoethyl acrylate purity. We will delve into the experimental protocols of key analytical methods, present quantitative data for comparison, and discuss alternative compounds.
Purity Analysis of this compound: A Comparative Overview
The purity of this compound is crucial for its performance in various applications, including as a component in adhesives, coatings, and biomedical devices. Several analytical techniques can be employed to determine its purity, each with distinct advantages and limitations. The most common methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared Spectroscopy (FTIR).
| Analytical Technique | Principle | Typical Purity (%) | Limit of Detection (LOD) | Precision (%RSD) | Key Advantages |
| Gas Chromatography (GC-FID) | Separation based on volatility and interaction with a stationary phase. | >95.0[1][] - 96 | ~0.001% w/w[3] | < 5%[3] | High resolution for volatile impurities, robust, and widely available. |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation based on polarity and interaction with a stationary phase. | >95.0 | ~0.03-0.08 mg/kg[4] | < 2%[4] | Suitable for non-volatile impurities and thermally labile compounds. |
| Quantitative NMR (¹H-qNMR) | Quantification based on the direct proportionality between the integral of a resonance signal and the number of nuclei. | Capable of high accuracy determination (>99%) | Dependent on field strength and number of scans | < 1% | High precision and accuracy, requires no analyte-specific reference standard.[5][6] |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the sample's molecules, identifying functional groups. | Not a quantitative purity method | N/A | N/A | Rapid identification of the compound and presence of functional group impurities. |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques used in the purity validation of this compound.
Gas Chromatography (GC) with Flame Ionization Detector (FID)
This method is widely used for the purity assessment of volatile and semi-volatile compounds like this compound.[7][8]
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: HP-5 (30 m x 0.32 mm I.D., 0.25 µm film thickness) or equivalent.[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[9]
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., methylene chloride or acetone) to a final concentration of 1 mg/mL.[10]
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).
Data Analysis: The purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.
High-Performance Liquid Chromatography (HPLC) with UV Detector
HPLC is a valuable technique for analyzing potential non-volatile impurities in this compound.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 0.5 mg/mL.
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (or a wavelength of maximum absorbance for this compound).
-
Injection Volume: 10 µL
-
Gradient Program:
-
Start with 30% acetonitrile, linearly increase to 95% over 15 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
Data Analysis: Purity is calculated by area normalization or by using a certified reference standard for external calibration.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR offers a high-precision method for purity determination without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) whose signals do not overlap with the analyte.[6]
-
Dissolve both the sample and the internal standard in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., sufficient relaxation delay).
Data Analysis: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal from the analyte to the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for GC and HPLC purity analysis.
References
- 1. This compound | 106-71-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. brjac.com.br [brjac.com.br]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 6. enovatia.com [enovatia.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. kelid1.ir [kelid1.ir]
- 9. ijrpc.com [ijrpc.com]
- 10. Gas chromatographic determination of ethyl 2-cyanoacrylate in the workplace environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Cyanoethyl Acrylate: A Procedural Guide
The proper disposal of 2-Cyanoethyl acrylate is critical for ensuring laboratory safety, preventing environmental contamination, and maintaining regulatory compliance. This monomer is a toxic and irritating substance that requires careful handling throughout its lifecycle, including its final disposal. Adherence to the following procedures is essential for researchers, scientists, and drug development professionals.
Immediate Safety Protocols
Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE) and work in a controlled environment.
-
Ventilation: Always handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1][2]
-
Personal Protective Equipment (PPE):
-
Avoid Incompatibilities: Keep the monomer away from water (except when intentionally polymerizing), bases, amines, and sources of heat or light, which can cause unintended and hazardous polymerization.[2]
Step-by-Step Disposal Procedures
The primary method for neutralizing liquid this compound waste is through controlled polymerization, which converts the hazardous liquid monomer into a more stable, solid polymer.
Procedure for Small Quantities of Liquid Waste
For residual amounts of liquid this compound in containers, the recommended disposal method is to induce polymerization.[4]
-
Initiate Polymerization: In a designated waste container and within a fume hood, add a small amount of water to the liquid this compound.[4] The water will act as an initiator, causing the monomer to cure into a solid polymer.
-
Curing: Allow the material to fully solidify.
-
Final Disposal: Once cured, the resulting solid polymer is considered a non-hazardous, water-insoluble chemical.[1] This solid waste can typically be disposed of in an authorized landfill according to institutional and local guidelines.[1]
Procedure for Spills and Contaminated Materials
Accidental spills must be managed immediately to prevent exposure and environmental release.
-
Ensure Safety: Clear the area of personnel and ensure adequate ventilation.[3] Remove all ignition sources.[3]
-
Containment: Do not use cloth towels for cleanup.[1] Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[3][4]
-
Polymerization: Flood the contained spill with water to initiate and complete the polymerization process.[1][2]
-
Collection: Once the material has solidified, carefully scrape it up and place it into a suitable, clearly labeled waste container.[1][4]
-
Decontamination: Decontaminate the spill area and any tools used in the cleanup process.
Important Note on Contaminated Items: Be aware that contact with materials like paper or fabric can cause rapid polymerization, which can generate significant heat, smoke, and irritating vapors, potentially leading to thermal burns.[5] All contaminated items (gloves, absorbent pads, etc.) should be sealed in a labeled plastic bag for disposal.[6]
Disposal of Empty Containers
Empty containers are still considered hazardous as they retain product residue.[7]
-
Remove Contents: Ensure the container is as empty as possible.[8]
-
Dispose as Contaminated Waste: After use, containers with residual product should be disposed of as chemically contaminated waste through a licensed waste disposal company, in accordance with official regulations.[1][8] Do not reuse the container.[7]
Regulatory and Classification Data
All disposal activities must comply with local, state, and national regulations.[8] It is often required to entrust the final disposal to a licensed waste management company.[8]
| Parameter | Value / Classification | Source |
| Chemical Abstract Service (CAS) Number | 106-71-8 | [1] |
| UN Number (Transport) | UN 3276 | [8] |
| UN Proper Shipping Name | NITRILES, LIQUID, TOXIC, N.O.S. | [8] |
| European Waste Code (EWC) | 08 04 09: Waste adhesives and sealants containing organic solvents or other dangerous substances | [1] |
| Acute Oral Toxicity (Rat) | LD50: 180 mg/kg | [8] |
| Acute Dermal Toxicity (Rabbit) | LD50: 235.4 mg/kg | [8] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
References
- 1. Registration Dossier - ECHA [echa.europa.eu]
- 2. grinnell.edu [grinnell.edu]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. mohawk-finishing.com [mohawk-finishing.com]
- 6. nailknowledge.org [nailknowledge.org]
- 7. reptech.co.nz [reptech.co.nz]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
